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  • Product: Indole-3-acetyl-phenylalanine

Core Science & Biosynthesis

Foundational

chemical structure and properties of Indole-3-acetyl-phenylalanine

Executive Summary Indole-3-acetyl-phenylalanine (IAA-Phe) is a bioactive conjugate of the plant hormone indole-3-acetic acid (IAA) and the amino acid L-phenylalanine. While primarily characterized as a storage and transp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-acetyl-phenylalanine (IAA-Phe) is a bioactive conjugate of the plant hormone indole-3-acetic acid (IAA) and the amino acid L-phenylalanine. While primarily characterized as a storage and transport form of auxin in plant physiology, its chemical architecture—comprising an indole scaffold linked to a phenylalanine core—possesses significant relevance in medicinal chemistry.

For drug development professionals, IAA-Phe represents a privileged structural motif sharing pharmacophoric features with HIV-1 capsid inhibitors (e.g., PF74) and neuroactive indole derivatives. This guide synthesizes the physicochemical properties, synthesis protocols, biological mechanisms, and analytical characterization of IAA-Phe, bridging the gap between plant biochemistry and pharmaceutical application.

Part 1: Chemical Architecture & Properties

Structural Identity

IAA-Phe is an amide conjugate where the carboxyl group of IAA is condensed with the


-amino group of Phenylalanine. This modification dramatically alters the lipophilicity and transport properties compared to free IAA.
PropertyData
IUPAC Name (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid
Common Name Indole-3-acetyl-phenylalanine (IAA-Phe)
CAS Number 57105-50-7 (L-isomer); 92519-27-2 (unspecified)
Molecular Formula C

H

N

O

Molecular Weight 322.36 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa ~3.6 (Carboxyl group); Amide N-H is non-basic
LogP ~2.6 - 2.8 (Predicted)
Chemical Synthesis Protocol

Objective: Synthesis of IAA-Phe via carbodiimide-mediated coupling. Rationale: Direct coupling using DCC (N,N'-Dicyclohexylcarbodiimide) or EDC is preferred to activate the IAA carboxyl group without racemizing the phenylalanine chiral center.

Reagents:
  • Indole-3-acetic acid (IAA)[1][2][3][4][5][6]

  • L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)

  • DCC (Coupling agent)[6][7]

  • HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) (Catalyst)

  • Triethylamine (Et

    
    N)
    
  • Dichloromethane (DCM) / Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Activation: Dissolve IAA (1.0 eq) in anhydrous DCM/DMF (4:1 ratio). Add HOBt (1.2 eq) and cool to 0°C.

  • Coupling: Add DCC (1.1 eq) and stir for 30 minutes at 0°C to form the active ester.

  • Addition: Add L-Phenylalanine methyl ester HCl (1.1 eq) and Et

    
    N (2.5 eq) to the mixture.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).

  • Workup: Filter off the dicyclohexylurea (DCU) byproduct.[6] Dilute filtrate with Ethyl Acetate. Wash successively with 1N HCl, sat. NaHCO

    
    , and brine.
    
  • Deprotection (Optional): To obtain the free acid form, hydrolyze the methyl ester using LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 3 to precipitate IAA-Phe.

SynthesisPath cluster_reagents Key Reagents IAA Indole-3-acetic acid (IAA) Intermediate Active Ester (O-Acylisourea) IAA->Intermediate DCC/HOBt 0°C, DCM Phe L-Phenylalanine Methyl Ester ProductEster IAA-Phe Methyl Ester Intermediate->ProductEster + Phe-OMe + Et3N, RT, 12h FinalProduct IAA-Phe (Free Acid) ProductEster->FinalProduct LiOH, THF/H2O Hydrolysis DCC DCC Et3N Triethylamine

Caption: Chemical synthesis pathway utilizing DCC-mediated amide coupling followed by ester hydrolysis.

Part 2: Biological Function & Mechanism[10]

Auxin Homeostasis Mechanism

In biological systems (specifically Arabidopsis thaliana), IAA-Phe serves as a reversible storage conjugate . The plant maintains free auxin levels by conjugating excess IAA to amino acids via GH3 amido synthetases . When free auxin is required for signaling, specific hydrolases cleave the amide bond.[3]

Enzymatic Hydrolysis Specificity

The bioactivity of IAA-Phe is dependent on its hydrolysis to free IAA. This process is governed by the ILR1-like family of hydrolases .

  • ILR1 (IAA-Leucine Resistant 1): The primary enzyme responsible for hydrolyzing IAA-Phe. It shows high specificity for hydrophobic amino acid conjugates (Phe, Leu).

  • IAR3 (IAA-Alanine Resistant 3): Secondary activity on IAA-Phe; primarily targets IAA-Alanine.

  • ILL2 (ILR1-Like 2): Minor contribution to IAA-Phe hydrolysis.

Causality: The differential expression of these enzymes allows tissues to fine-tune auxin release. For instance, ILR1 is highly expressed in roots, making IAA-Phe a critical source of auxin for root elongation.

BioPathway IAA_Free Free IAA (Active Hormone) IAA_Phe IAA-Phe (Storage Conjugate) IAA_Free->IAA_Phe ATP, Mg2+ Excess Auxin Degradation Oxidative Degradation (DAO1) IAA_Free->Degradation Irreversible IAA_Phe->IAA_Free Hydrolysis Auxin Demand GH3 GH3 Amido Synthetases (Conjugation) GH3->IAA_Phe Hydrolase Hydrolases (ILR1 >> IAR3 > ILL2) Hydrolase->IAA_Free

Caption: The reversible conjugation-hydrolysis cycle regulating Auxin (IAA) availability via IAA-Phe.

Part 3: Pharmaceutical Relevance[11]

Structural Homology to HIV-1 Capsid Inhibitors

IAA-Phe is structurally analogous to the core scaffold of PF74 , a potent HIV-1 capsid inhibitor.

  • Shared Motif: Both molecules feature a Phenylalanine core linked to an Indole substituent .[8]

  • Mechanism: In PF74, the phenylalanine core interacts with the N-terminal domain (NTD) of the viral capsid, while the indole moiety interacts with the C-terminal domain (CTD) of the adjacent subunit.

  • Application: IAA-Phe derivatives can serve as simplified scaffolds for fragment-based drug design targeting protein-protein interfaces that recognize aromatic amino acids.

Prodrug Potential

The conjugation of IAA to Phenylalanine utilizes the LAT1 (Large Neutral Amino Acid Transporter) system. This principle is applied in prodrug design to enhance the blood-brain barrier (BBB) permeability of indole-based therapeutics by "disguising" them as essential amino acids.

Part 4: Analytical Characterization

LC-MS/MS Parameters

Quantification of IAA-Phe in complex matrices requires sensitive Mass Spectrometry parameters.

ParameterSetting
Ionization Mode ESI Positive (+)
Precursor Ion (m/z) 323.1 [M+H]

Quantifier Transition 323.1

130.1 (Indolinium ion)
Qualifier Transition 323.1

103.1
Cone Voltage 25 V
Collision Energy 20–30 eV
Retention Time ~6.5 min (on C18 Reverse Phase)
Extraction Protocol (Plant/Tissue)
  • Homogenization: Grind tissue (100 mg) in liquid nitrogen.

  • Extraction: Add 1 mL extraction buffer (80% Methanol, 1% Acetic Acid) containing internal standard (e.g., [

    
    C
    
    
    
    ]-IAA-Phe).
  • Incubation: Shake at 4°C for 1 hour to prevent enzymatic degradation.

  • Clarification: Centrifuge at 14,000 x g for 10 min.

  • Purification: Supernatant can be directly injected or passed through an SPE (Solid Phase Extraction) C18 cartridge for enrichment.

References

  • Bartel, B., & Fink, G. R. (1995). ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates. Science, 268(5218), 1745–1748. Link

  • LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. Journal of Biological Chemistry, 277(23), 20446-20452. Link

  • Bhattacharjee, S., et al. (2022). Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. International Journal of Molecular Sciences, 23(23), 15068. Link

  • Kojima, M., et al. (2009). High-throughput and sensitive analytical method for auxins and other phytohormones using UPLC-ESI-MS/MS. Plant & Cell Physiology, 50(7), 1201-1214. Link

  • PubChem. N-(Indole-3-acetyl)phenylalanine (CID 4255608). Link

Sources

Exploratory

Metabolic Fate of IAA-Phenylalanine Conjugates in Plant Tissues

Executive Summary: The "Storage vs. Disposal" Paradigm Indole-3-acetic acid (IAA) homeostasis is the central governor of plant plasticity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Storage vs. Disposal" Paradigm

Indole-3-acetic acid (IAA) homeostasis is the central governor of plant plasticity. While free IAA drives signaling, over 90% of the auxin pool exists in conjugated forms. Among these, IAA-Phenylalanine (IAA-Phe) occupies a unique and critical metabolic niche.

Historically categorized strictly as a "storage" conjugate (reversible via hydrolysis), recent high-resolution metabolomics and kinetic modeling have revealed a dual fate for IAA-Phe. It acts as a metabolic switch:

  • Storage/Slow-Release: Hydrolysis by ILR1-family amidohydrolases to restore free IAA.

  • Catabolic Entry: Direct oxidation by DAO1 to form oxIAA-Phe , a pathway now recognized as a primary route for irreversible auxin inactivation.

This guide details the molecular mechanisms, enzymatic kinetics, and experimental protocols required to study IAA-Phe metabolism, providing a roadmap for manipulating auxin pools in agricultural applications.

Biosynthesis: The GH3 Gating Mechanism

The formation of IAA-Phe is catalyzed by the Gretchen Hagen 3 (GH3) family of acyl-acid amido synthetases (Group II).[1]

Mechanism of Action

The reaction proceeds via a two-step "ping-pong" mechanism:

  • Adenylation: IAA is activated by ATP to form an IAA-AMP intermediate, releasing pyrophosphate (PPi).

  • Transfer: The amino group of Phenylalanine attacks the acyl-AMP, displacing AMP to form the amide bond (IAA-Phe).

Enzyme Specificity

While Arabidopsis possesses multiple GH3 paralogs, they exhibit distinct but overlapping substrate specificities.[2][3]

  • GH3.1, GH3.2, GH3.5, GH3.17: These are the primary IAA-conjugating enzymes.[4]

  • Redundancy: Unlike IAA-Asp (favored by GH3.6) or IAA-Glu (favored by GH3.17), IAA-Phe is synthesized by a broader subset of Group II GH3s, acting as a "buffer" substrate when specific GH3s are upregulated during stress or pathogen attack.

Technical Insight: The Km of GH3 enzymes for IAA is typically in the micromolar range (1–50 µM), ensuring that conjugation only triggers when free IAA levels exceed physiological thresholds, preventing auxin depletion.

Metabolic Fate 1: Hydrolysis (The Activation Pathway)

The "storage" function of IAA-Phe relies on its reconversion to free IAA. This is mediated by a specific family of amidohydrolases located primarily in the Endoplasmic Reticulum (ER).

Key Hydrolases
  • ILR1 (IAA-LEUCINE RESISTANT 1): The most specific hydrolase for IAA-Phe and IAA-Leu. Mutants (ilr1) show reduced sensitivity to exogenous IAA-Phe, confirming ILR1 is the rate-limiting step for bioactivation.

  • IAR3 (IAA-ALANINE RESISTANT 3): Displays broader specificity (IAA-Ala, IAA-Phe) and contributes to hydrolysis, particularly in root tissues.

Physiological Context

Because ILR1 and IAR3 are ER-localized, IAA-Phe must be transported into the ER lumen to be hydrolyzed. This compartmentalization prevents futile cycling (immediate hydrolysis after synthesis in the cytosol) and allows for long-distance transport of the conjugate before activation.

Metabolic Fate 2: Oxidation (The Catabolic Pathway)

Contrary to older models that viewed amide conjugates as stable "dead ends" only if they were IAA-Asp/Glu, recent evidence confirms that IAA-Phe is a substrate for oxidative inactivation.

The DAO1 Pathway

DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) is the primary enzyme responsible for oxidizing the indole ring.[5]

  • Substrate: DAO1 can oxidize both free IAA and IAA-amino acid conjugates.[6]

  • Product: Oxidation of IAA-Phe yields 2-oxindole-3-acetyl-phenylalanine (oxIAA-Phe) .

  • Significance: oxIAA-Phe is biologically inactive and cannot be hydrolyzed back to active auxin. This pathway represents an irreversible exit from the auxin pool.

The "Metabolic Node" Decision

The fate of IAA-Phe is determined by the competition between ILR1 (Hydrolysis -> Active) and DAO1 (Oxidation -> Inactive).

  • High Auxin Demand: ILR1 activity dominates; IAA-Phe is hydrolyzed.

  • Auxin Excess: DAO1 activity increases; IAA-Phe is oxidized to oxIAA-Phe.

Visualization: The IAA-Phe Metabolic Network

The following diagram illustrates the bifurcation of IAA-Phe metabolism.

IAAPhe_Metabolism Trp Tryptophan IAA Free IAA (Active Hormone) Trp->IAA Biosynthesis IAAPhe IAA-Phenylalanine (Conjugate) IAA->IAAPhe Conjugation oxIAA oxIAA (Inactive) IAA->oxIAA Oxidation GH3 GH3 Synthetases (GH3.1/2/5) IAA->GH3 IAAPhe->IAA Hydrolysis (ER) oxIAAPhe oxIAA-Phe (Inactive Catabolite) IAAPhe->oxIAAPhe Direct Oxidation ILR1 ILR1/IAR3 (Hydrolases) IAAPhe->ILR1 DAO1 DAO1 (Dioxygenase) IAAPhe->DAO1 GH3->IAAPhe

Caption: The metabolic bifurcation of IAA-Phe. Green path represents reversible storage (hydrolysis); Red path represents irreversible catabolism (oxidation).

Experimental Protocols

Protocol A: Quantification of IAA-Phe via LC-MS/MS

Objective: Precise measurement of endogenous IAA-Phe levels in plant tissue.

Reagents:

  • Extraction Solvent: 80% Methanol, 1% Acetic Acid (cold).

  • Internal Standard: [13C6]-IAA-Phe (Stable isotope labeled).

Workflow:

  • Homogenization: Grind 50–100 mg fresh tissue in liquid nitrogen.

  • Extraction: Add 1 mL extraction solvent spiked with 10 pmol Internal Standard. Vortex 1 min; incubate 30 min at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Purification (SPE):

    • Equilibrate Oasis HLB columns (Waters) with methanol then water.

    • Load supernatant. Wash with 5% methanol.

    • Elute with 80% methanol.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • MRM Transitions:

      • IAA-Phe: m/z 323 → 130 (Quantifier), 323 → 103 (Qualifier).

      • [13C6]-IAA-Phe: m/z 329 → 136.

Protocol B: In Vitro Hydrolysis Assay (ILR1 Activity)

Objective: Determine if a candidate protein or extract can hydrolyze IAA-Phe.

Workflow:

  • Protein Prep: Express GST-ILR1 in E. coli and purify using Glutathione Sepharose.

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 8.0).

    • 1 mM DTT.

    • 100 µM IAA-Phe substrate.

    • 1 µg Purified Enzyme.

  • Incubation: 1 hour at 30°C.

  • Termination: Add 100 µL Acetonitrile (stops reaction).

  • Detection: Analyze free IAA release via HPLC-FLD (Fluorescence: Ex 280 nm, Em 350 nm) or LC-MS.

Data Summary: Conjugate Characteristics

ConjugatePrimary Synthase (Arabidopsis)Primary HydrolaseSusceptible to Oxidation?Physiological Role
IAA-Asp GH3.6None (Irreversible)Yes (Major) Catabolic intermediate
IAA-Glu GH3.17None (Irreversible)Yes Catabolic intermediate
IAA-Ala GH3.1-6 (Redundant)IAR3YesStorage / Transport
IAA-Phe GH3.1-6 (Redundant) ILR1 Yes (via DAO1) Storage & Catabolism

References

  • Staswick, P. E., et al. (2005). "Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid." The Plant Cell. Link

  • LeClere, S., et al. (2002). "Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis." Journal of Biological Chemistry. Link

  • Porco, S., et al. (2016). "Dioxygenase-encoding AtDAO1 gene controls IAA oxidation and homeostasis in Arabidopsis." PNAS. Link

  • Hayashi, K., et al. (2021). "Small-molecule agonists of auxin signaling via the GH3-ILR1-DAO pathway." Cell Chemical Biology.
  • Kai, K., et al. (2007). "Three oxidative metabolites of indole-3-acetic acid from Arabidopsis thaliana." Plant & Cell Physiology. Link

  • Westfall, C. S., et al. (2010). "Structural basis for prereceptor modulation of plant hormones by GH3 proteins." Science. Link

Sources

Foundational

Technical Guide: GH3-Mediated Synthesis of Indole-3-Acetyl-Phenylalanine (IAA-Phe)

Executive Summary The conjugation of Indole-3-acetic acid (IAA) to amino acids is a critical regulatory mechanism for maintaining auxin homeostasis in plants.[1][2] While conjugates like IAA-Aspartate (IAA-Asp) and IAA-G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conjugation of Indole-3-acetic acid (IAA) to amino acids is a critical regulatory mechanism for maintaining auxin homeostasis in plants.[1][2] While conjugates like IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) target auxin for irreversible degradation, Indole-3-acetyl-phenylalanine (IAA-Phe) serves a distinct physiological function as a reversible storage form .

This guide details the enzymatic function of Group II Gretchen Hagen 3 (GH3) genes—specifically focusing on AtGH3.17 and its homologs—in catalyzing the synthesis of IAA-Phe. It provides a mechanistic breakdown of the acyl-acid amido synthetase activity, validated experimental protocols for in vitro kinetic assays, and the necessary LC-MS/MS parameters for precise quantification.

Molecular Mechanism: The GH3 Catalytic Cycle

The GH3 family enzymes function as acyl-acid amido synthetases .[3][4][5][6] They do not simply "link" two molecules; they drive a thermodynamically unfavorable reaction through an ATP-dependent adenylation mechanism.

The Two-Step Reaction

The synthesis of IAA-Phe occurs in two distinct steps within the GH3 active site:

  • Adenylation (Activation): The carboxyl group of free IAA attacks the

    
    -phosphate of ATP, releasing pyrophosphate (PPi) and forming a high-energy Indole-3-acetyl-adenylate (IAA-AMP)  intermediate. This step requires 
    
    
    
    to coordinate the ATP phosphates.
    
    
  • Transfer (Conjugation): The amino group of Phenylalanine (Phe) performs a nucleophilic attack on the carbonyl carbon of the IAA-AMP intermediate. AMP is released as a leaving group, forming the stable amide bond of IAA-Phe .

    
    
    
Structural Insights

Crystal structures of GH3 enzymes (e.g., AtGH3.12, OsGH3-8) reveal a bi-domain architecture:

  • N-terminal Domain: Binds ATP and the acyl substrate (IAA).

  • C-terminal Domain: Determines amino acid specificity.

  • Active Site: The cleft between domains closes upon ATP binding, creating a "molecular mold" that positions the amino acid nucleophile relative to the adenylated intermediate.

Target Genes: Specificity and Function

While Arabidopsis contains 19 GH3 genes, they are functionally distinct.

  • Group II GH3s (AtGH3.1, 2, 3, 4, 5, 6, 9, 17): These are the true IAA-amido synthetases.

  • Key Player: AtGH3.17 (VAS2) is a primary driver of auxin homeostasis. While Group II enzymes show broad specificity in vitro, AtGH3.17 has been characterized for its role in modulating free auxin levels through conjugation.

  • Physiological Role of IAA-Phe: Unlike IAA-Asp (degradation), IAA-Phe is a substrate for hydrolases such as ILR1 (IAA-Leucine Resistant 1).[7] This creates a reversible homeostatic loop :

    • Excess Auxin

      
       GH3 conjugates IAA to Phe (Storage).
      
    • Auxin Deficit

      
       ILR1 hydrolyzes IAA-Phe to IAA (Release).
      
Diagram 1: The Auxin Homeostasis Loop

This diagram illustrates the divergent fates of IAA conjugates.

AuxinHomeostasis IAA Free IAA (Active) GH3 GH3 Enzyme (e.g., AtGH3.17) IAA->GH3 Substrate ATP ATP ATP->GH3 Phe Phenylalanine Phe->GH3 Asp Aspartate Asp->GH3 IAAPhe IAA-Phe (Storage Pool) GH3->IAAPhe Reversible Conjugation IAAAsp IAA-Asp (Degradation Pool) GH3->IAAAsp Irreversible Tagging Hydrolase Hydrolase (ILR1/IAR3) IAAPhe->Hydrolase Hydrolysis Oxidation Oxidation (DAO1) IAAAsp->Oxidation Oxidation Hydrolase->IAA Release Degraded oxIAA-Asp (Inactive) Oxidation->Degraded

Caption: The GH3-mediated bifurcation of auxin pathways: IAA-Phe enters a reversible storage cycle, while IAA-Asp is targeted for oxidative degradation.

Experimental Protocol: In Vitro Kinetic Assay

To study GH3 function or screen for inhibitors, a robust in vitro assay is required. This protocol uses recombinant protein and LC-MS/MS detection for high sensitivity.

Reagents & Buffer Conditions
  • Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 5 mM

    
    , 1 mM DTT.
    
    • Note:

      
       is strictly required for the adenylation step. DTT prevents oxidation of the enzyme's cysteine residues.
      
  • Substrates:

    • Indole-3-acetic acid (IAA): 1 mM stock in ethanol.

    • L-Phenylalanine (Phe): 10 mM stock in water.

    • ATP: 10 mM stock (pH adjusted to 7.0).

  • Enzyme: Purified Recombinant AtGH3.17 (GST- or His-tagged).

Assay Workflow
  • Mix: Combine Buffer,

    
    , DTT, IAA (100 
    
    
    
    M final), and Phe (1 mM final) in a microcentrifuge tube.
  • Initiate: Add ATP (1 mM final) and Enzyme (0.5 - 2

    
    g). Total volume: 100 
    
    
    
    L.
  • Incubate: 30 minutes at 25°C.

  • Terminate: Add 100

    
    L of cold Methanol containing internal standard  (e.g., 
    
    
    
    -IAA-Phe or deuterated IAA).
  • Clarify: Centrifuge at 15,000 x g for 10 min to remove precipitated protein.

  • Analyze: Inject supernatant into LC-MS/MS.

Diagram 2: Experimental Workflow

AssayWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Recombinant Purified GH3 Protein Mix Reaction Mix: Buffer + Mg2+ + IAA + Phe Recombinant->Mix Start Add ATP (Initiate Adenylation) Mix->Start Incubate Incubate 30 min @ 25°C Start->Incubate Stop Stop with MeOH + IS Incubate->Stop Spin Centrifuge (Remove Protein) Stop->Spin LCMS LC-MS/MS Quantification Spin->LCMS

Caption: Step-by-step workflow for the in vitro GH3 kinetic assay using LC-MS/MS detection.

LC-MS/MS Detection Parameters

Quantitative accuracy depends on monitoring specific mass transitions (MRM).

Table 1: Recommended MRM Transitions for IAA-Phe

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mode
IAA-Phe 323.1130.125Positive (ESI+)
IAA-Phe 323.1103.140Positive (ESI+)
IAA (Free) 176.1130.120Positive (ESI+)

-IAA-Phe
329.1136.125Positive (ESI+)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

References

  • Staswick, P. E., et al. (2005). "Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid." The Plant Cell.

  • Westfall, C. S., et al. (2010). "Structural basis for substrate specificity in plant acyl-acid amido synthetases." Proceedings of the National Academy of Sciences.

  • Ludwig-Müller, J. (2011). "Auxin conjugates: their role for plant development and in the evolution of land plants."[2] Journal of Experimental Botany.

  • Korasick, D. A., et al. (2013). "Molecular basis for AUXIN RESPONSE FACTOR protein interaction and the control of auxin response repression." PNAS.

  • LeClere, S., et al. (2002). "The Role of the Arabidopsis ILR1 and IAR3 Amidohydrolases in Auxin Homeostasis." Plant Physiology.

Sources

Exploratory

Technical Analysis: Natural Occurrence and Metabolic Role of Indole-3-Acetyl-Phenylalanine in Monocots vs. Dicots

This guide provides a technical analysis of the natural occurrence, metabolic pathways, and physiological roles of Indole-3-acetyl-phenylalanine (IAA-Phe) in monocotyledonous (monocots) versus dicotyledonous (dicots) pla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the natural occurrence, metabolic pathways, and physiological roles of Indole-3-acetyl-phenylalanine (IAA-Phe) in monocotyledonous (monocots) versus dicotyledonous (dicots) plant systems.

Executive Summary

Indole-3-acetyl-phenylalanine (IAA-Phe) is an amide-linked conjugate of the primary plant auxin, Indole-3-acetic acid (IAA). Unlike ester conjugates (e.g., IAA-Glucose) or catabolic amide conjugates (e.g., IAA-Aspartate), IAA-Phe functions primarily as a reversible storage form of auxin. It plays a critical role in maintaining auxin homeostasis by sequestering excess IAA and releasing it via hydrolysis when physiological demand increases. While present in both monocots and dicots, the enzymatic machinery governing its turnover and its relative abundance compared to ester conjugates varies significantly between these two lineages.

Biosynthesis and Metabolic Pathway

The formation and fate of IAA-Phe are governed by two opposing enzymatic forces: GRETCHEN HAGEN 3 (GH3) acyl-acid amido synthetases (conjugation) and IAA-Amino Acid Hydrolases (hydrolysis).

The Conjugation Mechanism (GH3 Family)

In both monocots and dicots, the GH3 gene family encodes enzymes that conjugate amino acids to IAA.

  • Reaction:

    
    
    
  • Specificity: The specific amino acid conjugated dictates the fate of the molecule.

    • IAA-Asp / IAA-Glu: Irreversible.[1] These mark the auxin for oxidative degradation (catabolism).

    • IAA-Phe / IAA-Leu / IAA-Ala: Reversible. These act as storage pools.

The Hydrolysis Mechanism (ILR1/IAR3 Family)

The release of free IAA from IAA-Phe is catalyzed by amidohydrolases.

  • Dicots (e.g., Arabidopsis): The enzymes IAR3 (IAA-ALANINE RESISTANT 3) and ILL2 (ILR1-LIKE 2) show high specificity for hydrolyzing IAA-Phe.

  • Monocots (e.g., Rice, Maize): Orthologs to the Arabidopsis amidohydrolases exist (e.g., OsIAR3 in rice), performing similar functions, though the substrate specificity profiles can vary slightly due to evolutionary divergence.

Pathway Visualization

The following diagram illustrates the "decision node" where free IAA is either stored as IAA-Phe or degraded.

IAAPhe_Pathway cluster_0 Reversible Storage Pool IAA Free IAA (Active Hormone) IAAPhe IAA-Phe (Storage Conjugate) IAA->IAAPhe Conjugation (GH3 Enzymes) Phe Phenylalanine Phe->IAAPhe IAAPhe->IAA Hydrolysis (IAR3/ILL2) OxIAAPhe oxIAA-Phe (Oxidized/Inactive) IAAPhe->OxIAAPhe Oxidation Degradation Degradation Pathways OxIAAPhe->Degradation Permanent Inactivation

Figure 1: The metabolic fate of IAA-Phe.[2] Unlike IAA-Asp, IAA-Phe can be hydrolyzed back to active IAA or oxidized.

Comparative Occurrence: Monocots vs. Dicots[3]

While IAA-Phe is ubiquitous, its quantitative contribution to the total auxin pool differs between lineages.

Dicots (Arabidopsis thaliana, Pea)
  • Occurrence: IAA-Phe is a minor but physiologically distinct component of the conjugate pool.

  • Dynamics: In Arabidopsis, IAA-Phe levels are generally low (picogram/gram fresh weight range) because it is rapidly turned over.

  • Enzymatic Control: The Arabidopsis genome encodes specific hydrolases (IAR3, ILL2) that preferentially target IAA-Phe, suggesting a dedicated regulatory role for this specific conjugate in rapid auxin release during stress or root development.

Monocots (Rice, Maize)[3]
  • Occurrence: Monocots often accumulate higher levels of ester conjugates (e.g., IAA-glucose, IAA-myo-inositol) in storage tissues (seeds/kernels) compared to amide conjugates. However, IAA-Phe is present and functional.

  • Maize (Zea mays): Historically, maize kernels are known for massive pools of ester conjugates. Amide conjugates like IAA-Phe are present but constitute a smaller fraction of the total "bound" auxin compared to the ester pool.

  • Rice (Oryza sativa): Quantitative profiling has identified IAA-Phe in rice tissues. The OsGH3 family in rice is expanded (13 genes) compared to Arabidopsis, with specific members (e.g., OsGH3-8) regulating auxin homeostasis and disease resistance, though they often show broader substrate specificity (preferring Asp/Glu for inactivation).

Summary of Differences
FeatureDicots (e.g., Arabidopsis)Monocots (e.g., Maize, Rice)
Primary Storage Form Mixed (Amide & Ester)Often dominated by Esters (Seeds)
IAA-Phe Role Rapidly accessible storageMinor storage / Transient intermediate
Hydrolysis Enzyme IAR3, ILL2 (High specificity for Phe)OsIAR3 homologs (Variable specificity)
Physiological Trigger Root elongation, Stress responseSeed germination, Pathogen defense

Physiological Roles

Root Development

In both lineages, the hydrolysis of IAA-Phe is crucial for root architecture.

  • Mechanism: Auxin is required for lateral root initiation.[3] When free IAA levels drop, IAR3-type hydrolases cleave IAA-Phe to replenish the active pool locally in the root tip.

  • Evidence: iar3 mutants in Arabidopsis show reduced lateral root density, a phenotype that can be rescued by exogenous free IAA but not by IAA-Phe.

Stress Response

IAA-Phe serves as a "rapid response" buffer. Under abiotic stress (drought/salinity), plants must quickly alter growth patterns. Hydrolyzing an existing pool of IAA-Phe is energetically faster than de novo biosynthesis of IAA from Tryptophan.

Analytical Protocol: Quantification of IAA-Phe

To accurately distinguish IAA-Phe from free IAA and other conjugates, a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required.

Experimental Workflow Diagram

Protocol_Workflow Sample Plant Tissue (50-100mg FW) Extraction Extraction 80% Acetone/MeOH + Internal Stds (13C6-IAA-Phe) Sample->Extraction Liquid N2 Grind Purification SPE Purification (Oasis HLB / C18) Extraction->Purification Centrifuge & Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Purification->Analysis Elute & Evaporate Data Quantification (pmol/g FW) Analysis->Data Peak Integration

Figure 2: Workflow for the extraction and quantification of IAA-Phe.

Detailed Protocol

Step 1: Extraction

  • Harvest: Flash freeze plant tissue (root/shoot) in liquid nitrogen immediately to stop enzymatic activity.

  • Grind: Pulverize 50–100 mg of tissue into a fine powder.

  • Solvent: Add 1 mL of extraction buffer (80% Methanol or Acetone + 1% Acetic Acid). Crucial: The acid helps stabilize IAA compounds.

  • Internal Standard: Spike with stable isotope-labeled standard (

    
    -IAA-Phe or 
    
    
    
    -IAA-Phe) to correct for recovery losses.

Step 2: Purification (Solid Phase Extraction - SPE)

  • Equilibration: Condition an Oasis HLB or C18 cartridge with 1 mL Methanol followed by 1 mL acidified water.

  • Loading: Load the crude extract supernatant onto the cartridge.

  • Wash: Wash with 5-10% Methanol to remove salts and polar interferences.

  • Elution: Elute IAA conjugates with 80% Methanol containing 1% Acetic Acid.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • MS Mode: Multiple Reaction Monitoring (MRM) in Positive Ion Mode (ESI+).

  • Transitions:

    • IAA-Phe: Precursor

      
       -> Product ions (quinolium ion characteristic of IAA).
      

References

  • Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell. [Link]

  • LeClere, S., et al. (2002). The IAR3 gene of Arabidopsis encodes an auxin conjugate hydrolase. The Plant Journal. [Link]

  • Matsuda, F., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology. [Link][4][5]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany. [Link][6]

Sources

Foundational

Thermodynamic Stability of Indole-3-Acetyl-Phenylalanine Conjugates: A Technical Guide

Executive Summary This technical guide analyzes the thermodynamic and kinetic stability of Indole-3-acetyl-phenylalanine (IAA-Phe), a critical auxin conjugate in plant physiology and a model compound in agrochemical prod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability of Indole-3-acetyl-phenylalanine (IAA-Phe), a critical auxin conjugate in plant physiology and a model compound in agrochemical prodrug design. Unlike the catabolic conjugates IAA-Aspartate and IAA-Glutamate—which mark auxin for irreversible oxidation—IAA-Phe functions as a thermodynamically stable "storage" reservoir. This guide details the molecular basis of this stability, the enzymatic mechanisms governing its turnover (GH3 vs. ILR1), and validated protocols for profiling its hydrolytic kinetics.

Molecular Architecture & Thermodynamic Baseline

The Amide Bond Energy Landscape

IAA-Phe is formed by the condensation of the carboxyl group of Indole-3-acetic acid (IAA) with the


-amino group of Phenylalanine. Thermodynamically, the resulting amide (peptide) bond is highly stable under physiological conditions (

5.5–7.5).
  • Resonance Stabilization: The amide nitrogen's lone pair delocalizes into the carbonyl

    
    -system, creating partial double-bond character. This resonance energy (
    
    
    
    85 kJ/mol) creates a significant activation energy barrier (
    
    
    ) against spontaneous hydrolysis.
  • Steric Shielding: The benzyl side chain of Phenylalanine provides steric hindrance that protects the carbonyl carbon from nucleophilic attack by water, significantly increasing the half-life (

    
    ) of IAA-Phe compared to less bulky conjugates like IAA-Glycine.
    
Chemical vs. Biological Stability

It is critical to distinguish between chemical thermodynamic stability and biological availability.

ParameterChemical StatusBiological Consequence

Negative (Exergonic)Spontaneous reaction is favored but kinetically trapped.

(Activation)
HighNegligible spontaneous breakdown at 25°C.
Enzymatic Susceptibility Specific (ILR1)Acts as a "Slow-Release" auxin source.
Oxidative Susceptibility LowResistant to DAO1 oxidation (unlike IAA-Asp).

Enzymatic Turnover: The GH3 / ILR1 Redox-Independent Cycle

The concentration of IAA-Phe is not governed by equilibrium thermodynamics but by a steady-state kinetic equilibrium between synthesis (GH3) and hydrolysis (ILR1).

Anabolic Drive (GH3 Enzymes)

The formation of IAA-Phe is endergonic and requires ATP coupling. The GH3 (Gretchen Hagen 3) family of acyl-acid amido synthetases drives this reaction via a two-step "Ping-Pong Bi-Bi" mechanism:

  • Adenylation:

    
     (Irreversible due to pyrophosphate hydrolysis).
    
  • Transfer:

    
    .
    
Catabolic Release (ILR1 Hydrolase)

The release of free IAA is catalyzed by ILR1 (IAA-Leucine Resistant 1) , an amidohydrolase with high specificity for hydrophobic amino acid conjugates (IAA-Leu, IAA-Phe).

  • Specificity Mechanism: The ILR1 active site contains a hydrophobic pocket that accommodates the benzyl ring of Phenylalanine, lowering the

    
     for hydrolysis by stabilizing the tetrahedral intermediate.
    
  • Thermodynamic Implications: Because the amide bond is stable, the release of active auxin is strictly gated by ILR1 expression and activity, preventing "leakage" of the hormone.

Pathway Visualization

The following diagram illustrates the thermodynamic cycle of IAA-Phe, highlighting the ATP-driven synthesis and the hydrolase-gated release.

IAAPhe_Cycle IAA Free IAA (Active Hormone) Intermediate IAA-AMP (High Energy Intermediate) IAA->Intermediate GH3 Synthetase (Mg2+ dependent) Phe L-Phenylalanine ATP ATP ATP->Intermediate GH3 Synthetase (Mg2+ dependent) IAAPhe IAA-Phe Conjugate (Stable Storage Form) Intermediate->IAAPhe + Phe - AMP IAAPhe->IAA ILR1 Hydrolase (Specific Release) OxIAA oxIAA-Phe (Inactive) IAAPhe->OxIAA DAO1 (Oxidation) (Slow for IAA-Phe)

Caption: The metabolic cycle of IAA-Phe. Synthesis is ATP-driven via GH3 enzymes, creating a stable storage pool. Reactivation is gated by the ILR1 hydrolase, while oxidative degradation (DAO1) is minimal compared to Asp/Glu conjugates.

Experimental Protocol: Hydrolytic Stability Profiling

To determine the stability profile of IAA-Phe conjugates for drug delivery or plant physiology studies, the following self-validating protocol is recommended. This assay differentiates between chemical background hydrolysis and enzymatic turnover.

Materials
  • Substrate: Synthetic IAA-Phe (purity >98% by HPLC).

  • Enzyme Source: Recombinant AtILR1 (GST-fusion purified from E. coli) or crude plant lysate (for total hydrolytic potential).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT (to protect enzyme cysteines).

  • Detection: HPLC-UV (280 nm) or LC-MS/MS.

Workflow: Kinetic Hydrolysis Assay

Step 1: Substrate Preparation Dissolve IAA-Phe in 100% DMSO to 10 mM (Stock). Dilute to 100


M in reaction buffer. Control: Prepare a "No Enzyme" blank to measure chemical background hydrolysis.

Step 2: Incubation Initiate reaction by adding ILR1 (final conc. 10–50 nM) at 25°C.

  • Time points: 0, 5, 10, 20, 40, 60 minutes.

  • Quenching: Stop reaction by adding equal volume of Methanol + 1% Acetic Acid.

Step 3: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    m).
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Retention Time Check: Free IAA elutes earlier than the more hydrophobic IAA-Phe.

Step 4: Data Calculation Calculate the hydrolysis rate (


) using the integrated peak areas:


Plot

vs. time. The slope represents the pseudo-first-order rate constant (

).
Visualizing the Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Kinetics cluster_analysis 3. Analysis Stock IAA-Phe Stock (10mM in DMSO) Incubate Incubation 25°C Water Bath Stock->Incubate Buffer Reaction Buffer (pH 7.5, DTT) Buffer->Incubate Enzyme Recombinant ILR1 or Lysate Enzyme->Incubate Aliquot Sampling (0, 5, 10... 60 min) Incubate->Aliquot Time intervals Quench Quench (MeOH + 1% AcOH) Aliquot->Quench Stop reaction HPLC HPLC-UV (280nm) C18 Column Quench->HPLC Data Calculate k_obs (First Order Kinetics) HPLC->Data

Caption: Step-by-step kinetic assay workflow for determining the enzymatic stability of IAA-Phe.

Implications for Drug & Agrochemical Design

Understanding the thermodynamic stability of IAA-Phe allows for its exploitation in "prodrug" strategies:

  • Controlled Release: Because the amide bond is chemically stable but enzymatically labile to ILR1-like hydrolases, IAA-Phe can be applied exogenously to plants. It will remain inert on the leaf surface (chemical stability) but will release active auxin slowly upon entry into the cell (enzymatic activation), reducing phytotoxicity associated with "auxin overdose."

  • Selectivity: Since ILR1 specificity is determined by the amino acid side chain, conjugating IAA with non-natural or specific amino acids (like D-Phe vs L-Phe) allows researchers to tune the release rate. D-amino acid conjugates are generally not hydrolyzed by ILR1, rendering them thermodynamically and biologically "locked."

References

  • LeClere, S., et al. (2002). "Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis."[1] Journal of Biological Chemistry. [Link][1]

  • Staswick, P. E., et al. (2005). "Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid." The Plant Cell. [Link]

  • Bartel, B., & Fink, G. R. (1995). "ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates." Science. [Link]

  • Westfall, C. S., et al. (2010). "Structural basis for pH-dependent reproduction of the auxin-conjugating enzyme GH3.11." Proceedings of the National Academy of Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid Phase Extraction Strategies for Indole-3-acetyl-phenylalanine (IAA-Phe)

Executive Summary & Chemical Context[1][2][3][4] Indole-3-acetyl-phenylalanine (IAA-Phe) is a specific amide conjugate of the auxin Indole-3-acetic acid (IAA). While often considered a storage or catabolic form of auxin,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Indole-3-acetyl-phenylalanine (IAA-Phe) is a specific amide conjugate of the auxin Indole-3-acetic acid (IAA). While often considered a storage or catabolic form of auxin, recent metabolomic studies suggest specific conjugates play distinct roles in auxin homeostasis and stress response signaling.

The Analytical Challenge: Quantifying IAA-Phe presents three distinct hurdles:

  • Low Abundance: Endogenous levels are often in the femtomole/gram range (pg/g fresh weight), orders of magnitude lower than free IAA.

  • Matrix Complexity: Plant extracts are rich in pigments (chlorophylls), lipids, and phenolic acids that suppress ionization in LC-MS/MS.

  • Chemical Stability: The indole moiety is susceptible to photo-oxidation and acid-catalyzed degradation.

This guide details two robust Solid Phase Extraction (SPE) protocols designed to overcome these challenges. The Mixed-Mode Anion Exchange (MAX) method is the "Gold Standard" for purity, while the Hydrophilic-Lipophilic Balance (HLB) method offers a rapid alternative for broad-spectrum profiling.

Analyte Profile: IAA-Phe[1][5][6][7][8][9]
  • Formula: C₁₉H₁₈N₂O₃[1]

  • MW: 322.36 g/mol [2]

  • pKa: ~3.8 (Carboxyl group on Phenylalanine moiety). The Indole NH is effectively neutral (pKa >16).

  • Hydrophobicity (LogP): ~2.7 (More hydrophobic than IAA-Asp or IAA-Glu due to the benzyl side chain).

Critical Success Factors (Pre-Analytical)

Before initiating SPE, the following "Pillars of Integrity" must be established to ensure reproducible data.

I. Antioxidant Protection

The indole ring is electron-rich and prone to oxidation during homogenization.

  • Protocol: Always include Diethyldithiocarbamate (DIECA) or Butylated hydroxytoluene (BHT) (approx. 50 mg/L) in the extraction solvent.

II. Photostability

Auxins degrade rapidly under UV/Vis light.

  • Protocol: Perform all extractions in amber glassware or tubes wrapped in aluminum foil. Use low-intensity, yellow laboratory lighting if available.

III. Internal Standardization

Absolute quantification is impossible without correcting for recovery losses.

  • Protocol: Spike samples with stable isotope-labeled standards (e.g., [¹³C₆]-IAA-Phe) immediately after adding the extraction solvent, before tissue homogenization. If specific labeled conjugates are unavailable, [¹³C₆]-IAA may serve as a surrogate, though it will not perfectly track the extraction efficiency of the more hydrophobic Phe conjugate.

Method Selection Guide

The choice of SPE chemistry depends on your analytical goals.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Targeted Quantification or Broad Profiling? Start->Goal Targeted Targeted: IAA-Phe Only (High Sensitivity) Goal->Targeted Targeted Profiling Profiling: IAA + Multiple Conjugates (High Throughput) Goal->Profiling Profiling Matrix Is the matrix complex? (e.g., Mature leaves, Seeds) Targeted->Matrix HLB PROTOCOL B: Polymeric Reversed-Phase (HLB) (Generalist) Profiling->HLB Retains Acids & Neutrals MAX PROTOCOL A: Mixed-Mode Anion Exchange (MAX) (Highest Purity) Matrix->MAX Yes (Remove Pigments) Matrix->HLB No (Simple Matrix)

Figure 1: Decision tree for selecting the appropriate SPE chemistry based on matrix complexity and analytical scope.

Protocol A: Mixed-Mode Anion Exchange (MAX)

Status: Gold Standard for High Purity Mechanism: Retains IAA-Phe via two distinct mechanisms: hydrophobic interaction (indole/phenyl rings) and ionic interaction (deprotonated carboxyl group). This allows for rigorous washing of neutrals and basics.

Materials
  • Cartridge: Oasis MAX (Waters) or Strata-X-A (Phenomenex), 30 mg or 60 mg.

  • Extraction Solvent: 80% Methanol (MeOH) in water + 10 mM Ammonium Acetate.

  • Reagents: Ammonium Hydroxide (NH₄OH), Formic Acid (FA), Methanol, Water (LC-MS grade).

Workflow
StepActionMechanistic Insight (The "Why")
1. Extraction Homogenize tissue (50-100 mg) in 1 mL 80% MeOH (cold). Centrifuge (12,000 x g, 10 min). Collect supernatant.High organic content precipitates proteins. Cold temp prevents degradation.
2.[2] Conditioning 1 mL MeOH, then 1 mL Water.Activates the polymeric sorbent and solvates the pores.
3. Loading Prep CRITICAL: Dilute supernatant 1:4 with 5% NH₄OH (aq) . Check pH > 10.Ionization Switch: High pH ensures the carboxyl group of IAA-Phe is fully deprotonated (COO⁻), enabling binding to the anion exchange sites.
4. Load Pass sample through cartridge at ~1 mL/min.Analyte binds via anion exchange AND hydrophobic interaction.[3]
5. Wash 1 1 mL 5% NH₄OH in Water.Removes proteins, salts, and hydrophilic neutrals.[4] Analyte remains bound by charge.
6. Wash 2 1 mL 100% Methanol .The "Magic" Step: Removes hydrophobic neutrals (pigments, lipids) that would clog RP columns. Analyte remains bound solely by ionic interaction.
7. Elution 2 x 0.5 mL 2% Formic Acid in Methanol .Release Switch: Acidification protonates the carboxyl group (COOH), neutralizing the charge and breaking the ionic bond. The high organic solvent disrupts hydrophobic retention.
8. Reconstitution Evaporate to dryness (SpeedVac). Reconstitute in 50 µL 5% Acetonitrile/0.1% FA.Concentrates the sample for maximum sensitivity.

Protocol B: Polymeric Reversed-Phase (HLB)

Status: Rapid Profiling / Generalist Mechanism: Relies solely on Hydrophilic-Lipophilic Balance. Retains based on hydrophobicity. Less selective than MAX but captures a wider range of metabolites (e.g., neutral auxins like Indole-3-acetonitrile).

Materials
  • Cartridge: Oasis HLB, Bond Elut Plexa, or Strata-X (30 mg).

  • Extraction Solvent: 80% Acetone or 80% Methanol.

Workflow
StepActionMechanistic Insight (The "Why")
1. Extraction Homogenize tissue in 80% Acetone/Water. Centrifuge.Acetone is excellent for extracting polar conjugates.
2. Loading Prep Evaporate acetone (optional but recommended to prevent breakthrough). Dilute aqueous residue with 1% Formic Acid to pH ~3.Protonation: Acidic pH suppresses ionization of the carboxyl group (COOH), making the molecule neutral and maximally hydrophobic for RP retention.
3. Condition 1 mL MeOH, then 1 mL 1% Formic Acid.Equilibrates column to acidic pH.
4. Load Load acidified extract.Analyte retains via hydrophobic interaction.
5. Wash 1 mL 5% Methanol in 1% Formic Acid.Removes salts and highly polar sugars. Caution: Do not use high % organic, or you will elute the IAA-Phe.
6. Elution 1 mL 80% Acetonitrile or Methanol.Disrupts hydrophobic interactions to elute analytes.[3]

LC-MS/MS Validation Parameters

For self-validation of these protocols, the following parameters are typical for IAA-Phe on a C18 analytical column (e.g., Kinetex C18 or Acquity BEH C18).

  • Ionization Mode: ESI Negative (ES-) is generally preferred for auxin conjugates due to the carboxylic acid, providing lower background noise than Positive mode.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (preferred over MeOH for sharper peaks of aromatics).

MRM Transitions (Indicative):

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)TypeNote
IAA-Phe 321.1 130.1 QuantifierQuinolinium ion (Indole core)
IAA-Phe321.1146.1QualifierIndole-3-carbonyl
[¹³C₆]-IAA-Phe327.1136.1Internal StdMass shift on benzene ring

Note: Always optimize collision energy (CE) and cone voltage for your specific instrument.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<50%) pH mismatch during loading (MAX).Ensure pH > 10 for MAX loading. If pH is < 8, the analyte acts as a neutral and may wash off during the MeOH wash step.
Signal Suppression Pigment breakthrough.Switch from HLB to MAX. The 100% MeOH wash step in MAX is superior for removing chlorophylls.
Peak Tailing Secondary interactions.Add 5-10 mM Ammonium Formate to the aqueous mobile phase to buffer the carboxylic acid.

References

  • Matsuda, F., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry.[5] Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783.[5]

  • Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins and their conjugates from minute tissue samples.[6][7] Plant Physiology, 153(4), 1359-1370.

  • Waters Corporation. (2014). Oasis MAX 96-Well Plate for the Analysis of Acidic Drugs. Waters Application Notes.

  • Novák, O., et al. (2012). Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome. The Plant Journal, 72(3), 523-536.

Sources

Application

Optimized RP-HPLC Separation of Indole-3-acetyl-phenylalanine (IAA-Phe) from Free IAA

Application Note & Protocol Executive Summary This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the baseline separation of Indole-3-acetic acid (IAA) from...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the baseline separation of Indole-3-acetic acid (IAA) from its hydrophobic amino acid conjugate, Indole-3-acetyl-phenylalanine (IAA-Phe).

While IAA is the primary active auxin in plants, its conjugation to amino acids by GH3 family acyl-acid amido synthetases regulates the pool of active hormone.[1][2][3] Unlike polar conjugates (e.g., IAA-Asp) which often co-elute with or precede free IAA, IAA-Phe is significantly more hydrophobic , requiring a specific gradient optimization to prevent peak broadening and ensure resolution. This guide provides a self-validating workflow suitable for both in vitro enzymatic assays and complex plant tissue extracts.

Part 1: Mechanistic Principles of Separation

Chemical Basis of Retention

The separation relies on the hydrophobicity difference between the free acid and the conjugate.

  • Indole-3-acetic acid (IAA): Contains an indole ring (hydrophobic) and a carboxylic acid group (polar, pKa ~4.75). In an acidic mobile phase (pH < 3), the carboxyl group is protonated (

    
    ), increasing retention on C18 compared to its ionized state.
    
  • IAA-Phenylalanine (IAA-Phe): The carboxyl group of IAA is involved in an amide bond with the amine of phenylalanine. While the phenylalanine moiety retains a terminal carboxyl group, the addition of the benzyl side chain (phenyl ring) significantly increases the overall hydrophobicity and non-polar surface area of the molecule.

Elution Order: On a C18 column, Free IAA elutes first , followed by IAA-Phe . This is a critical distinction from IAA-Asp/Glu separations, where the conjugate often elutes earlier due to the polar side chains.

Visualization of Separation Logic

The following diagram illustrates the physicochemical interactions driving the separation.

SeparationLogic cluster_0 Analytes cluster_1 Stationary Phase (C18) IAA Free IAA (Moderate Hydrophobicity) C18 C18 Alkyl Chains IAA->C18 Moderate Interaction IAAPhe IAA-Phe Conjugate (High Hydrophobicity via Benzyl Group) IAAPhe->C18 Strong Interaction (Late Elution) MobilePhase Acidic Mobile Phase (Protonates COOH) MobilePhase->IAA Suppresses Ionization MobilePhase->IAAPhe Suppresses Ionization

Figure 1: Mechanistic basis of separation. The benzyl side chain of Phenylalanine drives stronger interaction with the C18 stationary phase, resulting in later elution for the conjugate.

Part 2: Sample Preparation Protocols

The choice of preparation depends on the sample matrix.

Protocol A: In Vitro Enzyme Assays (Clean Matrix)

Target: GH3 enzyme activity assays.

  • Quenching: Stop the enzymatic reaction (typically 50-100 µL volume) by adding 4 volumes of ice-cold Methanol or Acetonitrile containing 1% Acetic Acid.

  • Precipitation: Incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer supernatant to a vial. If volume is sufficient, filter through a 0.22 µm PTFE filter.

Protocol B: Plant Tissue Extraction (Complex Matrix)

Target: Endogenous hormone quantification. Note: Requires Solid Phase Extraction (SPE) to remove pigments and lipids.

  • Extraction: Grind 50-100 mg frozen tissue. Add 1 mL extraction buffer (80% Methanol, 1% Acetic Acid, antioxidant BHT).

  • Homogenization: Vortex and incubate 1 hr at 4°C. Centrifuge (14,000 x g, 10 min). Collect supernatant.

  • SPE Cleanup (Oasis HLB or C18):

    • Condition: 1 mL Methanol -> 1 mL Water (pH 3).

    • Load: Dilute extract to <10% MeOH with water (pH 3) and load.

    • Wash: 1 mL 5% Methanol in Water.

    • Elute: 1 mL 80% Methanol.

  • Concentration: Evaporate eluate to dryness (SpeedVac) and reconstitute in 100 µL Mobile Phase A.

Part 3: The Master HPLC Protocol

Instrumentation & Conditions
  • System: HPLC or UHPLC with quaternary pump.

  • Detector: Fluorescence Detector (FLD) is preferred for sensitivity; Diode Array (DAD/UV) is acceptable for enzyme assays.

    • FLD: Excitation: 280 nm | Emission: 350 nm (Specific to Indole ring).[4]

    • UV:[5] 280 nm.

  • Column: C18 (ODS) End-capped.

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm (Standard HPLC) OR 100 x 2.1 mm, 1.7 µm (UHPLC).

    • Temp: 35°C (Thermostatted).

Mobile Phase Composition

Acidification is non-negotiable to prevent peak tailing.

  • Solvent A: Water + 0.1% Formic Acid (or 0.1% Acetic Acid).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Gradient Program

Flow Rate: 1.0 mL/min (Standard Bore) or 0.3 mL/min (UHPLC).

Time (min)% Solvent BDescription
0.0 10%Initial equilibration (Traps polar impurities).
2.0 10%Isocratic hold.
15.0 60%Linear ramp. IAA elutes ~8-10 min; IAA-Phe ~12-14 min.
16.0 95%Column wash (removes lipids/pigments).
18.0 95%Wash hold.
18.1 10%Return to initial conditions.
23.0 10%Re-equilibration (Crucial for reproducibility).

Part 4: Experimental Workflow & Validation

Workflow Diagram

This workflow ensures data integrity from extraction to analysis.

Workflow Sample Sample Source (Tissue or Enzyme Assay) Prep Sample Prep (Precipitation or SPE) Sample->Prep Inject HPLC Injection (10-20 µL) Prep->Inject Separation Gradient Elution (0.1% Formic Acid System) Inject->Separation Detection Detection (FLD: Ex280/Em350) Separation->Detection Data Data Analysis (Integration & Quantitation) Detection->Data

Figure 2: Operational workflow for IAA/IAA-Phe analysis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase pH is < 3.0. Use "End-capped" columns.
Co-elution Gradient too steep.Decrease the slope between 2-15 min (e.g., go to 40% B instead of 60%).
Low Sensitivity UV detection limit reached.Switch to Fluorescence (Ex280/Em350).[4] Concentrate sample 10x.
Retention Shift Column aging or temp fluctuation.Use a column oven (35°C). Run a standard check every 10 samples.
Validation Parameters

To ensure "Trustworthiness" (E-E-A-T), perform the following before running unknown samples:

  • Linearity: Run standards of IAA and IAA-Phe from 0.1 µM to 100 µM (

    
    ).
    
  • Recovery: Spike a blank matrix with known standard; recovery should be 85-115%.

  • Carryover: Inject a solvent blank after the highest standard.

References

  • Staswick, P. E., et al. (2005). "Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid."[3] The Plant Cell, 17(2), 616–627.[3]

  • Kowalczyk, M. & Sandberg, G. (2001). "Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis." Plant Physiology, 127(4), 1845–1853.

  • Ljung, K., et al. (2004). "The auxin conjugate profile: an indicator of stochastic events in cellular regeneration." Plant Physiology.

  • Barkawi, L. S., et al. (2010). "A high-throughput method for the quantitative analysis of auxins." Nature Protocols, 5, 1609–1618.

Sources

Method

Application Notes and Protocols for the Solubilization of Indole-3-acetyl-phenylalanine

Introduction Indole-3-acetyl-phenylalanine (IAA-Phe) is an N-acyl-alpha-amino acid, specifically an amide conjugate of the primary plant auxin, Indole-3-acetic acid (IAA), and the amino acid phenylalanine.[1] As a natura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indole-3-acetyl-phenylalanine (IAA-Phe) is an N-acyl-alpha-amino acid, specifically an amide conjugate of the primary plant auxin, Indole-3-acetic acid (IAA), and the amino acid phenylalanine.[1] As a naturally occurring plant metabolite, IAA-Phe is integral to the study of auxin homeostasis, transport, and signaling pathways.[2][3] Its precise quantification and application in biological assays are paramount for researchers in plant biology, agricultural science, and drug development. However, the physicochemical properties of IAA-Phe present unique challenges for its dissolution, necessitating a systematic approach to solvent selection to ensure solution integrity and experimental reproducibility.

This comprehensive guide provides a detailed analysis of the principles and protocols for dissolving IAA-Phe. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to prepare stable and effective solutions for a range of applications, from in vitro bioassays to sensitive analytical quantification.

I. Physicochemical Properties Governing Solubility

A thorough understanding of the molecular characteristics of Indole-3-acetyl-phenylalanine is the foundation for selecting an appropriate solvent system. The molecule's structure, a conjugate of an indole derivative and an amino acid, imparts a specific polarity and charge profile that dictates its behavior in different solvents.

Indole-3-acetyl-phenylalanine is characterized as a weakly acidic compound and is practically insoluble in water.[4] This poor aqueous solubility is a critical consideration for its use in biological systems, which are predominantly aqueous.

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₂O₃PubChem
Molecular Weight322.36 g/mol United States Biological[2]
Water Solubility0.012 g/L (Predicted)ALOGPS[4]
logP2.68 - 2.83 (Predicted)ALOGPS, ChemAxon[4]
pKa (Strongest Acidic)4.1 (Predicted)ChemAxon[4]
Polar Surface Area85.02 Ų (Predicted)ChemAxon[4]

The predicted logP value of approximately 2.7 indicates a moderate lipophilicity, suggesting that organic solvents will be more effective for dissolution than water. The predicted acidic pKa of 4.1 is attributed to the carboxylic acid group of the phenylalanine moiety. This suggests that the molecule's charge, and therefore its solubility in aqueous solutions, can be significantly influenced by pH.

II. Principles of Solvent Selection: A Mechanistic Approach

The selection of an appropriate solvent for IAA-Phe is guided by the fundamental principle of "like dissolves like." This entails matching the polarity of the solvent with that of the solute. Given the moderately lipophilic nature of IAA-Phe, polar aprotic and polar protic organic solvents are primary candidates for creating stock solutions.

The Role of pH in Aqueous Solubility

For applications requiring an aqueous medium, such as cell-based assays, modulating the pH is a key strategy to enhance the solubility of weakly acidic compounds like IAA-Phe. By increasing the pH of the aqueous solution above the pKa of the carboxylic acid group (pKa ≈ 4.1), the molecule will be deprotonated, forming a more polar and water-soluble carboxylate salt.

A common approach for the parent compound, Indole-3-acetic acid (IAA), which is also poorly soluble in neutral water, is to dissolve it in a small amount of 1N NaOH to form the sodium salt, followed by dilution and pH adjustment with a buffer.[5] This principle is directly applicable to IAA-Phe.

Organic Co-solvents

In many experimental setups, a high concentration stock solution of the compound is prepared in an organic solvent and then diluted into the final aqueous medium. This approach leverages the high solubility of the compound in the organic solvent while keeping the final concentration of the organic solvent in the assay low to avoid toxicity. Dimethyl sulfoxide (DMSO) and ethanol are common choices for this purpose due to their broad solvency and miscibility with water.[5][6]

III. Protocols for Dissolving Indole-3-acetyl-phenylalanine

The following protocols provide step-by-step guidance for preparing IAA-Phe solutions for various research applications. It is crucial to start with a small quantity of the compound to test its solubility in the chosen solvent before proceeding with larger amounts. For optimal stability, it is recommended to prepare fresh solutions before each experiment and store stock solutions at -20°C.[2][6]

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing stock solutions for use in in vitro assays and for long-term storage.

Materials:

  • Indole-3-acetyl-phenylalanine (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of IAA-Phe in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add a small volume of DMSO or ethanol to the solid IAA-Phe. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent to the calculated mass of IAA-Phe (Molar Mass = 322.36 g/mol ).

  • Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2] Protect the solution from light, as indole-containing compounds can be light-sensitive.[6]

Protocol 2: Preparation of an Aqueous Solution using pH Adjustment

This protocol is designed for applications where the presence of organic solvents is undesirable, such as certain cell culture experiments.

Materials:

  • Indole-3-acetyl-phenylalanine (solid)

  • 1N Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS) or other desired buffer

  • pH meter

  • Sterile water

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Suspension: Weigh the desired amount of IAA-Phe and place it in a sterile beaker with a stir bar. Add a small volume of sterile water to create a suspension.

  • Alkaline Dissolution: While stirring, add 1N NaOH dropwise to the suspension. The IAA-Phe should dissolve as the pH increases and the carboxylate salt is formed. Use the minimum amount of NaOH necessary to achieve complete dissolution.

  • Buffering and pH Neutralization: Once the solid is dissolved, add the desired buffer (e.g., PBS) to achieve the final desired volume and concentration.

  • pH Adjustment: Carefully monitor the pH of the solution using a calibrated pH meter. Adjust the pH to the desired physiological range (typically 7.2-7.4) by adding a suitable buffer, such as a sodium phosphate buffer.[5]

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Use and Storage: Use the freshly prepared aqueous solution immediately. Short-term storage at 4°C is possible, but for longer-term storage, freezing at -20°C is recommended, although the stability in aqueous solution upon freezing should be validated.

IV. Experimental Workflow and Decision Making

The selection of a suitable solvent is a critical first step in any experiment involving Indole-3-acetyl-phenylalanine. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Start: Need to dissolve Indole-3-acetyl-phenylalanine decision_app What is the intended application? start->decision_app stock_sol High-concentration stock solution (e.g., for in vitro assays) decision_app->stock_sol Stock Solution aqueous_sol Aqueous working solution (e.g., for cell culture) decision_app->aqueous_sol Aqueous Solution analytical_std Analytical standard (e.g., for LC-MS) decision_app->analytical_std Analytical Standard protocol1 Follow Protocol 1: Dissolve in DMSO or Ethanol stock_sol->protocol1 protocol2 Follow Protocol 2: Use pH adjustment in aqueous buffer aqueous_sol->protocol2 protocol3 Dissolve in mobile phase compatible solvent (e.g., Acetonitrile, Methanol) analytical_std->protocol3 end_sol Stable IAA-Phe solution prepared protocol1->end_sol protocol2->end_sol protocol3->end_sol

Caption: A workflow diagram illustrating the decision-making process for selecting a solvent for Indole-3-acetyl-phenylalanine based on the intended application.

V. Potential Degradation Pathways and Stability Considerations

Indole-containing compounds, including auxin and its conjugates, can be susceptible to degradation, particularly through hydrolysis and oxidation.[6] While specific degradation pathways for IAA-Phe are not extensively detailed in the provided search results, it is reasonable to infer potential routes based on the chemistry of related molecules.

The amide bond linking the indole-3-acetyl moiety and the phenylalanine moiety could be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield Indole-3-acetic acid and phenylalanine. This is a critical consideration when using alkaline conditions to dissolve the compound.[7] Additionally, the indole ring itself can be oxidized.[3]

To mitigate degradation:

  • Prepare solutions fresh whenever possible.

  • Store stock solutions at -20°C or lower.

  • Protect solutions from light.

  • Avoid prolonged exposure to extreme pH values.

Degradation_Pathway iaa_phe Indole-3-acetyl-phenylalanine hydrolysis Hydrolysis (Strong acid/base) iaa_phe->hydrolysis products Indole-3-acetic acid + Phenylalanine hydrolysis->products

Sources

Application

High-Purity Isolation of Indole-3-Acetyl-Phenylalanine (IAA-Phe) via Preparative RP-HPLC

Introduction & Scientific Context Indole-3-acetyl-phenylalanine (IAA-Phe) is a biologically significant conjugate of the auxin indole-3-acetic acid (IAA). In plant physiology, these amide conjugates function as storage f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Indole-3-acetyl-phenylalanine (IAA-Phe) is a biologically significant conjugate of the auxin indole-3-acetic acid (IAA). In plant physiology, these amide conjugates function as storage forms of auxin, regulating free IAA levels to control growth and development.[1] In pharmaceutical and agrochemical research, IAA-Phe is often synthesized to study GH3 acyl acid amido synthetase activity or as a reference standard for metabolomics.

Physicochemical Challenges

The purification of IAA-Phe presents specific chromatographic challenges:

  • Hydrophobicity: The molecule contains two aromatic systems—the indole ring from IAA and the phenyl ring from phenylalanine—making it significantly more hydrophobic than free IAA.

  • Acidity: With a pKa of approximately 4.1 (carboxylic acid moiety), the ionization state is pH-dependent.

  • Structural Similarity: Synthetic crude mixtures often contain unreacted IAA and Phenylalanine, as well as potential racemization byproducts (D-Phe conjugates) if the synthesis conditions were harsh.

This guide details a robust, scalable protocol for purifying IAA-Phe from synthetic crude mixtures using Reverse-Phase Preparative HPLC (RP-HPLC).

Method Development Strategy

The purification strategy relies on C18 chemistry under acidic conditions. The acid suppresses the ionization of the carboxylic acid group, rendering the molecule neutral and increasing its retention on the hydrophobic stationary phase, which improves peak sharpness and loadability.

Chemical Logic & Signaling Pathway

The following diagram illustrates the workflow from crude synthesis to isolated pure compound, highlighting the critical decision points.

IAAPurification Start Crude IAA-Phe Mixture (Synthesis/Extract) SamplePrep Sample Prep Dissolve in DMSO/MeOH Filter (0.45 µm) Start->SamplePrep Scouting Analytical Scouting (C18, 4.6mm ID) Gradient Optimization SamplePrep->Scouting Decision Resolution (Rs) > 1.5? Scouting->Decision ScaleUp Scale-Up Calculation Determine Load & Flow Decision->ScaleUp Yes Optimize Adjust Gradient slope or Modifier (TFA/Formic) Decision->Optimize No PrepRun Preparative Run (C18, 21.2mm ID) ScaleUp->PrepRun Fractionation Fraction Collection Trigger: Abs 280nm PrepRun->Fractionation QC QC Analysis (LC-MS / NMR) Fractionation->QC Optimize->Scouting

Figure 1: Purification workflow for IAA-Phe. The critical step is the analytical scouting to ensure sufficient resolution (


) before consuming large amounts of solvent at the prep scale.

Experimental Protocols

Protocol A: Analytical Scouting (Method Development)

Before scaling up, the separation must be optimized on an analytical column.

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Note: Formic acid is preferred over TFA if downstream LC-MS is required, as TFA suppresses ionization.

Instrumentation:

  • Analytical HPLC System (e.g., Agilent 1260 Infinity II).

  • Column: Agilent ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.[2]

  • Wavelength: 280 nm (Indole absorption max) and 254 nm.

Gradient Table (Analytical):

Time (min)% Solvent BFlow Rate (mL/min)Description
0.051.0Equilibration
2.051.0Injection Hold
20.0951.0Linear Gradient
22.0951.0Wash
22.151.0Re-equilibration

Success Criteria:

  • IAA-Phe typically elutes later than free IAA due to the added hydrophobicity of the phenylalanine group.

  • Target Resolution (

    
    ) between IAA-Phe and nearest impurity > 1.5.
    
Protocol B: Scale-Up Calculations

To transition from analytical (mg scale) to preparative (g scale), strict geometric scaling laws must be applied to maintain peak shape and retention times.

The Scaling Factor (


): 


Where

is diameter and

is length.[3]

Assuming we scale from a 4.6 x 150 mm analytical column to a 21.2 x 150 mm preparative column:

  • Flow Rate Scaling:

    
    
    
  • Loading Capacity: If the analytical column handled 0.5 mg of crude load with acceptable resolution, the theoretical prep load is:

    
    
    Note: For simple separations, you can often overload the column significantly (up to 50-100 mg) if the resolution is high (
    
    
    
    ).
Protocol C: Preparative Purification Run

System: Preparative HPLC (e.g., Agilent 1290 Infinity II Prep). Column: Agilent ZORBAX Eclipse XDB-C18, 21.2 x 150 mm, 5 µm.

Step-by-Step Procedure:

  • Sample Preparation:

    • Dissolve crude IAA-Phe in minimal DMSO (Dimethyl sulfoxide).

    • Dilute with 50:50 Water:Methanol to reduce solvent strength viscosity.

    • Crucial: Filter through a 0.45 µm PTFE or Nylon filter to protect the column frit.

  • System Priming:

    • Purge lines with Water/0.1% FA (Line A) and ACN/0.1% FA (Line B).

    • Equilibrate column at 21.2 mL/min for 5 column volumes (approx. 15 mins).

  • Injection:

    • Inject calculated volume (e.g., 500 µL - 2 mL depending on loop size).

  • Collection Logic:

    • Slope Trigger: Set to detect the sharp rise of the main peak.

    • Threshold: Collect only when Absorbance (280 nm) > 50 mAU.

    • Time Windows: Use the analytical retention time to set a "Collect Window" (e.g., 12–15 min) to avoid collecting early eluting free IAA or late eluting hydrophobic dimers.

Data Summary Table:

ParameterAnalytical ScalePreparative Scale
Column ID 4.6 mm21.2 mm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Vol 10 - 20 µL500 - 2000 µL
Typical Load 0.1 - 0.5 mg10 - 100 mg
Solvent/Run ~30 mL~650 mL

Post-Purification & Quality Control

Fraction Processing[3][4][5]
  • Pool Fractions: Combine test tubes containing the target peak.

  • Solvent Removal:

    • Rotary evaporate the Acetonitrile fraction at < 40°C (IAA conjugates can be heat sensitive).

    • Lyophilize (freeze-dry) the remaining aqueous phase to obtain a white/off-white powder.

QC Validation

Verify the identity and purity of the isolated solid.

  • LC-MS: Confirm Mass (

    
     Da).
    
  • NMR:

    
    H-NMR in DMSO-
    
    
    
    should show the characteristic indole protons (7.0-7.6 ppm) and the phenylalanine aromatic protons (7.1-7.3 ppm), plus the distinct methylene doublets.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer strength or switch to a "End-capped" column (e.g., XBridge or Zorbax Eclipse).
Split Peaks Sample solvent too strong (DMSO).Dilute sample with water/mobile phase A before injection.
Low Recovery Precipitation in the column.Ensure sample is fully soluble in the starting mobile phase (5% B).
Broad Peaks Column Overloading.Reduce injection volume or mass load.

References

  • FooDB. (n.d.). Indole-3-acetyl-phenylalanine: Physicochemical Properties.[4][5][6][7][8] Retrieved from [Link]

  • Agilent Technologies. (2023). Scale Up with Confidence: Principles of Preparative HPLC. Agilent Technical Note 5994-1016EN. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical to Preparative HPLC: Scale-Up Techniques. Waters Application Note.[9] Retrieved from [Link][10]

  • PubChem. (n.d.).[6] N-(Indole-3-acetyl)phenylalanine (CID 4255608).[6] National Center for Biotechnology Information. Retrieved from [Link]

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology, 127(4), 1845-1853.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Extraction of Indole-3-acetyl-phenylalanine (IAA-Phe)

Welcome to the Advanced Metabolomics Support Hub. Ticket ID: IAA-PHE-XTRACT-001 Status: Open Assigned Specialist: Senior Application Scientist, Plant Metabolomics Division Executive Summary: The Challenge of IAA-Phe Indo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Metabolomics Support Hub. Ticket ID: IAA-PHE-XTRACT-001 Status: Open Assigned Specialist: Senior Application Scientist, Plant Metabolomics Division

Executive Summary: The Challenge of IAA-Phe

Indole-3-acetyl-phenylalanine (IAA-Phe) is a storage conjugate of the auxin Indole-3-acetic acid (IAA). Unlike free IAA, this molecule contains an amide bond linking the indole moiety to the amino acid phenylalanine.

Why is yield often low?

  • Amphiphilic Nature: The hydrophobic phenyl ring combined with the polar indole and carboxylic acid creates solubility challenges in purely aqueous or purely organic solvents.

  • Enzymatic Hydrolysis: Endogenous amidohydrolases (like ILR1 in Arabidopsis) can rapidly convert IAA-Phe back to free IAA during tissue lysis if not immediately inhibited.

  • Oxidation: The indole ring is highly susceptible to oxidation (forming oxIAA-Phe) under light or heat stress.

This guide provides a self-validating protocol designed to maximize yield by addressing these three failure points.

Module 1: Pre-Extraction & Tissue Handling

User Question: "My LC-MS signal is weak, but I used plenty of tissue. Where did I lose the analyte?"

Diagnosis: The loss likely occurred before the solvent touched the tissue. If the tissue thawed even for seconds, hydrolases likely cleaved the Phe moiety.

Protocol: The "Flash-Freeze" Lysis
  • Reagent: Liquid Nitrogen (

    
    ).
    
  • Equipment: Bead beater (e.g., Retsch MM400) or pre-chilled mortar/pestle.

  • Harvest: Harvest tissue directly into

    
    . Do not rinse with water (induces osmotic stress/metabolism).
    
  • Storage: Store at -80°C. Never -20°C (enzymes remain slowly active).

  • Homogenization:

    • Bead Beater: Use stainless steel beads. Pre-chill the entire holder in

      
      . Shake at 30Hz for 1 min.
      
    • Manual: Grind to a fine powder under continuous

      
       flow.
      
  • Aliquot: Weigh frozen powder (approx. 20–50 mg) into pre-chilled tubes. Do not let the powder thaw.

Module 2: The Extraction Solvent System

User Question: "Should I use Methanol or Isopropanol? And do I really need antioxidants?"

Diagnosis: Methanol is standard, but Isopropanol is superior for inhibiting Phospholipase D and stabilizing amphiphilic conjugates. Antioxidants are mandatory to prevent indole oxidation.

Recommended Buffer: The "Bialek-Novák" Modified Buffer
ComponentConcentrationFunction
Isopropanol 60-80% (v/v)Denatures enzymes; solubilizes the hydrophobic Phe ring.
Phosphate Buffer 50 mM, pH 7.0Maintains neutral pH to prevent acid hydrolysis of the amide bond.
DTT or BHT 0.02% (w/v)Critical: Prevents oxidation of the indole ring to oxIAA.
Internal Standard 10-100 nM

IAA-Phe or Deuterated equivalent. Add immediately with solvent.

Step-by-Step:

  • Add 1 mL of cold (-20°C) extraction buffer to 50 mg frozen tissue powder.

  • Vortex immediately for 30 seconds (disperse aggregates).

  • Incubate at 4°C on an orbital shaker for 30 minutes (dark).

  • Centrifuge at 20,000

    
     g for 10 mins at 4°C.
    
  • Supernatant Transfer: Move supernatant to a fresh tube.

  • Optional Re-extraction: Resuspend pellet in 0.5 mL solvent, repeat, and pool supernatants.

Module 3: Purification (Solid Phase Extraction)

User Question: "My matrix effects are huge. The baseline is noisy. How do I clean this up without losing the conjugate?"

Diagnosis: Simple C18 columns often fail to retain IAA-Phe effectively if the organic content is too high during loading, or they co-elute pigments. Use a Polymeric HLB (Hydrophilic-Lipophilic Balanced) or Mixed-Mode Anion Exchange (MAX) column.

Protocol: HLB/MAX Purification
  • Cartridge: Oasis HLB or MAX (30 mg or 60 mg).

StepSolvent/ActionMechanism
1. Condition 1 mL MethanolActivates sorbent ligands.
2. Equilibrate 1 mL 1% Formic Acid (

)
Prepares column for acidic loading.
3. Sample Prep Dilute extract to <10% organic solvent with 1% Formic Acid.Crucial: High organic content causes breakthrough (analyte flows through).
4. Load Pass sample at 1 drop/sec.Binds IAA-Phe to the sorbent.
5. Wash 1 1 mL 5% Methanol in 1% Formic AcidRemoves salts and sugars.
6. Wash 2 1 mL 1% Ammonium Hydroxide (if using MAX)Removes neutral interferences (only for anion exchange).
7. Elute 2

0.5 mL 80% Methanol (acidified)
Releases the concentrated analyte.
Module 4: Analytical Validation (LC-MS/MS)

User Question: "I see a peak, but is it really IAA-Phe? What transitions should I monitor?"

Technical Insight: IAA-Phe has a molecular weight of approx. 322.36 g/mol .

  • Precursor Ion

    
    :  323.1
    
  • Primary Fragment (Quantifier): 130.1 (Quinolinium ion - specific to indole ring).

  • Secondary Fragment (Qualifier): 120.1 (Phenylalanine immonium ion).

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Kinetex or Acquity BEH), 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8-12 minutes. IAA-Phe is more hydrophobic than free IAA and will elute later (typically 6-8 min region).

Visualizing the Workflow

The following diagram illustrates the critical decision points in the extraction workflow.

ExtractionWorkflow Tissue Plant Tissue (Frozen -80°C) Lysis Lysis & Homogenization (Liquid N2 + Bead Beating) Tissue->Lysis Maintain Cold Chain Extraction Extraction Solvent (Isopropanol/PO4/DTT) + Internal Standard Lysis->Extraction Immediate Addition Hydrolysis Risk: Amide Hydrolysis (IAA-Phe -> IAA) Lysis->Hydrolysis If Thawed Centrifuge Centrifugation (20,000 x g, 4°C) Extraction->Centrifuge Dilution Dilution (Reduce Organic < 10%) Centrifuge->Dilution Supernatant SPE_Load SPE Loading (HLB or MAX Cartridge) Dilution->SPE_Load Breakthrough Risk: Analyte Breakthrough (Loss during Load) Dilution->Breakthrough If Org > 10% Wash Wash Step (Remove Salts/Sugars) SPE_Load->Wash Elution Elution (80% MeOH) Wash->Elution LCMS LC-MS/MS Analysis (MRM: 323 -> 130) Elution->LCMS

Figure 1: Optimized Extraction Workflow for IAA-Phe showing critical risk points (Red Octagons).

Troubleshooting & FAQ
Diagnostic Logic Tree: Low Yield

Troubleshooting Start Problem: Low Yield CheckIS Check Internal Standard Recovery Start->CheckIS IS_Low IS Recovery is Low CheckIS->IS_Low IS_High IS Recovery is Good CheckIS->IS_High Loss Issue: Extraction Loss IS_Low->Loss Matrix Issue: Ion Suppression (Matrix Effect) IS_High->Matrix Soln_Matrix Solution: Improve SPE Wash Use Micro-flow LC Matrix->Soln_Matrix Check_Load Check SPE Loading (Did it breakthrough?) Loss->Check_Load Check_Degrad Check Stability (Did it oxidize?) Loss->Check_Degrad

Figure 2: Diagnostic logic for troubleshooting low extraction yield.

Frequently Asked Questions

Q1: Can I use acid hydrolysis to release free IAA and measure that instead? A: Technically yes, but you lose specificity. You won't know if the IAA came from IAA-Phe, IAA-Asp, or IAA-Glucose. To measure the specific IAA-Phe reservoir, you must extract the intact conjugate using the mild, neutral-pH methods described above [1].

Q2: My Internal Standard (IS) area varies wildly between samples. A: This indicates inconsistent matrix suppression. Ensure you are weighing exactly the same amount of tissue (e.g., 20 mg) for every sample. Large variations in tissue mass change the matrix load on the SPE column, altering recovery efficiency [2].

Q3: Why is Isopropanol better than Methanol? A: Isopropanol is a potent inhibitor of Phospholipase D. While less critical for auxins than for lipid profiling, it provides a more robust "metabolic quenching" environment. However, cold 80% Methanol is a perfectly acceptable alternative if Isopropanol is unavailable, provided the temperature is strictly controlled [3].

References
  • Ljung, K., et al. (2004). Biosynthesis, conjugation, catabolism and homeostasis of indole-3-acetic acid in Arabidopsis thaliana. Plant Molecular Biology.

  • Novák, O., et al. (2012). Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome. The Plant Journal.

  • Barkawi, L.S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. Nature Protocols.

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology.

Optimization

Technical Support Center: A Scientist's Guide to Troubleshooting Peak Tailing of Indole-3-acetyl-phenylalanine in HPLC

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering asymmetrical peak shapes, specifically peak tailing, during the High-Performanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering asymmetrical peak shapes, specifically peak tailing, during the High-Performance Liquid Chromatography (HPLC) analysis of Indole-3-acetyl-phenylalanine (IAP). As a molecule with both weakly acidic and weakly basic functional groups, IAP presents unique challenges in reversed-phase chromatography. This document provides in-depth, cause-and-effect troubleshooting strategies rooted in chromatographic principles to help you diagnose and resolve these issues efficiently.

Section 1: Understanding the Analyte - Indole-3-acetyl-phenylalanine (IAP)

Before troubleshooting, it is critical to understand the physicochemical properties of your analyte. IAP is an amide conjugate of Indole-3-acetic acid (IAA) and the amino acid phenylalanine.[1][2] Its structure dictates its behavior in a reversed-phase HPLC system.

The key features influencing its chromatography are:

  • An Indole Ring: The nitrogen in the indole ring is weakly basic and can interact with active sites on the stationary phase.

  • A Carboxylic Acid Group: The phenylalanine moiety provides a terminal carboxylic acid, making the overall molecule weakly acidic.[3]

  • Hydrophobicity: The presence of indole and phenyl rings gives the molecule significant non-polar character, making it well-suited for reversed-phase separation.[4]

This dual nature—containing both a proton-accepting site (indole nitrogen) and a proton-donating site (carboxylic acid)—makes mobile phase pH a critical parameter for achieving sharp, symmetrical peaks.

PropertyValue / DescriptionSignificance in HPLC
Molecular Formula C₁₉H₁₈N₂O₃Affects detection and mass spectrometry settings.
Molecular Weight 322.4 g/mol [1]Relevant for mass spectrometry and calculating concentrations.
Acid/Base Nature Weakly acidic compound overall.[3]Ionization state is highly dependent on mobile phase pH, which directly impacts retention and peak shape.
Solubility Practically insoluble in water.[3] Soluble in polar organic solvents.Proper sample solvent selection is crucial to prevent precipitation on-column and peak distortion.
Section 2: The Prime Suspect - Secondary Interactions and Peak Tailing

In an ideal chromatographic separation, peak shapes are Gaussian (symmetrical). Peak tailing is a common deviation that can compromise resolution and lead to inaccurate quantification.[5]

Q1: What is peak tailing and why is it a problem for my IAP analysis?

A: Peak tailing is observed when a peak is asymmetrical, with the latter half being broader than the front half. This is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 indicates significant tailing. For quantitative analysis, tailing is problematic because it complicates peak integration, reduces the accuracy of concentration measurements, and can obscure smaller, adjacent peaks, thereby decreasing resolution.

Q2: What is the most likely chemical cause of peak tailing for IAP?

A: The primary cause of peak tailing for a single analyte in a well-maintained system is almost always unwanted secondary retention mechanisms.[6] For IAP, this is most commonly due to silanol interactions .

  • Mechanism of Silanol Interaction: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface. These silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH levels above approximately 3.[7] The weakly basic indole nitrogen in your IAP molecule can interact strongly with these negatively charged silanol sites via ion exchange. This secondary interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the IAP molecules to be held back longer, resulting in a "tail" on the peak.[5][8][9]

Section 3: Systematic Troubleshooting Workflow

Effective troubleshooting is a logical process of elimination. Before making significant changes to your method, follow a systematic approach. This workflow diagram outlines the decision-making process, guiding you from initial checks to more specific solutions addressed in the FAQs below.

TroubleshootingWorkflow start Peak Tailing Observed for IAP q1 Is tailing on IAP peak only or all peaks? start->q1 sol_iap Issue is likely Analyte-Specific (Chemical Interaction) q1->sol_iap  IAP Only sol_all Issue is likely System-Wide (Hardware or Flow Path) q1->sol_all All Peaks   q2 Is mobile phase pH controlled with a buffer and set low (pH < 3.5)? sol_iap->q2 sol_ph Action: Adjust mobile phase to low pH (e.g., 2.5-3.0) using a buffer like 0.1% Formic Acid. See Protocol 1. q2->sol_ph No q3 Is the column old or known to have high silanol activity? q2->q3 Yes sol_column Action: Use a modern, high-purity, end-capped column. If column is old, perform a wash (Protocol 2) or replace it. q3->sol_column Yes q4 Are you overloading the column? q3->q4 No q4->sol_column No sol_overload Action: Dilute the sample 10-fold and re-inject. If peak shape improves, reduce sample concentration. q4->sol_overload Yes q5 Are early eluting peaks tailing more than late ones? sol_all->q5 sol_extracol Cause: Extra-column volume. Action: Check for long/wide tubing and ensure fittings are correct. Minimize dead volume. q5->sol_extracol Yes sol_void Cause: Column void or blocked frit. Action: Reverse-flush column (disconnect from detector first). See Protocol 3. Replace if necessary. q5->sol_void No

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Section 4: FAQs & In-Depth Troubleshooting Steps

This section provides detailed answers and the scientific rationale for the steps outlined in the workflow.

Mobile Phase & pH Control

Q: My IAP peak is tailing. Is my mobile phase pH the problem?

A: Very likely, yes. The ionization state of both your analyte (IAP) and the stationary phase (silanol groups) is governed by the mobile phase pH.[10] If the pH is not carefully controlled, you can have a mixed population of ionized and non-ionized species, which is a classic cause of peak broadening and tailing.[7][10] For an ionizable compound like IAP, working at a pH that is at least 2 units away from its pKa is recommended to ensure a single, stable ionic form.[11]

Q: What is the best pH to work at for IAP, and why?

A: The most effective strategy is to operate at a low pH, typically between 2.5 and 3.0 .[8]

  • Causality: At this low pH, two crucial things happen:

    • Silanol Suppression: The acidic silanol groups (Si-OH) on the stationary phase become fully protonated. This neutralizes their negative charge, preventing the ion-exchange interaction with the basic indole nitrogen of IAP.[5][6][12] This is the single most important step to reduce analyte-specific tailing.

    • Analyte State: The carboxylic acid on IAP will be mostly protonated (neutral), enhancing its retention in reversed-phase mode. The indole nitrogen will be protonated (positively charged), but since the silanols are now neutral, the problematic interaction is eliminated.

Q: How do I properly prepare and adjust the mobile phase pH?

A: Use a buffer or an acid modifier. For LC-MS compatibility, 0.1% formic acid in both the aqueous and organic mobile phase components is an excellent starting point.

  • Trustworthiness: Always measure the pH of the aqueous component before mixing it with the organic solvent.[5] Adding organic solvent can slightly alter the final mobile phase pH. Using the modifier in both aqueous and organic lines ensures consistent pH during a gradient run, preventing peak shape distortion for late-eluting peaks.[13][14]

Column Chemistry & Hardware

Q: Could my column be the cause of the tailing?

A: Yes, absolutely. Not all C18 columns are created equal.

  • Column Choice: Use a modern, high-purity silica column that is fully end-capped . End-capping is a process where manufacturers treat the silica after bonding the C18 chains to convert most of the residual silanols into less reactive groups, minimizing secondary interactions.[9]

  • Column Age: Over time and with exposure to harsh conditions (especially high pH), the stationary phase can degrade, exposing more active silanol sites. If your column is old or has been used extensively, it may be the source of the problem.

Q: Should I use additives in my mobile phase besides acid?

A: If low pH alone is not sufficient, a buffered mobile phase is the next logical step.

  • Buffers: Using a buffer system like ammonium formate or ammonium acetate (at 10-20 mM) along with formic or acetic acid provides robust pH control.[14] The ammonium ions can also act as "competing bases," interacting with any available silanol sites and further shielding your analyte from these secondary interactions.[14]

  • Competing Bases (Traditional Approach): Additives like triethylamine (TEA) were historically used to reduce tailing of basic compounds.[5][12] TEA is a small basic molecule that preferentially interacts with active silanol sites. However, it can shorten column lifetime and is not ideal for LC-MS applications due to ion suppression.[12] This approach is generally not recommended unless other methods fail.

System & Method Parameters

Q: I've optimized my mobile phase, but still see tailing. What's next?

A: If the issue persists after addressing the chemistry, investigate the physical components of your HPLC system.

  • Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (injector, tubing, fittings, detector cell).[5] Excessive volume can cause band broadening that manifests as tailing, especially for early-eluting peaks.[15] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to be zero-dead-volume.

  • Column Overload: If your sample concentration is too high, you can saturate the stationary phase, leading to peak distortion.[8][9] To test for this, simply dilute your sample 1:10 and inject it again. If the peak shape improves dramatically, you were overloading the column.

  • System-Wide Tailing: If all peaks in your chromatogram are tailing, the problem is likely not analyte-specific.[15] This points to a system-level issue, most commonly a column void (a collapsed area of the packing material at the column inlet) or a partially blocked inlet frit.[5][6][9]

Section 5: Experimental Protocols
Protocol 1: Preparation of a Buffered Low-pH Mobile Phase

This protocol is for preparing 1 L of a 10 mM Ammonium Formate mobile phase at pH 3.0, suitable for LC-MS.

  • Materials: HPLC-grade water, ammonium formate (≥99%), formic acid (~99%), 1 L volumetric flask, calibrated pH meter.

  • Procedure:

    • Weigh out approximately 0.63 g of ammonium formate and add it to the 1 L volumetric flask.

    • Add ~900 mL of HPLC-grade water and dissolve the solid by swirling.

    • Place a calibrated pH electrode into the solution.

    • Slowly add formic acid dropwise while monitoring the pH until it reaches 3.0 ± 0.05.

    • Add HPLC-grade water to the 1 L mark.

    • Filter the buffer through a 0.22 µm membrane filter and degas before use.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing peak tailing, a systematic wash can restore performance.

  • Disconnect: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Flush with Mobile Phase: Wash the column with 20 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile).

  • Strong Solvent Wash: Sequentially wash the column with 20 column volumes of each of the following:

    • 100% Methanol

    • 100% Acetonitrile

    • 75:25 Acetonitrile/Isopropanol

    • 100% Isopropanol

  • Return to Mobile Phase: Re-introduce your mobile phase in reverse order, starting with 100% Acetonitrile, then your starting mobile phase conditions.

  • Equilibrate: Equilibrate the column with at least 20 column volumes of the initial mobile phase conditions before reconnecting the detector and running a test sample.

Protocol 3: Diagnosing and Temporarily Fixing a Column Void

A void or blocked frit will cause broad and tailing peaks for all analytes.

  • Confirm the Problem: Substitute the suspect column with a new or known-good column. If the peak shape improves, the original column is the problem.

  • Reverse Flush: Disconnect the column from both the injector and the detector.

  • Reconnect in Reverse: Reconnect the column outlet to the injector and direct the column inlet (now the exit) to a waste beaker.

  • Flush: Pump a strong solvent (e.g., 100% acetonitrile) through the column at a low flow rate (e.g., 0.2 mL/min), gradually increasing to 1 mL/min. Flush with at least 20 column volumes.[6] This can dislodge particulates from the inlet frit and sometimes settle the packing bed.

  • Re-install Correctly: Return the column to its original orientation and thoroughly equilibrate before use. Note that this is often a temporary fix, and column replacement is the long-term solution.

References
  • FooDB. (2015). Showing Compound indole-3-acetyl-phenylalanine (FDB030930). [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • PubChem. (n.d.). N-(indole-3-acetyl)phenylalanine. [Link]

  • MDPI. (2017). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • MDPI. (2023). Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]

  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?[Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • LCGC International. (2007). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

Sources

Troubleshooting

Technical Support Hub: Preventing Thermal Degradation of Indole-3-acetyl-phenylalanine (IAA-Phe)

Status: Operational Operator: Senior Application Scientist Ticket ID: IAA-PHE-THERM-001 Audience: Drug Discovery & Plant Physiology Research Teams Welcome to the Technical Support Center. You are accessing this guide bec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: IAA-PHE-THERM-001 Audience: Drug Discovery & Plant Physiology Research Teams

Welcome to the Technical Support Center.

You are accessing this guide because you are likely observing inconsistent recovery rates, "ghost peaks" in your chromatograms, or biological inactivity in your Indole-3-acetyl-phenylalanine (IAA-Phe) assays.

The Core Problem: Researchers often treat IAA-Phe as a simple amino acid derivative. It is not. It is an indole-conjugate . The indole moiety is an electron-rich system highly susceptible to oxidative thermal degradation . Heat does not just "melt" the molecule; it catalyzes the homolytic cleavage of the indole ring in the presence of oxygen, leading to irreversible loss.

This guide replaces standard operating procedures (SOPs) with a causality-driven troubleshooting framework .

Part 1: Critical Storage & Handling (The "Cold Chain" Directive)

User Question: My IAA-Phe powder has turned from off-white to a pinkish/brown color in the freezer. Is it still usable?

Technical Diagnosis: No. The color change indicates the formation of oxidation products (likely quinolic or dimerized indoles). This occurs when the "Cold Chain" is broken, allowing moisture and trace oxygen to react with the indole ring, a process accelerated by even minor temperature fluctuations (e.g., auto-defrost cycles).

The Protocol:

ParameterStandard (Risky)Optimized (Safe) The "Why" (Mechanism)
Temperature -20°C (General Freezer)-80°C At -20°C, amorphous regions in the solid state can still retain enough molecular mobility for slow oxidation. -80°C freezes this mobility.
Container Clear plastic vialsAmber Glass + Desiccant Plastic is permeable to O2. Amber glass blocks UV (which catalyzes thermal oxidation).
Atmosphere Ambient AirArgon/Nitrogen Overlay Displaces O2. Oxidation cannot proceed without an electron acceptor.
Thawing Benchtop (Room Temp)Desiccator (20 mins) Opening a cold vial in humid air causes condensation. Water + Indole + Trace Heat = Hydrolysis/Oxidation.
Part 2: Solubilization (The "Heat of Dissolution" Trap)

User Question: The IAA-Phe is not dissolving in my buffer. Can I heat it to 50°C to help it go into solution?

Technical Diagnosis: ABSOLUTELY NOT. Heating an indole compound in an aqueous environment is the fastest way to degrade it. You are inducing acid-catalyzed hydrolysis of the amide bond (cleaving Phe from IAA) or oxidative ring opening (forming OxIAA).

The Troubleshooting Workflow:

  • Select the Right Carrier: IAA-Phe is hydrophobic. It will never dissolve well in pure water or acidic buffers.

  • The "Solvent Spike" Method:

    • Step A: Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide). DMSO is a polar aprotic solvent that stabilizes the zwitterionic form without donating protons for hydrolysis.

    • Step B: Vortex vigorously. Do not sonicate with heat.

    • Step C: Dilute this stock slowly into your aqueous buffer. Keep the final DMSO concentration < 0.1% (or as tolerated by your assay).

Solvent Compatibility Matrix:

SolventSolubilityThermal RiskRecommendation
Water/Buffer PoorHigh (Hydrolysis)Avoid for stock prep.
Methanol GoodModerateGood for evaporation, but promotes transesterification if heated.
DMSO ExcellentLow Best for Stock Solutions.
Ethanol ModerateModerateAvoid. Often contains trace aldehydes that react with indoles.
Part 3: Evaporation & Concentration (The High-Risk Zone)

User Question: I used a SpeedVac (centrifugal evaporator) to dry my samples, and my recovery dropped by 40%. Why?

Technical Diagnosis: SpeedVacs often apply heat (35°C–60°C) to counteract evaporative cooling. In a vacuum, the boiling point drops, but the radiant heat from the chamber walls still hits the sample. If the sample goes dry, the residue overheats instantly, leading to decarboxylation .

The Safe Protocol: Nitrogen Blow-Down

  • Equipment: Nitrogen evaporator (e.g., N-Evap).

  • Temperature: Set water bath to < 30°C .

  • Gas: High-purity Nitrogen (99.9%).

  • Mechanism: The nitrogen stream lowers the partial pressure of the solvent directly at the interface, allowing evaporation without boiling. It also creates an inert blanket, preventing oxidation during the critical "going to dryness" phase.

Part 4: Analytical Troubleshooting (LC-MS/HPLC)

User Question: I see a peak at m/z 190 (or similar) and my IAA-Phe peak (m/z 323) is small. What is happening?

Technical Diagnosis: You are likely seeing OxIAA-Phe (Oxidized IAA-Phe) or free OxIAA . This degradation often happens inside the LC-MS autosampler if it is not cooled.

Visualizing the Degradation Pathway:

IAAPhe_Degradation IAA_Phe IAA-Phe (Active Molecule) OxIAA_Phe OxIAA-Phe (Oxidized Indole) IAA_Phe->OxIAA_Phe Primary Thermal Path Free_IAA Free IAA (Artifact) IAA_Phe->Free_IAA Secondary Path Free_Phe Phenylalanine IAA_Phe->Free_Phe Heat_O2 Thermal Stress + Oxygen Heat_O2->OxIAA_Phe Hydrolysis Hydrolysis (Acid/Base + Heat) Hydrolysis->Free_IAA

Caption: Figure 1. The primary thermal degradation pathway of IAA-Phe is oxidation of the indole ring, not just hydrolysis.

The Self-Validating Analytical System:

To trust your data, you must implement an Internal Standard (IS) .

  • The Standard: Use [13C6]-IAA-Phe or deuterated [d5]-IAA-Phe .

  • The Method: Spike the IS into your sample before extraction or evaporation.

  • The Logic: If thermal degradation occurs during processing, the IS will degrade at the exact same rate as your analyte. The ratio remains constant, correcting the quantification.

Part 5: Advanced FAQs

Q: Can I autoclave media containing IAA-Phe? A: No. Autoclaving (121°C, 15 psi) will destroy >90% of the molecule.

  • Solution: Filter-sterilize the IAA-Phe stock (0.22 µm PTFE filter) and add it to the media after the media has cooled to < 50°C.

Q: Why is my IAA-Phe sticking to the tube? A: Indolic compounds are lipophilic and adsorb to polypropylene (standard Eppendorf tubes).

  • Solution: Use Low-Retention tubes or silanized glass vials. Always include 0.1% Formic Acid or a surfactant in your solvent to reduce adsorption.

Q: Is the amide bond the weak link? A: Contrary to popular belief, the amide bond (linking IAA to Phe) is thermodynamically stable compared to the indole ring. In "thermal degradation," the indole ring usually oxidizes before the amide bond hydrolyzes, unless the pH is extremely high (>10) or low (<2).

References
  • Cohen, J. D., & Bandurski, R. S. (1982).[1] Chemistry and Physiology of the Bound Auxins. Annual Review of Plant Physiology, 33, 403-430. Link

  • Sugahara, T., et al. (2020).[2] Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants.[2][3] Rapid Communications in Mass Spectrometry, 34(8), e8625.[2] Link

  • Pencik, A., et al. (2009). Isolation and determination of auxin conjugates. Methods in Molecular Biology, 2009. Link

  • Normanly, J. (2010). Approaching Cellular Resolution of Auxin Biosynthesis and Metabolism. Cold Spring Harbor Perspectives in Biology. Link

  • Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. Nature Protocols, 5, 1609–1619. Link

Sources

Optimization

Technical Support Center: Optimizing pH for Indole-3-acetyl-phenylalanine (IAA-Phe) Stability

Welcome to the technical support center for Indole-3-acetyl-phenylalanine (IAA-Phe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Indole-3-acetyl-phenylalanine (IAA-Phe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on ensuring the stability of IAA-Phe in your experiments, with a specific focus on the critical role of pH.

Introduction: The Challenge of IAA-Phe Stability

Indole-3-acetyl-phenylalanine (IAA-Phe) is an amide conjugate of the primary plant auxin, Indole-3-acetic acid (IAA), and the amino acid phenylalanine.[1] Like many indole-containing compounds, its stability in aqueous solutions is a significant concern for ensuring reproducible and accurate experimental outcomes. Degradation can occur at two primary sites: the amide bond linking the indole-3-acetyl moiety and the phenylalanine, and the indole ring itself. The pH of your solution is a master variable that profoundly influences the rate and pathway of this degradation. This guide will provide you with the foundational knowledge, troubleshooting advice, and experimental protocols to control for pH-dependent instability.

Frequently Asked Questions (FAQs)

Q1: What is Indole-3-acetyl-phenylalanine (IAA-Phe)?

A1: IAA-Phe is a naturally occurring or synthetic molecule where the plant hormone Indole-3-acetic acid (IAA) is joined to the amino acid phenylalanine through an amide bond. In biological systems, such conjugates are thought to be involved in IAA transport, storage, and metabolism.[1]

Q2: Why is the pH of my IAA-Phe solution so important?

A2: The pH of your solution directly impacts the chemical stability of IAA-Phe. Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond, breaking the molecule into IAA and phenylalanine. Furthermore, the indole ring of the IAA moiety is susceptible to oxidative degradation and photodegradation, processes that can also be pH-dependent.[2]

Q3: What are the primary degradation products of IAA-Phe?

A3: The primary degradation products from hydrolysis are Indole-3-acetic acid (IAA) and L-phenylalanine. Oxidative degradation of the indole ring can lead to a variety of other products, such as oxindole-3-acetic acid derivatives.

Q4: How can I detect IAA-Phe degradation?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate and quantify IAA-Phe and its primary degradation products, IAA and phenylalanine.[3][4]

Q5: What is the ideal pH for storing an IAA-Phe stock solution?

A5: For short-term storage, a slightly acidic to neutral pH (around 6.0-7.0) is generally recommended to minimize both acid and base-catalyzed hydrolysis of the amide bond. However, for long-term storage, it is best to store aliquots of a concentrated stock solution frozen at -20°C or -80°C.[5]

Troubleshooting Guide: pH-Related Issues with IAA-Phe Stability

This section addresses common problems encountered during experiments with IAA-Phe, focusing on the underlying chemical principles.

Issue 1: Loss of biological activity or inconsistent results over time.
  • Question: My experiments with IAA-Phe are giving variable results, and the potency of my stock solution seems to decrease over time. What could be the cause?

  • Answer: This is a classic sign of compound degradation. The most likely culprit is the hydrolysis of the amide bond in IAA-Phe, releasing free IAA and phenylalanine, or degradation of the indole ring. The rate of this hydrolysis is significantly influenced by the pH of your stock solution and working buffers.

    • Causality: Amide bonds, while relatively stable, are susceptible to hydrolysis under both acidic and basic conditions. At low pH, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] Under high pH conditions, the hydroxide ion directly attacks the carbonyl carbon.[7] Extreme pH values and elevated temperatures will accelerate this process. Furthermore, the indole moiety of IAA is known to be sensitive to light and oxidation, which can lead to a loss of the molecule's structural integrity.[2]

Issue 2: Unexpected peaks appearing in my HPLC/LC-MS analysis.
  • Answer: These new peaks are likely the degradation products of IAA-Phe. You should expect to see peaks corresponding to Indole-3-acetic acid (IAA) and phenylalanine. Depending on the conditions, you might also see products from the oxidation of the indole ring.

    • Validation: To confirm the identity of these peaks, you can run standards of IAA and phenylalanine on your HPLC or LC-MS/MS system. Comparing the retention times and mass spectra will allow for positive identification of the degradation products.[3][4]

Issue 3: My IAA-Phe powder won't dissolve properly.
  • Question: I'm having trouble dissolving my IAA-Phe. Can I adjust the pH to help it dissolve?

  • Answer: Yes, adjusting the pH can aid in dissolution. IAA-Phe is a weakly acidic compound.[8] Increasing the pH to slightly alkaline conditions (e.g., pH 8-9) will deprotonate the carboxylic acid group of the phenylalanine moiety, forming a more soluble salt. However, be cautious, as prolonged exposure to high pH will accelerate hydrolysis.

    • Best Practice: A recommended procedure is to dissolve the IAA-Phe in a small amount of a polar organic solvent like ethanol or DMSO first, and then bring it to the final volume with your aqueous buffer. If you must use pH adjustment, do so immediately before use and avoid long-term storage at an alkaline pH. For stock solutions of auxins, dissolving in a small amount of ethanol or a weak base like NaOH or KOH is a common practice before dilution.[7][9]

Data Summary: pH and the Relative Stability of IAA-Phe

pH RangeExpected Relative StabilityPrimary Degradation PathwayRecommendations
< 4 Low Acid-catalyzed hydrolysis of the amide bond.Avoid prolonged storage. Use for experiments where acidic conditions are required, but prepare fresh.
4 - 6 Good Minimal hydrolysis.A good pH range for short-term storage (days) at 4°C.
6 - 7.5 Optimal Lowest rate of amide bond hydrolysis.Recommended range for stock solution preparation and short to medium-term storage at 4°C.
7.5 - 9 Moderate Slow base-catalyzed hydrolysis of the amide bond.Suitable for immediate use, especially if higher pH is needed for solubility. Avoid storage.
> 9 Low Rapid base-catalyzed hydrolysis of the amide bond.Not recommended for storage. Use immediately after preparation.

Experimental Protocol: Determining the Optimal pH for Your IAA-Phe Application

To ensure the integrity of your experiments, it is highly recommended to perform a simple stability study under your specific experimental conditions.

Objective:

To determine the rate of IAA-Phe degradation at various pH values relevant to your experimental workflow.

Materials:
  • Indole-3-acetyl-phenylalanine (IAA-Phe)

  • HPLC or LC-MS/MS system

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:
  • Prepare a Concentrated Stock Solution of IAA-Phe:

    • Accurately weigh a known amount of IAA-Phe powder.

    • Dissolve it in a small volume of HPLC-grade ethanol or DMSO.

    • Bring it to a final concentration of 1 mg/mL with your chosen initial buffer (e.g., phosphate buffer, pH 7.0). This is your primary stock solution.

  • Prepare Stability Samples at Different pH Values:

    • In separate volumetric flasks, prepare a series of buffers at your desired pH values (e.g., pH 4.0, 5.5, 7.0, and 8.5).

    • Add a known volume of your IAA-Phe primary stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Time-Course Analysis:

    • Immediately after preparation (T=0), take an aliquot from each pH sample and analyze it by HPLC or LC-MS/MS to determine the initial concentration of IAA-Phe.

    • Store the remaining samples under your intended experimental conditions (e.g., room temperature in the dark, 4°C).

    • At regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample for analysis.

  • Data Analysis:

    • Quantify the peak area of IAA-Phe at each time point for each pH value.

    • Plot the concentration of IAA-Phe as a function of time for each pH.

    • Calculate the degradation rate constant (k) and the half-life (t½) at each pH to quantitatively determine the optimal stability conditions.

Visualizing Degradation Pathways and Experimental Workflow

Chemical Degradation Pathways of IAA-Phe

The stability of IAA-Phe is primarily threatened by the hydrolysis of its amide bond, a reaction catalyzed by both acidic and basic conditions.

cluster_acid Acidic Conditions (pH < 4) cluster_neutral Near-Neutral Conditions (pH 6-7.5) cluster_base Basic Conditions (pH > 8) IAAPhe_acid IAA-Phe Protonated_IAAPhe Protonated IAA-Phe (on carbonyl oxygen) IAAPhe_acid->Protonated_IAAPhe + H+ Hydrolysis_Products_acid IAA + Phenylalanine Protonated_IAAPhe->Hydrolysis_Products_acid + H2O (Hydrolysis) IAAPhe_neutral IAA-Phe (Relatively Stable) IAAPhe_base IAA-Phe Hydrolysis_Products_base IAA-carboxylate + Phenylalanine IAAPhe_base->Hydrolysis_Products_base + OH- (Hydrolysis)

Caption: pH-dependent hydrolysis of IAA-Phe.

Experimental Workflow for pH Stability Testing

A systematic approach is crucial for determining the optimal pH for your specific experimental needs.

A Prepare Concentrated IAA-Phe Stock Solution C Dilute Stock into Each pH Buffer A->C B Prepare Buffers at Target pH Values (e.g., 4.0, 5.5, 7.0, 8.5) B->C D T=0 Analysis (HPLC/LC-MS) C->D E Incubate Samples at Desired Temperature C->E G Quantify IAA-Phe Concentration D->G F Time-Point Analysis (e.g., 1, 4, 8, 24h) E->F Take Aliquots F->G H Plot Concentration vs. Time & Determine Degradation Rate G->H

Caption: Workflow for assessing IAA-Phe stability.

References

  • Arora, S., Singh, V.P., Sharma, V., Wadhwa, B.K., George, V., Singh, A.K., & Sharma, G.S. (2009). Analysis of sucralose and its storage stability in burfi. Journal of Food Science and Technology, 46(2), 114–117. [Link]

  • Korzybski, J., Kowska, A., & Rybak, M. (2022). Auxin biosynthesis and storage forms. Postępy Biochemii, 68(2), 139-148. [Link]

  • Tsuboi, Y., Takeda, S., Tanimoto, R., et al. (2012). Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. Journal of Biochemistry, 152(3), 223–231. [Link]

  • Arora, S., Narendra, K., Gawande, H., Yarrakula, S., Sharma, V., Wadhwa, B.K., George, V., & Sharma, G.S. (2008). Stability of artificial sweeteners saccharin, acesulfame-k and aspartame in flavoured milk. Indian Journal of Dairy Science, 61(5), 335-341. [Link]

  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]

  • Taylor, A., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(4), 718-727. [Link]

  • Kosuge, T., Heskett, M. G., & Wilson, E. E. (1966). Microbial synthesis and degradation of indole-3-acetic acid. I. The conversion of L-tryptophan to indole-3-acetamide by an enzyme system from Pseudomonas savastanoi. The Journal of biological chemistry, 241(16), 3738–3744. [Link]

  • PhytoTech Labs. (n.d.). Auxins and Rooting Hormones. [Link]

  • Wang, Y., et al. (2023). Integrative transcriptomic and metabolomic analyses provide insights into the effects of overexpression and knockout of NtLHT1 in different tissues. Frontiers in Plant Science, 14, 1249681. [Link]

  • Kim, J. H., et al. (2015). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of acupuncture and meridian studies, 8(5), 258–265. [Link]

  • González, N. C., et al. (2021). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 22(23), 12893. [Link]

  • University of Melbourne. (n.d.). Preparation of auxin in lanolin for plant treatment. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Wang, D., et al. (2014). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of biomolecular NMR, 60(2-3), 85–99. [Link]

  • Cagni, S., et al. (2001). Boron Phenylalanine and Related Impurities: HPLC Analysis, Stability Profile and Degradation Pathways. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 211-221. [Link]

  • Kang, S., et al. (2014). Comparison of pH-sensitive degradability of maleic acid amide derivatives. Bioorganic & medicinal chemistry letters, 24(10), 2364–2367. [Link]

  • Kosuge, T., Heskett, M. G., & Wilson, E. E. (1966). Microbial synthesis and degradation of indole-3-acetic acid. I. The conversion of L-tryptophan to indole-3-acetamide by an enzyme system from Pseudomonas savastanoi. The Journal of biological chemistry, 241(16), 3738–3744. [Link]

  • PubChem. (n.d.). Indole-3-acetamide. [Link]

  • FooDB. (2015). Showing Compound indole-3-acetyl-phenylalanine (FDB030930). [Link]

  • PubChem. (n.d.). N-(indole-3-acetyl)phenylalanine. [Link]

  • Holeček, V. (2022). Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. Nutrients, 14(15), 3033. [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Minimizing Oxidation of Indole-3-acetyl-phenylalanine (IAA-Phe) During Storage

Welcome to the technical support center for Indole-3-acetyl-phenylalanine (IAA-Phe). This guide is designed for researchers, scientists, and drug development professionals who handle this valuable compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Indole-3-acetyl-phenylalanine (IAA-Phe). This guide is designed for researchers, scientists, and drug development professionals who handle this valuable compound. The inherent reactivity of the indole moiety in IAA-Phe makes it susceptible to oxidative degradation, which can compromise experimental integrity and lead to inconsistent results.

This document provides a comprehensive overview of the mechanisms behind IAA-Phe oxidation, detailed protocols for optimal storage, and troubleshooting guides to address common issues encountered in the laboratory. Our goal is to equip you with the knowledge to preserve the stability and efficacy of your IAA-Phe samples.

Section 1: The Science of IAA-Phe Degradation (FAQs)

Understanding the "why" behind storage protocols is the first step toward preventing compound degradation. This section addresses the fundamental chemical vulnerabilities of IAA-Phe.

Q1: What part of the IAA-Phe molecule is most susceptible to oxidation?

The primary site of oxidative vulnerability in Indole-3-acetyl-phenylalanine is the indole ring, inherited from its Indole-3-acetic acid (IAA) precursor.[1][2] The electron-rich C2-C3 double bond within the pyrrole portion of the indole ring is particularly susceptible to electrophilic attack and oxidation by various reactive oxygen species (ROS) and atmospheric oxygen.[2][3][4] Oxidation at this site disrupts the aromatic system, leading to the formation of various degradation products and a loss of the compound's intended biological activity.

Q2: What are the primary environmental factors that cause oxidation?

Several environmental factors can initiate or accelerate the oxidation of the indole ring. These factors often act synergistically, making careful control of the storage environment critical.

  • Oxygen: Atmospheric oxygen is the most significant contributor to indole oxidation.[5][6] The process can be slow and non-enzymatic or catalyzed by enzymes like peroxidases if present as contaminants.[7][8]

  • Light: Exposure to light, particularly in the UV spectrum, can induce photo-oxidation, generating radical species that readily attack the indole ring.[2][7]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[2][9] Storing indole-containing compounds at room temperature for extended periods is not recommended.[10][11]

  • pH: The stability of the indole ring can be pH-dependent.[12][13] Highly acidic or alkaline conditions can promote degradation.[2] For peptides and related conjugates in solution, a pH range of 5-7 is generally considered optimal for stability.[14]

  • Humidity: For lyophilized (powdered) samples, moisture can lead to clumping and hydrolysis, creating an environment that facilitates oxidative degradation.[10][15]

Q3: What are the chemical products of IAA-Phe oxidation?

The oxidation of the indole ring is not a single reaction but a cascade that can yield multiple products. The initial attack on the C2-C3 bond can lead to intermediates that rearrange into more stable oxidized forms. Common degradation products include 2-oxindoles and 3-oxindoles, and further oxidation can lead to the formation of isatin (indole-2,3-dione).[3][7][8] The presence of these compounds in a sample is a clear indicator of degradation.

OxidationPathway cluster_main Simplified Indole Oxidation Pathway IAA_Phe Indole-3-acetyl-phenylalanine (Intact Indole Ring) Intermediates Indole Radical / Epoxide (Reactive Intermediates) IAA_Phe->Intermediates Oxidation Oxidants O₂, Light, ROS, High Temp, Extreme pH Oxidants->IAA_Phe Products Degradation Products (e.g., Oxindoles, Isatin) Intermediates->Products Rearrangement

Caption: Simplified pathway of indole ring oxidation.

Section 2: Recommended Storage Protocols

Adherence to strict storage protocols is essential for maximizing the shelf-life and reliability of your IAA-Phe. The ideal conditions depend on the form of the compound (lyophilized solid vs. solution) and the intended duration of storage.

Protocol 2.1: Long-Term Storage of Lyophilized IAA-Phe

This protocol is recommended for storing the solid, powdered form of IAA-Phe for periods longer than a few weeks.

Objective: To create a stable, inert environment that minimizes exposure to oxygen, light, moisture, and heat.

Methodology:

  • Aliquot the Sample: Upon receiving, if the quantity is large, it is highly advisable to aliquot the lyophilized powder into several smaller, single-use vials. This prevents repeated exposure of the main stock to atmospheric conditions.

  • Select Proper Vials: Use amber glass vials or wrap clear vials in aluminum foil to protect the compound from light. Ensure the vials have airtight caps with inert liners.

  • Create an Inert Atmosphere: Before sealing, gently flush the vial with an inert gas like dry argon or nitrogen for 15-30 seconds.[6][11] This displaces atmospheric oxygen.

  • Seal Tightly: Immediately after flushing, seal the vial cap tightly. For extra protection, wrap the cap junction with parafilm.

  • Store at Low Temperature: Place the sealed vials in a freezer at -20°C or, for maximum stability, at -80°C.[11][15]

  • Log the Sample: Maintain a detailed log of the sample, including the date of storage and aliquot amounts.

Protocol 2.2: Preparation and Storage of IAA-Phe Stock Solutions

Solutions are inherently less stable than lyophilized powders.[10] This protocol is designed to mitigate the risks associated with storing IAA-Phe in a liquid state.

Objective: To prepare and store solution aliquots in a manner that minimizes degradation from hydrolysis, oxidation, and repeated freeze-thaw cycles.

Methodology:

  • Solvent Selection: Use high-purity, sterile solvents. If possible, degas the solvent by sparging with argon or nitrogen before use to remove dissolved oxygen.

  • Equilibrate Powder: Before opening the vial of lyophilized powder, allow it to equilibrate to room temperature for at least 20-30 minutes.[6][10] This critical step prevents atmospheric moisture from condensing on the cold powder.

  • Reconstitution: Weigh the required amount of powder quickly and dissolve it in the prepared solvent to create a concentrated stock solution.

  • Aliquot for Single Use: Immediately divide the stock solution into small, single-use aliquots in appropriate micro-vials. The volume of each aliquot should correspond to the amount needed for a single experiment.

  • Flash Freeze: Rapidly freeze the aliquots. This can be done in a dry ice/ethanol bath or by placing them directly in a -80°C freezer.

  • Store Frozen: Store the frozen aliquots at -20°C for short-term use (up to a few weeks) or at -80°C for long-term storage (months).[14]

  • Avoid Freeze-Thaw Cycles: Never refreeze an aliquot that has been thawed. Discard any unused portion of a thawed aliquot. Repeated freeze-thaw cycles can physically damage the molecule and accelerate degradation.[10]

Data Presentation: Summary of Recommended Storage Conditions
ParameterLyophilized Solid (Long-Term)Solution (Long-Term)
Temperature -20°C to -80°C[11][15]-80°C[11][14]
Atmosphere Inert Gas (Argon/Nitrogen)[6][11]N/A (use degassed solvent for prep)
Light Exposure Protect from light (Amber vial/foil)Protect from light (Amber vial/foil)
Container Tightly sealed glass vialTightly sealed micro-vials
Handling Equilibrate to RT before opening[10]Aliquot to avoid freeze-thaw cycles[10]
Est. Stability YearsMonths

Section 3: Troubleshooting Guide

Even with careful handling, issues can arise. This section provides a logical framework for diagnosing potential degradation of your IAA-Phe samples.

TroubleshootingWorkflow cluster_checks Initial Checks cluster_symptoms Symptoms & Diagnosis cluster_actions Recommended Actions start Experimental Anomaly Observed (e.g., inconsistent data, low activity) check_sample Inspect IAA-Phe Sample start->check_sample check_protocol Review Storage & Handling Protocols Used start->check_protocol symptom_visual Symptom: Powder is clumpy, discolored? Solution is cloudy, colored? check_sample->symptom_visual symptom_analytical Symptom: Unexpected peaks in HPLC/LC-MS analysis? check_sample->symptom_analytical symptom_activity Symptom: Progressive loss of biological activity over time? check_sample->symptom_activity action_review Action: Implement stricter adherence to storage protocols (Sec. 2). check_protocol->action_review diag_moisture Diagnosis: Probable moisture contamination and/or oxidation. symptom_visual->diag_moisture diag_oxidation Diagnosis: Probable oxidative degradation. symptom_analytical->diag_oxidation diag_degradation Diagnosis: Probable compound degradation. symptom_activity->diag_degradation action_qc Action: Perform analytical QC (HPLC/MS) on a fresh aliquot. diag_moisture->action_qc diag_oxidation->action_qc diag_degradation->action_qc action_new Action: Discard suspect stock. Use a new, unopened vial of IAA-Phe. action_qc->action_new If QC fails action_new->action_review

Caption: Troubleshooting workflow for IAA-Phe degradation.

Q1: My lyophilized IAA-Phe powder has changed color (e.g., yellowed) or become clumpy. What happened and is it still usable?

A color change or clumping is a strong indicator of degradation. Clumping suggests moisture has been introduced, which can accelerate oxidation. Discoloration often points directly to the formation of oxidized indole products. It is highly likely that the purity and potency of the compound have been compromised. We strongly recommend performing an analytical quality control check (see Section 4) before use. If this is not possible, the sample should be discarded and a new, properly stored aliquot should be used to ensure data integrity.

Q2: I'm seeing unexpected peaks in my HPLC analysis after storing my IAA-Phe solution. Could this be oxidation?

Yes, this is a classic sign of degradation. Oxidation products like oxindoles will have different retention times than the parent IAA-Phe molecule, appearing as new, unexpected peaks in your chromatogram.[3] To confirm, you can compare the chromatogram to that of a freshly prepared solution from a new vial of lyophilized powder. If possible, use mass spectrometry (LC-MS) to identify the masses of the impurity peaks, which can confirm if they correspond to known oxidized forms of the indole ring.

Q3: My experiments are showing inconsistent results or a gradual loss of compound activity over time. How can I determine if storage is the issue?

Inconsistent biological activity is a common consequence of compound degradation. To troubleshoot, follow a systematic approach:

  • Prepare Fresh: Prepare a new stock solution of IAA-Phe from a previously unopened, long-term stored (-80°C) vial of lyophilized powder.

  • Run Parallel Experiments: Run your assay comparing the results from the newly prepared solution against those from your older, suspect stock solution.

  • Analyze: If the fresh stock restores the expected activity and consistency, it strongly implicates the degradation of your old stock as the root cause. Discard the old stock immediately and review your storage and handling procedures (see Protocol 2.2) to prevent recurrence.

Section 4: Experimental Workflow for Quality Control

A simple analytical check can provide definitive evidence of compound integrity.

Protocol 4.1: Assessing the Purity of IAA-Phe via Reverse-Phase HPLC

Objective: To quickly assess the purity of an IAA-Phe sample and detect the presence of potential degradation products.

Methodology: Note: This is a general guideline. Specific column types, mobile phases, and gradients should be optimized for your specific system and compound.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of your suspect IAA-Phe sample. In parallel, prepare a reference sample from a new, unopened vial.

  • HPLC System: Use a standard reverse-phase column (e.g., C18).

  • Mobile Phase (Example):

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient (Example): Run a linear gradient from 5% B to 95% B over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector, typically between 220 nm and 280 nm (the indole ring has a characteristic absorbance around 280 nm).

  • Analysis: Compare the chromatograms. The reference sample should show a single, sharp major peak. The suspect sample may show a reduced area for the main peak and the appearance of additional, often more polar (earlier eluting), peaks corresponding to oxidized degradation products.[3]

Conclusion

The chemical stability of Indole-3-acetyl-phenylalanine is fundamentally linked to the integrity of its indole ring. By understanding its vulnerabilities and implementing rigorous storage and handling protocols, researchers can significantly mitigate the risk of oxidative degradation. Storing lyophilized powder under an inert atmosphere at -80°C and using single-use frozen aliquots for solutions are the most effective strategies for preserving this compound. Regular analytical checks and a systematic approach to troubleshooting will ensure the reliability and reproducibility of your experimental results.

References

  • Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Retrieved from [Link]

  • Radić, S., et al. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. Retrieved from [Link]

  • Miller, S. J., et al. (2011). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC. Retrieved from [Link]

  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(indole-3-acetyl)phenylalanine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Lomazzi, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. Retrieved from [Link]

  • Plavcova, K., & Hrabal, R. (2024). Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. MDPI. Retrieved from [Link]

  • Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Peptides.co. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]

  • Hu, Y., et al. (2017). Indole at low concentration helps exponentially growing Escherichia coli survive at high temperature. PMC. Retrieved from [Link]

  • PMC. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved from [Link]

  • Vande Broek, A., et al. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2009). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. Retrieved from [Link]

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Oxford Academic. Retrieved from [Link]

  • Sodré, H. H., et al. (2008). Indole peroxygenase activity of indoleamine 2,3-dioxygenase. PMC. Retrieved from [Link]

  • Sembdner, G., et al. (1988). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. NIH. Retrieved from [Link]

  • Mohite, B. (2018). Optimization of indole acetic acid production by isolated bacteria from Stevia rebaudiana rhizosphere and its effects on plant growth. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • van der Krieken, W. M., et al. (2013). Out of Shape During Stress: A Key Role for Auxin. PMC. Retrieved from [Link]

  • Yu, L., et al. (2023). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

  • WUR eDepot. (n.d.). Out of Shape During Stress: A Key Role for Auxin. Retrieved from [Link]

  • Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Journal of Applied Biology and Biotechnology. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Sensitivity Analysis of IAA-Phe Conjugates

Topic: Detection Limit Challenges for Low-Abundance IAA-Phe Role: Senior Application Scientist Status: Operational Welcome to the Advanced Applications Support Center Subject: Overcoming Detection Limits for Indole-3-ace...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Detection Limit Challenges for Low-Abundance IAA-Phe Role: Senior Application Scientist Status: Operational

Welcome to the Advanced Applications Support Center

Subject: Overcoming Detection Limits for Indole-3-acetyl-phenylalanine (IAA-Phe) Ticket ID: IAA-CONJ-001

You are likely here because you are hitting a "sensitivity wall." Unlike free Indole-3-acetic acid (IAA), which is relatively abundant, amino acid conjugates like IAA-Phe often exist at femtomolar (fmol/g) concentrations. Furthermore, they are prone to enzymatic hydrolysis during extraction and severe ion suppression during LC-MS/MS analysis.

This guide moves beyond standard protocols to address the specific physicochemical hurdles of detecting hydrophobic auxin conjugates.

Module 1: Sample Preparation & Extraction

The Core Challenge: Enzymatic Hydrolysis & Matrix Interference

The most common reason for "non-detects" in IAA-Phe analysis is not the Mass Spec sensitivity, but the conversion of IAA-Phe back into free IAA by amidohydrolases during the initial grinding and extraction steps.

FAQ: Why is my recovery of IAA-Phe inconsistent?

A: You are likely using an extraction solvent that is too "gentle." Standard methanol/water extractions often fail to immediately denature hydrolases.

  • The Fix: We recommend a "Double-Lock" Extraction Protocol using isopropanol and an imidazole buffer. Isopropanol is a stronger protein denaturant than methanol for this specific class of enzymes.

Protocol: The "Double-Lock" Extraction for IAA Conjugates

Standardized for 100mg plant tissue (root/shoot).

  • Quench (Critical): Flash freeze tissue in liquid nitrogen immediately upon harvest.

  • Homogenization: Grind tissue to a fine powder.

  • Extraction Buffer: Add 1.0 mL of Isopropanol:50 mM Phosphate Buffer (pH 7.0) (ratio 1:1 v/v).

    • Scientist's Note: The phosphate buffer stabilizes the pH to prevent acid-catalyzed hydrolysis, while isopropanol denatures enzymes.

  • Internal Standard: Spike immediately with

    
    -IAA-Phe (or deuterated equivalent). Do not proceed without an internal standard.
    
  • Incubation: Shake at 4°C for 30 minutes. (Do not use room temp).

  • Clarification: Centrifuge at 16,000 x g for 15 mins at 4°C. Collect supernatant.

Module 2: Solid Phase Extraction (SPE) Optimization

The Core Challenge: The Hydrophobicity Trap

IAA-Phe is significantly more hydrophobic than IAA-Asp or IAA-Glu. Standard C18 protocols often lead to breakthrough (loss of analyte) or irreversible binding if the elution strength isn't tuned.

Comparative Analysis: SPE Sorbent Selection
Sorbent TypeSuitability for IAA-PheProsCons
C18 (Standard) ModerateCheap, available.Poor retention of polar matrix; requires very precise organic elution % to separate IAA-Phe from pigments.
HLB (Polymeric) High (Recommended) Retains both hydrophilic and hydrophobic moieties; capable of "wettable" loading.Requires optimization of wash steps to remove free IAA.
MAX (Mixed-Mode Anion) HighExcellent cleanup; binds the carboxylic acid moiety.Elution requires acidification, which can degrade conjugates if not evaporated quickly.
Recommended SPE Workflow (HLB Cartridge)
  • Condition: 1 mL Methanol

    
     1 mL Water.
    
  • Load: Apply supernatant (pH adjusted to 3.0 with formic acid).

    • Why? Protonating the carboxylic acid ensures retention on the polymeric phase.

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/sugars).

  • Wash 2: 1 mL 20% Methanol (Removes free IAA and less hydrophobic conjugates).

  • Elute: 1 mL 80% Acetonitrile in water.

    • Scientist's Note: IAA-Phe elutes later than free IAA. Using 80% ACN ensures full recovery.

Module 3: LC-MS/MS Optimization

The Core Challenge: Isobaric Noise & Ionization Efficiency

IAA-Phe (MW ~322) forms a precursor ion


 at m/z 323 . However, complex matrices often contain isobaric compounds at this mass.
Visualizing the Workflow

IAAPhe_Workflow cluster_MS Triple Quadrupole MS/MS Start Sample Extract LC LC Separation (C18 Column, 1.7µm) Start->LC Inject Ionization ESI Source (+) LC->Ionization Elute Q1 Q1 Filter Select m/z 323.1 Ionization->Q1 [M+H]+ CID Collision Cell Fragment to m/z 130 Q1->CID Q3 Q3 Filter Select m/z 130.1 CID->Q3 Quinolinium Ion Detection Signal Detection Q3->Detection LowSignal Low Signal? Detection->LowSignal Opt1 Check Matrix Effect (Dilute 1:2) LowSignal->Opt1 Yes Opt2 Optimize Collision Energy (Range 20-35 eV) LowSignal->Opt2 Yes

Figure 1: LC-MS/MS workflow for specific detection of IAA-Phe, highlighting the critical transition path.

Mass Spectrometry Parameters

To achieve femtomolar detection limits (LOD), utilize the following Multiple Reaction Monitoring (MRM) transitions.

AnalytePrecursor Ion

Product Ion

Cone Voltage (V)Collision Energy (eV)Role
IAA-Phe 323.1

130.1 2528Quantifier
IAA-Phe 323.1

120.12520Qualifier (Phe immonium)

-IAA-Phe
329.1

136.12528Internal Standard

Technical Insight: The transition 323 > 130 corresponds to the cleavage of the amide bond, yielding the quinolinium ion (characteristic of the indole ring). This is the most sensitive transition but can be noisy. Always use the 323 > 120 (phenylalanine fragment) to confirm identity if the background is high.

Module 4: Troubleshooting Guide
Issue 1: "I see a peak, but the retention time shifts."
  • Cause: Matrix Loading. High concentrations of co-eluting lipids can alter the stationary phase chemistry transiently.

  • Solution: Reduce injection volume from 10

    
    L to 2 
    
    
    
    L. If the peak shape improves, your column is overloaded. Switch to a column with a higher carbon load (e.g., C18 High Strength Silica).
Issue 2: "My Internal Standard signal is suppressed >50%."
  • Cause: Ion Suppression. You are likely eluting IAA-Phe in a region where phospholipids elute.

  • Solution: Change your mobile phase modifier.

    • Current: 0.1% Formic Acid.

    • Try:0.05% Acetic Acid .[1] Acetate adducts can sometimes ionize better in negative mode, or simply changing the pH slightly shifts the background interference away from your analyte.

Issue 3: "I cannot detect endogenous levels, only spiked standards."
  • Cause: Limit of Detection (LOD) wall.

  • Solution: Derivatization.[2]

    • If ESI sensitivity is insufficient, consider methylation using diazomethane or TMS-diazomethane. Methyl-IAA-Phe is more volatile and ionizes efficiently, often boosting signal-to-noise by 10-fold.

    • Warning: Methylation is toxic and requires a fume hood. Ensure you methylate the standard as well for calibration.

References
  • Quantification of IAA and Conjugates (Methodology Base)

    • Title: Quantification of Indole-3-Acetic Acid and Amino Acid Conjug
    • Relevance: Establishes the baseline MRM transitions for IAA conjug
    • Source:

  • Metabolic Profiling & Separation (Isomer Challenges)

    • Title: Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjug
    • Relevance: Details the chromatographic separation of Phe conjugates from Leu/Asp conjug
    • Source:

  • Solid Phase Extraction Principles

    • Title: Purification of 3-indolylacetic acid by solid phase extraction.[2][3][4]

    • Relevance: Provides the foundational chemistry for C18 vs. polymeric extraction of auxins.
    • Source:

  • General Auxin Analysis Protocols

    • Title: Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS.[5][6]

    • Relevance: Confirms standard ionization parameters and source temper
    • Source:

Sources

Troubleshooting

Technical Support Center: GC-MS Analysis of Indole-3-acetyl-phenylalanine (IAA-Phe)

Status: Operational Ticket ID: IAA-PHE-GCMS-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary Analyzing Indole-3-acetyl-phenylalanine (IAA-Phe) by GC-MS presents a tripar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IAA-PHE-GCMS-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Analyzing Indole-3-acetyl-phenylalanine (IAA-Phe) by GC-MS presents a tripartite challenge: thermal instability of the amide bond, adsorptive activity of the indole moiety, and low volatility due to the phenylalanine bulk. Unlike free IAA, the conjugate requires a derivatization strategy that protects the indole nitrogen without cleaving the amino acid conjugate.

This guide prioritizes a Two-Step Hybrid Derivatization (Methylation + Silylation) as the "Gold Standard" for quantification, ensuring the highest integrity of the amide bond while maximizing chromatographic performance.

Part 1: The Protocol (Standard Operating Procedures)

Method A: The Hybrid "Gold Standard" (Methylation + Silylation)

Recommended for: Quantitative profiling, complex matrices, and maximum sensitivity.

Rationale: Methylation stabilizes the carboxylic acid more robustly than silylation alone, while the subsequent silylation step deactivates the indole nitrogen, preventing peak tailing and adsorption in the injector liner.

Workflow Diagram:

IAAPhe_Workflow cluster_chem Chemical Transformation Sample Crude Extract (IAA-Phe) SPE SPE Purification (C18 / Amino) Sample->SPE Cleanup Methylation Step 1: Methylation (TMS-Diazomethane or MeOH/H2SO4) SPE->Methylation COOH Stabilization Evap Evaporation (N2 stream) Methylation->Evap Remove Reagents Silylation Step 2: N-Silylation (MSTFA + 1% TMCS, 60°C) Evap->Silylation Indole-NH Protection GCMS GC-MS Analysis (SIM Mode) Silylation->GCMS Inject IAA_Phe IAA-Phe (MW 322) Me_IAA_Phe Me-IAA-Phe (MW 336) IAA_Phe->Me_IAA_Phe Methylation TMS_Me_IAA_Phe 1-N-TMS-Me-IAA-Phe (MW 408) Me_IAA_Phe->TMS_Me_IAA_Phe Silylation

Caption: Workflow for the two-step derivatization of IAA-Phe, highlighting the chemical transformation from native conjugate to the N-TMS-methyl ester derivative.

Protocol Steps:

  • Methylation: Dissolve dried residue in 50 µL methanol. Add 100 µL TMS-Diazomethane (2M in hexane).[1] React for 30 min at RT. Note: This converts the Phenylalanine-COOH to a methyl ester.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen.

  • Silylation: Re-dissolve residue in 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes . Critical: This silylates the Indole-NH (position 1), preventing adsorption.

  • Injection: Inject 1 µL in Splitless mode.

Method B: Rapid Silylation (MTBSTFA)

Recommended for: High-throughput screening, qualitative confirmation.

Rationale: tert-Butyldimethylsilyl (TBDMS) derivatives are hydrolytically more stable than TMS derivatives.[1] This one-step method blocks both the COOH and the Indole-NH with bulky TBDMS groups.

Protocol Steps:

  • Add 50 µL MTBSTFA + 1% TBDMCS to the dried extract.

  • Add 50 µL Acetonitrile (polar aprotic solvent promotes reaction).[1]

  • Incubate at 70°C for 60 minutes .

  • Inject directly.[1]

Part 2: Troubleshooting Guide (Q&A)

Section 1: Chromatography & Peak Shape[1]

Q: My IAA-Phe peak is tailing significantly, even though I derivatized. Why? A: Tailing in indole compounds is almost exclusively due to the Indole N-H interacting with active silanol sites in the inlet.

  • Diagnosis: If you only methylated (Method A, Step 1) without silylating, the Indole N-H is free.

  • Fix: Ensure the second silylation step is performed.

  • Hardware Fix: Switch to a deactivated liner (e.g., Ultra Inert) with wool. Active wool strips silyl groups.[1] If using MSTFA, inject a "primer" of pure MSTFA to passivate the column before your run.

Q: I see "Ghost Peaks" or a split peak for IAA-Phe. A: This indicates Incomplete Derivatization .

  • Scenario: You likely have a mixture of the Mono-TMS (COOH only) and Di-TMS (COOH + Indole-NH) derivatives.

  • Fix: Increase reaction time or temperature (e.g., 60°C to 80°C). Ensure your silylation reagent is fresh (absorbs moisture rapidly).[1]

  • Check: Verify that your solvent is strictly anhydrous.[1] Water competes with IAA-Phe for the silylating agent.

Section 2: Mass Spectrometry & Sensitivity[1][2]

Q: I cannot find the molecular ion. What fragments should I target? A: IAA conjugates fragment heavily. Do not rely on the Molecular Ion (


) for quantification.
  • Target Ion (Quantification): m/z 130 (Quinolinium ion).[1] This is the signature fragment for the indole moiety.

  • Target Ion (Confirmation): m/z 77 or 91 (Tropylium ion from Phenylalanine).[1]

  • Logic: The bond between the CH2 of the indole and the amide carbonyl is weak. The molecule cleaves there, leaving the indole chunk (m/z 130) and the phenylalanine chunk.

Q: My sensitivity is low compared to free IAA. A: IAA-Phe has a much higher boiling point than free IAA.

  • Fix 1 (Thermal): Increase the Transfer Line temperature to 290°C and the Ion Source to 250°C to prevent condensation.

  • Fix 2 (Injection): Use Pulsed Splitless Injection (e.g., 30 psi for 1.0 min) to force the heavier molecules onto the column.

Part 3: Data & Reference Tables[1][3]

Table 1: Derivative Properties & Target Ions[1]
CompoundDerivatization MethodDerivative StructureApprox.[1][2][3] MWTarget Ions (m/z)Retention Index Shift
IAA-Phe Method A (Hybrid) 1-N-TMS-Indole-3-acetyl-Phe-Methyl Ester408130 (Base), 202, 408 (Weak)+200 vs Free IAA
IAA-Phe Method B (TBDMS) Di-TBDMS (COOH + Indole-N)550130 , 187, 493 (M-57)+450 vs Free IAA
Free IAA Method A1-N-TMS-Indole-3-acetyl-Methyl Ester261130, 202, 261Reference (0)
Troubleshooting Logic Tree

Troubleshooting Start Symptom NoPeak No Peak Detected Start->NoPeak Tailing Peak Tailing Start->Tailing SplitPeak Split/Double Peaks Start->SplitPeak CheckMoisture Check Reagent Moisture (Hydrolysis) NoPeak->CheckMoisture Likely Cause CheckTemp Injector Temp too Low? (<250°C) NoPeak->CheckTemp Secondary Cause CheckLiner Active Sites in Liner? (Adsorption) Tailing->CheckLiner Indole NH Interaction CheckTime Reaction Incomplete? (Mono vs Di derivative) SplitPeak->CheckTime Mixed Derivatization

Caption: Decision tree for diagnosing common GC-MS failures associated with IAA-Phe analysis.

References

  • Cohen, J. D., et al. (2012).[4] "Protocol: high-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples." Plant Methods. [1]

  • Barkawi, L. S., et al. (2010).[5] "A high-throughput method for the quantitative analysis of auxins."[4][5][6][7] Nature Protocols.

  • Ludwig-Müller, J., et al. (2010). "Auxin conjugates: their role for plant development and in the evolution of land plants." Journal of Experimental Botany.

  • NIST Mass Spectrometry Data Center. "Indole-3-acetic acid, TMS derivative Mass Spectrum." NIST Chemistry WebBook.[1]

Sources

Optimization

overcoming solubility issues with Indole-3-acetyl-phenylalanine in aqueous buffers

Technical Support Center: Indole-3-acetyl-phenylalanine (IPA) Solubility Welcome to the technical support guide for Indole-3-acetyl-phenylalanine (IPA). This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-3-acetyl-phenylalanine (IPA) Solubility

Welcome to the technical support guide for Indole-3-acetyl-phenylalanine (IPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of IPA's poor aqueous solubility. Here, we provide field-proven insights, detailed protocols, and the scientific rationale behind them to ensure your experiments are both successful and reproducible.

Section 1: Quick-Start FAQs

This section provides immediate answers to the most common questions regarding IPA solubility.

Q1: What is the best initial solvent for preparing a stock solution of IPA? A: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] IPA, like many indole derivatives, is practically insoluble in water but shows good solubility in polar aprotic solvents like DMSO.[4][5][6] Always start by preparing a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous buffer.[3]

Q2: My IPA precipitated immediately after I diluted my DMSO stock into my aqueous buffer. What happened? A: This is a classic sign of exceeding the aqueous solubility limit. When a concentrated DMSO stock of a hydrophobic compound is added to a water-based medium, the compound can crash out of solution.[1][7][8] The final concentration of the organic co-solvent (DMSO) is likely too low to keep the IPA dissolved.[5] The solution is to either decrease the final IPA concentration or use an intermediate dilution step.

Q3: Can I heat the solution or use sonication to improve solubility? A: Yes, gentle warming and sonication are effective mechanical methods to aid dissolution.[9][10] Warming a solution to 37°C can help dissolve the compound.[10] Sonication can break up solid particles and increase the surface area available for solvation.[9][11] However, these methods do not increase the intrinsic solubility; if the compound is supersaturated, it may precipitate out again upon cooling or standing.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay? A: This is a critical consideration. High concentrations of DMSO can be toxic to cells.[3][12] As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many sensitive cell lines requiring it to be 0.1% or lower.[5] It is imperative to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.[3]

Section 2: The Science Behind IPA Solubility

Understanding the chemical nature of IPA is key to solving solubility issues. IPA is an amphipathic molecule with a large, non-polar indole ring and a phenyl group, making it inherently hydrophobic (water-hating).[4][13] However, it also possesses a carboxylic acid group, which provides a handle for manipulating its solubility.

Property Value Source Implication for Solubility
Molecular Weight 322.36 g/mol [14]A moderately sized small molecule.
Water Solubility 0.012 g/L (Practically Insoluble)[4]Direct dissolution in aqueous buffers is not feasible.
logP 2.68 - 2.83[4]Indicates a preference for a lipid/non-polar environment over water.
pKa (Strongest Acidic) ~4.1[4]The carboxylic acid group can be deprotonated to form a charged, more soluble carboxylate ion.

The key to aqueous solubility lies in the carboxylic acid group. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the carboxylic acid (~4.1), the group will be deprotonated (-COOH → -COO⁻). This introduces a negative charge, transforming the molecule into an ion (a salt), which is significantly more polar and thus more soluble in water.[15][16][17]

Diagram: Effect of pH on IPA Ionization and Solubility

This diagram illustrates the fundamental principle of pH-dependent solubility for IPA.

G cluster_low_ph Low pH (e.g., pH < 4.1) cluster_high_ph High pH (e.g., pH > 5.1) Low_pH IPA-COOH (Protonated, Neutral) Poorly Soluble High_pH IPA-COO⁻ (Deprotonated, Charged) More Soluble Low_pH->High_pH Add Base (e.g., NaOH) Deprotonation High_pH->Low_pH Add Acid (e.g., HCl) Protonation

Caption: pH modulation of IPA's carboxylic acid group.

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide A: Preparing a Concentrated Stock Solution in DMSO

Objective: To create a stable, high-concentration stock solution of IPA that serves as the starting point for all experiments.

Protocol:

  • Preparation: Bring the vial of IPA powder and a bottle of anhydrous DMSO to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of IPA powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock of IPA with MW 322.36, add 1 mL of DMSO to 3.22 mg of IPA).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates remain, sonicate the solution in a water bath for 5-10 minutes.[9][10] The final solution should be clear and colorless.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[14][18]

Guide B: Troubleshooting Precipitation When Diluting into Aqueous Buffer

Objective: To successfully dilute the DMSO stock into an aqueous experimental buffer (e.g., PBS, cell culture media) without causing the compound to precipitate.

The Causality: Rapid dilution changes the solvent environment from DMSO-rich to water-rich. If the final IPA concentration is above its aqueous solubility limit at that specific pH and co-solvent percentage, it will precipitate.[1][8]

Workflow:

Diagram: IPA Solubilization Workflow

G cluster_troubleshoot Troubleshooting Steps start Start: IPA Powder stock Protocol A: Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute check Observe for Precipitation or Cloudiness dilute->check success Success: Clear Solution Proceed to Experiment check->success No fail Precipitation Occurs check->fail Yes option1 Option 1: Lower Final [IPA] fail->option1 Try First option2 Option 2: Increase Final [DMSO] (Check Assay Tolerance!) fail->option2 option3 Option 3: Adjust Buffer pH > 5.5 fail->option3 Advanced option1->dilute option2->dilute option3->dilute

Caption: Step-by-step troubleshooting workflow for dissolving IPA.

Protocol (Step-wise Dilution):

  • Method 1 (Recommended): Add Stock to Buffer.

    • Pipette the required volume of your aqueous buffer into a sterile tube.

    • While vortexing the buffer at medium speed, add the small volume of DMSO stock solution drop-wise directly into the liquid. This rapid mixing helps to disperse the hydrophobic compound before it can aggregate and precipitate.

  • Method 2 (Intermediate Dilution):

    • If direct dilution fails, create an intermediate stock. For example, dilute your 10 mM stock in 100% DMSO to 1 mM in a 50:50 mixture of DMSO and your aqueous buffer.

    • This 1 mM intermediate solution, now in a less harsh solvent environment, can often be more successfully diluted to the final concentration in the fully aqueous buffer.

Pro-Tip: Always prepare fresh dilutions for each experiment. Indole compounds can be unstable in aqueous media over time.[5]

Guide C: Advanced Strategy - pH Adjustment

Objective: To leverage the acidic pKa of IPA to dramatically increase its aqueous solubility.

The Causality: By raising the pH of the buffer to at least 1.5 units above the pKa of the carboxylic acid (~4.1), we ensure that over 95% of the IPA molecules are in their deprotonated, charged, and more soluble salt form.[15][19]

Protocol:

  • Prepare a Basic Solution: Prepare a dilute solution of NaOH (e.g., 0.1 N).

  • Initial Dissolution Attempt: Suspend the IPA powder directly in your desired aqueous buffer (e.g., PBS). It will likely not dissolve.

  • Titrate to Solubility: While stirring the suspension, add the 0.1 N NaOH solution drop-wise. Monitor the pH of the solution with a calibrated pH meter.

  • Observe Dissolution: As the pH increases and surpasses ~5.0-5.5, you should observe the solid IPA dissolving to form a clear solution.

  • Final pH Adjustment: Once the IPA is fully dissolved, you can carefully back-titrate with dilute HCl if you need to bring the pH down to your experimental target (e.g., pH 7.4). Caution: If you lower the pH too much (back towards the pKa), the compound may precipitate out again. The final working pH must be high enough to maintain solubility.

References

  • Indole-3-acetyl-phenylalanine (FDB030930) Physico-chemical properties. FooDB. [Link]

  • Discussion on dissolving hydrophobic compounds in cell culture media. ResearchGate. [Link]

  • Discussion on suitable solvents for biological activity testing. ResearchGate. [Link]

  • N-(indole-3-acetyl)phenylalanine Chemical and Physical Properties. PubChem. [Link]

  • Indole-3-acetyl-alanine (FDB030922) Physico-chemical properties. FooDB. [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies. PMC, National Center for Biotechnology Information. [Link]

  • pH-solubility profiles of organic carboxylic acids and their salts. PubMed, National Center for Biotechnology Information. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC, National Center for Biotechnology Information. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Discussion on dissolving free amino acids. ResearchGate. [Link]

  • Process of preparing purified aqueous indole solution.
  • Discussion on the effect of pH on carboxylic acid surfactant solubility. ResearchGate. [Link]

  • Reddit discussion on improving solubility of hydrophobic compounds in cell culture. Reddit. [Link]

  • Reddit discussion on DMSO vs. DMF for biological testing. Reddit. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC, National Center for Biotechnology Information. [Link]

  • Dissolution Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC, National Center for Biotechnology Information. [Link]

  • Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC, National Center for Biotechnology Information. [Link]

  • N-(3-Indolylacetyl)-L-phenylalanine Chemical Properties. LookChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Indole-3-acetyl-phenylalanine (IAA-Phe) vs. Indole-3-acetyl-aspartate (IAA-Asp)

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the precise regulation of auxin homeostasis, Indole-3-acetyl-phenylalanine (IAA-Phe) an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the precise regulation of auxin homeostasis, Indole-3-acetyl-phenylalanine (IAA-Phe) and Indole-3-acetyl-aspartate (IAA-Asp) represent two divergent metabolic fates of Indole-3-acetic acid (IAA).[1] While both are amide-linked conjugates synthesized by GH3 family acyl-amido synthetases, they exhibit opposing biological stabilities and physiological roles.

  • IAA-Phe acts as a Reversible Storage Reservoir . It is biologically active in auxin bioassays solely because it is efficiently hydrolyzed back to free IAA by specific amidohydrolases (ILR1, IAR3).

  • IAA-Asp functions primarily as a Catabolic Intermediate . Historically classified as a "dead-end" product, it serves as the committed step toward oxidative degradation (via DAO1) or permanent sequestration. It generally lacks auxin activity in standard growth assays due to its resistance to hydrolysis and rapid conversion to 2-oxindole-3-acetyl-aspartate (oxIAA-Asp).

Mechanistic Comparison: Storage vs. Catabolism[2]

The biological activity of these conjugates is dictated by their susceptibility to two competing enzymatic pathways: Hydrolysis (activation) and Oxidation (inactivation).

The Hydrolysis Pathway (Activation)

Auxin conjugates are biologically inactive per se. Their observed activity depends on the rate at which they release free IAA.

  • IAA-Phe:

    • Enzymes: Substrate for ILR1 (IAA-Leu Resistant 1) and IAR3 (IAA-Ala Resistant 3).[2]

    • Kinetics: ILR1 shows high specificity for hydrophobic amino acid conjugates (Phe, Leu).

    • Outcome: In Arabidopsis root inhibition assays, IAA-Phe inhibits growth effectively because the root tissues express ILR1/IAR3, which cleave the amide bond, releasing free IAA.

  • IAA-Asp:

    • Enzymes: Poor substrate for ILR1, IAR3, and ILL2 in most physiological contexts.

    • Kinetics: Hydrolysis rates are negligible compared to oxidation rates.

    • Outcome: In root assays, IAA-Asp is often 10-100x less potent than IAA-Phe or completely inactive, as it fails to release free IAA in sufficient quantities to trigger TIR1/AFB signaling.

The Oxidation Pathway (Inactivation)

Recent kinetic modeling (Hayashi et al., 2021) has refined the understanding of IAA-Asp.

  • IAA-Asp: Is the primary substrate for DAO1 (Dioxygenase for Auxin Oxidation 1). DAO1 oxidizes the indole ring to form oxIAA-Asp , a completely irreversible and inactive metabolite. This makes IAA-Asp a "committed catabolite."

  • IAA-Phe: Is not a direct substrate for DAO1 oxidation. It must be hydrolyzed to free IAA before any oxidative degradation can occur.

Pathway Visualization

The following diagram illustrates the divergent fates of IAA-Phe (Storage) and IAA-Asp (Catabolism).

AuxinMetabolism IAA Free IAA (Active Hormone) GH3 GH3 Synthetases IAA->GH3 Conjugation IAAPhe IAA-Phe (Hydrophobic Conjugate) GH3->IAAPhe + Phenylalanine IAAAsp IAA-Asp (Acidic Conjugate) GH3->IAAAsp + Aspartate Hydrolase ILR1 / IAR3 (Amidohydrolases) IAAPhe->Hydrolase High Affinity IAAAsp->Hydrolase Very Low Affinity DAO1 DAO1 (Dioxygenase) IAAAsp->DAO1 Rapid Oxidation Hydrolase->IAA Hydrolysis (Release Active IAA) oxIAAAsp oxIAA-Asp (Inactive/Irreversible) DAO1->oxIAAAsp

Figure 1: Divergent metabolic fates. IAA-Phe cycles back to active IAA, while IAA-Asp is funneled toward irreversible oxidation.

Biological Activity Data

The following data summarizes the performance of these conjugates in Arabidopsis thaliana seedling bioassays, the gold standard for auxin activity.

Table 1: Comparative Efficacy Profile
FeatureIndole-3-acetyl-phenylalanine (IAA-Phe)Indole-3-acetyl-aspartate (IAA-Asp)
Primary Biological Role Reversible Storage (Slow Release)Catabolism / Stress Marker
Root Growth Inhibition High (Active). Inhibits elongation similarly to free IAA at equimolar concentrations in WT plants.Low / Negligible . Requires significantly higher concentrations (>50 µM) to show effects.
Hydrolysis Susceptibility High (Substrate for ILR1, IAR3).[3]Very Low (Resistant to ILR1/IAR3).
Metabolic Fate Hydrolysis

Free IAA.[3]
Oxidation

oxIAA-Asp (Irreversible).[1]
Pathogen Induction Moderate induction.High induction . Accumulates during Botrytis and Pseudomonas infection as a virulence factor.
Solubility (Water) Low (Hydrophobic).High (Acidic/Polar).

Experimental Protocols

To validate the activity of these compounds, researchers should employ a Root Elongation Inhibition Assay . This protocol relies on the principle that exogenous auxins inhibit primary root elongation in a dose-dependent manner.

Protocol A: Comparative Root Elongation Assay

Objective: Determine if the conjugate releases bioactive IAA.

Materials:

  • Arabidopsis thaliana seeds (Col-0 Wild Type).

  • Mutant Controls (Optional but Recommended): ilr1-1 (insensitive to IAA-Phe) or ilr1/iar3 double mutants.

  • Media: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% phytoagar, pH 5.7.

  • Compounds: IAA (Control), IAA-Phe, IAA-Asp (dissolved in DMSO; final DMSO <0.1%).

Workflow:

  • Media Preparation:

    • Prepare 0.5x MS agar media.

    • Autoclave and cool to 55°C.

    • Aliquot media into separate flasks.

    • Add IAA-Phe or IAA-Asp to final concentrations of 10 µM and 50 µM . Include a Solvent Control (DMSO only) and a Free IAA Positive Control (0.1 µM).

    • Pour plates (square petri dishes recommended).

  • Seed Sterilization & Plating:

    • Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min; 5x sterile water wash).

    • Stratify seeds at 4°C for 2 days in the dark to synchronize germination.

    • Plate seeds in a single row near the top of the agar plate.

  • Growth Conditions:

    • Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

    • Allow to grow for 8 days .

  • Data Collection:

    • Photograph plates.

    • Measure primary root length using ImageJ.

    • Calculation: Calculate % Inhibition relative to Solvent Control.

Expected Results:

  • IAA-Phe (10 µM): Significant root inhibition (~50-80% reduction) in WT. ilr1 mutants will show resistance (longer roots).

  • IAA-Asp (10 µM): Minimal inhibition (<10% reduction). Roots should resemble the Solvent Control.

Protocol B: Visualization of Experimental Logic

The following diagram outlines the decision matrix for interpreting the assay results.

AssayLogic Start Apply Conjugate (Root Assay) CheckGrowth Measure Primary Root Length Start->CheckGrowth Inhibition Root Growth Inhibited (Short Roots) CheckGrowth->Inhibition IAA-Phe NoInhibition Root Growth Normal (Long Roots) CheckGrowth->NoInhibition IAA-Asp Result1 Compound is Bioactive (Releases Free IAA) Inhibition->Result1 Result2 Compound is Inactive (Stable or Oxidized) NoInhibition->Result2 Mech1 Mechanism: Hydrolysis by ILR1/IAR3 Result1->Mech1 Mech2 Mechanism: Oxidation by DAO1 or No Hydrolysis Result2->Mech2

Figure 2: Logical workflow for interpreting root elongation assays. IAA-Phe triggers inhibition; IAA-Asp does not.

References

  • LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis.[3][4][5] Journal of Biological Chemistry, 277(23), 20446-20452.[4] Link

  • Rampey, R. A., et al. (2004). An Arabidopsis basic helix-loop-helix leucine zipper protein modulates auxin formation. Plant Physiology, 134(1), 127-140. Link

  • Hayashi, K., et al. (2021). The main oxidative inactivation pathway of the plant hormone auxin. Nature Communications, 12, 6752. Link

  • Staswick, P. E., et al. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(2), 616-627. Link

  • Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. Link

Sources

Comparative

Technical Guide: Validation of Indole-3-Acetyl-Phenylalanine (IAA-Phe) Quantification Methods

Executive Summary Indole-3-acetyl-phenylalanine (IAA-Phe) represents a critical metabolic node in both plant hormone homeostasis and microbial tryptophan metabolism. Unlike free Indole-3-acetic acid (IAA), the phenylalan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-acetyl-phenylalanine (IAA-Phe) represents a critical metabolic node in both plant hormone homeostasis and microbial tryptophan metabolism. Unlike free Indole-3-acetic acid (IAA), the phenylalanine conjugate presents unique analytical challenges due to its lower endogenous abundance, potential for amide bond hydrolysis during extraction, and interference from isomeric conjugates (e.g., IAA-Asp, IAA-Glu).

This guide objectively compares quantification methodologies, establishing LC-MS/MS (MRM mode) as the requisite gold standard for research-grade validation, while evaluating HPLC-FLD as a conditional alternative for high-concentration screening.

Part 1: The Analytical Challenge

Quantifying IAA-Phe is not merely about detecting an indole ring; it is about validating the conjugate structure in complex matrices.

FeatureAnalytical Consequence
Amide Bond Stability Susceptible to hydrolysis in highly acidic/basic conditions or enzymatic activity during harvest, leading to false positives for free IAA.
Indole Fluorescence The indole moiety fluoresces (Ex 280nm / Em 350nm), but this signal is non-specific. In biological matrices, tryptophan and other indoles co-elute, making UV/FLD specificity poor.
Trace Concentrations IAA-Phe often exists at fmol/g levels (10-100x lower than free IAA), pushing the limits of standard HPLC detectors.

Part 2: Method Comparison Guide

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Status: Gold Standard Mechanism: Separation by hydrophobicity followed by mass filtration (Precursor


 Product ion).
  • Pros:

    • Absolute Specificity: Distinguishes IAA-Phe from isomers via unique MRM transitions.

    • Sensitivity: LOQ in the femtomole range (typically 0.5–5 fmol).

    • Matrix Rejection: MRM mode filters out co-eluting non-isobaric interferences.

  • Cons: High capital cost; requires isotopically labeled internal standards (

    
     or 
    
    
    
    ) for accurate quantitation.
HPLC with Fluorescence Detection (HPLC-FLD)

Status: Conditional Alternative (Screening Only) Mechanism: Chromatographic separation followed by excitation of the indole ring.

  • Pros: Lower cost; robust for high-concentration samples (e.g., microbial fermentation broth).

  • Cons:

    • High False Positive Rate: Co-eluting indoles or phenylalanine derivatives often mask the peak.

    • Low Sensitivity: LOQ is typically in the picomole range (1000x less sensitive than MS).

    • Lack of Structural Confirmation: Retention time matching is insufficient for novel matrices.

GC-MS (Gas Chromatography-MS)

Status: Legacy / Niche Mechanism: Volatilization after derivatization (methylation/silylation).

  • Pros: High chromatographic resolution.

  • Cons: Requires derivatization (adding variability); thermal instability of the amide bond can occur in the injector port.

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Solid Phase Extraction (SPE) and Multiple Reaction Monitoring (MRM) to ensure data integrity.

Workflow Visualization

IAAPhe_Workflow Sample Biological Sample (Tissue/Biofluid) Extract Extraction 80% Isopropanol + 1% HOAc + Antioxidant (DTC) Sample->Extract IS_Add Add Internal Standard (13C6-IAA-Phe) Extract->IS_Add Normalization Centrifuge Centrifugation (16,000 x g, 4°C) IS_Add->Centrifuge SPE_Prep SPE Cleanup (Oasis HLB) Condition: MeOH -> Water Load: Acidified Extract (pH 3.0) Centrifuge->SPE_Prep Supernatant Wash Wash Step 5% MeOH in Water (Remove Salts/Sugars) SPE_Prep->Wash Elute Elution 80% MeOH + 1% Formic Acid Wash->Elute LCMS LC-MS/MS Analysis MRM Mode: 323 -> 130 Elute->LCMS Inject

Caption: Optimized workflow for IAA-Phe extraction minimizing hydrolysis and maximizing recovery.

Step-by-Step Methodology
1. Extraction
  • Buffer: 80% Isopropanol / 20% Ammonium Acetate buffer (10mM) or 80% Methanol.

  • Critical Additive: Add Diethyl dithiocarbamate (DTC) (2.5 mM) to prevent oxidative degradation of the indole ring.

  • Internal Standard (IS): Spike samples immediately upon homogenization with

    
    -IAA-Phe (or 
    
    
    
    -IAA if conjugate IS is unavailable, though less ideal) to a final concentration of 100 nM.
  • Incubation: Shake for 1 hour at 4°C. Avoid heat.

2. Purification (SPE)[1][2]
  • Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 30mg.

  • Equilibration: 1 mL Methanol followed by 1 mL Water (pH 3.0 with acetic acid).

  • Loading: Acidify supernatant to pH ~3.0 and load. Note: Acidification ensures IAA-Phe is protonated and adheres to the hydrophobic resin.

  • Wash: 1 mL 5% Methanol (removes polar interferences).

  • Elution: 1 mL 80% Methanol + 1% Formic Acid. Evaporate to dryness and reconstitute in mobile phase.

3. LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (Indole protonates well at N1 or the amide).

MRM Transition Logic

The specificity relies on the fragmentation of the precursor ion (


).

Fragmentation Precursor IAA-Phe Precursor [M+H]+ m/z 323 Transition1 Quinolinium Ion (Quantifier) m/z 130 Precursor->Transition1 Loss of Phe + CO + H2O Transition2 IAA Fragment (Qualifier) m/z 176 Precursor->Transition2 Amide Bond Cleavage

Caption: Primary MS/MS fragmentation pathways for IAA-Phe identification.

  • Quantifier Trace: 323.1

    
     130.1 (Quinolinium ion, highly specific to indoles).
    
  • Qualifier Trace: 323.1

    
     176.1 (IAA moiety).
    

Part 4: Validation Data & Performance Metrics

To validate this method in your lab, you must generate the following data set. The values below are typical for a validated LC-MS/MS protocol.

ParameterAcceptance Criteria (FDA/ICH)Typical Performance (IAA-Phe)
Linearity (

)


(Range: 1 fmol – 100 pmol)
Limit of Detection (LOD) S/N > 3

fmol on column
Accuracy (Recovery) 80% – 120%

(Matrix dependent)
Precision (CV)


(Intra-day),

(Inter-day)
Matrix Effect

Often suppresses signal; IS correction is mandatory.
Determining Matrix Effect

Calculate Matrix Effect (ME) using the post-extraction spike method:



  • If

    
    , ion suppression is occurring.
    
  • If

    
    , ion enhancement is occurring.
    
  • Correction: The Internal Standard (

    
    ) will suffer the same effect, mathematically cancelling the error.
    

Part 5: References

  • Matsuda, F., et al. (2005). "Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry."[3] Bioscience, Biotechnology, and Biochemistry.[3] Link

  • Kowalczyk, M., & Sandberg, G. (2001). "Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis." Plant Physiology. Link

  • FDA (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[4] Link

  • Barkawi, L. S., et al. (2010). "A high-throughput method for the quantitative analysis of auxins." Nature Protocols. Link

  • Novák, O., et al. (2012). "Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome." The Plant Journal. Link

Sources

Validation

A Comparative Guide to the Hydrolysis of Indole-3-acetyl-phenylalanine by ILR1 and IAR3 Amidohydrolases

For researchers in molecular biology, biochemistry, and pharmacology, understanding the nuances of auxin metabolism is critical for advancements in plant science and the development of novel therapeutic agents. The regul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in molecular biology, biochemistry, and pharmacology, understanding the nuances of auxin metabolism is critical for advancements in plant science and the development of novel therapeutic agents. The regulation of indole-3-acetic acid (IAA), the primary plant auxin, is a tightly controlled process involving a delicate balance between biosynthesis, transport, and inactivation. A key mechanism for maintaining auxin homeostasis is the reversible conjugation of IAA to amino acids, forming amide-linked conjugates that serve as either storage forms or targets for degradation. The release of active IAA from these conjugates is catalyzed by a family of amidohydrolases. This guide provides an in-depth comparison of two prominent members of this family in Arabidopsis thaliana, ILR1 (IAA-Leucine Resistant1) and IAR3 (IAA-Alanine Resistant3), with a specific focus on their hydrolytic activity towards Indole-3-acetyl-phenylalanine (IAA-Phe).

Introduction to Auxin Homeostasis and the Role of ILR1 and IAR3

The conjugation of IAA to amino acids serves as a crucial regulatory hub in auxin signaling. These IAA-amino acid conjugates are generally considered inactive forms of auxin, and their hydrolysis is required to release free, active IAA. This process allows the plant to rapidly modulate local auxin concentrations in response to developmental and environmental cues. The ILR1-like family of amidohydrolases is central to this process, with different members exhibiting distinct substrate specificities.

ILR1 was the first of these hydrolases to be characterized and was identified through a genetic screen for mutants resistant to the inhibitory effects of IAA-Leucine. Subsequent biochemical studies revealed its preference for hydrolyzing IAA conjugates with large, hydrophobic amino acids.[1] In contrast, IAR3 was identified in a screen for mutants resistant to IAA-Alanine and displays a preference for IAA conjugated to smaller amino acids.[1] However, the substrate specificities of these enzymes are not entirely exclusive, and understanding their relative activities towards a broader range of substrates, such as IAA-Phe, is essential for a complete picture of their physiological roles.

This guide will delve into the quantitative differences in their hydrolytic rates, provide a detailed experimental protocol for their characterization, and offer insights into the structural and functional basis for their substrate preferences.

Comparative Hydrolysis of IAA-Phenylalanine: ILR1 vs. IAR3

Experimental data has demonstrated that ILR1 and IAR3 exhibit distinct efficiencies in hydrolyzing IAA-Phe. ILR1 is significantly more active towards IAA-Phe compared to IAR3. This preference is attributed to the structural features of the enzyme's active site, which in ILR1 is better suited to accommodate the bulky phenyl group of phenylalanine.

The kinetic parameters, particularly the Michaelis constant (Km), provide a quantitative measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity. While specific kcat values, which represent the turnover number, are not always available in the literature, the relative hydrolysis rates and Km values offer a clear comparison of their catalytic efficiency.

Based on in vitro assays using purified glutathione S-transferase (GST)-tagged enzymes, the following kinetic constants and relative activities have been determined:

EnzymeSubstrateKm (µM)Relative Hydrolysis Rate (%)
ILR1 IAA-Phe1.4100
IAR3 IAA-Phe1308

Data synthesized from LeClere et al., 2002, The Journal of Biological Chemistry.

The data unequivocally shows that ILR1 has a nearly 100-fold greater affinity for IAA-Phe than IAR3, as indicated by its significantly lower Km value. This translates to a much higher hydrolysis rate, establishing ILR1 as the primary hydrolase for IAA-Phe among the two.

Visualizing the Enzymatic Reaction

The hydrolysis of Indole-3-acetyl-phenylalanine by ILR1 or IAR3 is a fundamental biochemical reaction that releases free Indole-3-acetic acid and the amino acid phenylalanine.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products IAA-Phe Indole-3-acetyl-phenylalanine Enzyme ILR1 or IAR3 IAA-Phe->Enzyme Substrate binding H2O H₂O H2O->Enzyme IAA Indole-3-acetic acid (IAA) Enzyme->IAA Catalysis Phe Phenylalanine Enzyme->Phe

Enzymatic hydrolysis of IAA-Phe.

Experimental Protocol: In Vitro Hydrolysis of IAA-Phenylalanine

This section provides a detailed methodology for quantifying the hydrolysis of IAA-Phe by ILR1 and IAR3. This protocol is designed to be a self-validating system, incorporating controls and clear endpoints.

Rationale for Experimental Design

The choice of a robust and reproducible assay is paramount for accurately determining enzyme kinetics. This protocol utilizes High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the reaction product, free IAA. HPLC offers high sensitivity and specificity, allowing for the accurate measurement of IAA even in the presence of the unhydrolyzed substrate and other reaction components. A colorimetric alternative using Salkowski's reagent is also discussed as a higher-throughput screening method.

Step-by-Step Methodology

1. Expression and Purification of Recombinant Enzymes:

  • Rationale: To study the intrinsic properties of the enzymes, they must be isolated from other cellular components. Recombinant expression in E. coli as GST-fusion proteins allows for high-level production and straightforward purification via affinity chromatography.

  • Protocol:

    • Clone the coding sequences of ILR1 and IAR3 into a suitable expression vector (e.g., pGEX series) for N-terminal GST-tagging.

    • Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial cultures to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Harvest the cells by centrifugation and lyse them using sonication in a suitable lysis buffer.

    • Purify the GST-fusion proteins from the clarified lysate using glutathione-agarose affinity chromatography.

    • Elute the purified proteins and dialyze against a storage buffer.

    • Verify the purity and concentration of the enzymes using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

2. In Vitro Hydrolysis Reaction:

  • Rationale: The reaction conditions, including buffer pH, temperature, and substrate concentration, are optimized to ensure maximal and reproducible enzyme activity. A time-course experiment is essential to determine the initial reaction velocity.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2). The slightly alkaline pH is optimal for many amidohydrolases, and divalent cations like Mn2+ can act as cofactors.

    • Set up a series of reactions in microcentrifuge tubes, each with a final volume of 100 µL.

    • To each tube, add the reaction buffer, a known concentration of purified ILR1 or IAR3 enzyme, and varying concentrations of the substrate, IAA-Phe.

    • Initiate the reaction by adding the substrate and incubate at 37°C with gentle shaking.

    • At specific time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid or by flash-freezing in liquid nitrogen). The acidic stop solution denatures the enzyme, halting the reaction.

    • Include appropriate controls: a no-enzyme control to account for non-enzymatic hydrolysis of the substrate and a no-substrate control to establish the baseline.

3. Quantification of IAA by HPLC:

  • Rationale: HPLC with fluorescence detection provides a highly sensitive and specific method for quantifying the released IAA. The indole moiety of IAA is naturally fluorescent, allowing for detection at low concentrations.

  • Protocol:

    • Centrifuge the stopped reactions to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.

    • Elute the compounds using an isocratic or gradient mobile phase (e.g., a mixture of methanol, water, and acetic acid).

    • Detect the eluted IAA using a fluorescence detector with an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.

    • Quantify the amount of IAA produced by comparing the peak area to a standard curve generated with known concentrations of IAA.

4. Alternative Detection Method: Salkowski's Reagent:

  • Rationale: For high-throughput screening or when an HPLC is not available, the Salkowski's reagent provides a colorimetric method for detecting indoles, including IAA. The reaction of IAA with the acidic ferric chloride solution produces a characteristic pink to red color.

  • Protocol:

    • To the supernatant from the stopped reaction, add two volumes of Salkowski's reagent (a mixture of perchloric acid and FeCl3).

    • Incubate the mixture in the dark for 30 minutes to allow for color development.

    • Measure the absorbance at ~530 nm using a spectrophotometer.

    • Quantify the IAA concentration using a standard curve prepared with known concentrations of IAA.

    • Note: This method is less specific than HPLC and can be subject to interference from other indole-containing compounds.

Experimental Workflow Diagram

G cluster_prep Enzyme Preparation cluster_assay Hydrolysis Assay cluster_analysis Analysis A Recombinant Expression (ILR1-GST, IAR3-GST) B Cell Lysis & Clarification A->B C Affinity Purification (Glutathione-Agarose) B->C D Purity & Concentration Check (SDS-PAGE, Bradford) C->D E Reaction Setup: Buffer, Enzyme, IAA-Phe D->E Purified Enzyme F Incubation (37°C) Time-course sampling E->F G Reaction Termination (Acidification/Freezing) F->G H Protein Precipitation & Centrifugation G->H Reaction Mixture I Supernatant Collection H->I J HPLC Analysis (Quantification of IAA) I->J K Alternative: Salkowski Assay (Colorimetric Quantification) I->K

Workflow for in vitro IAA-hydrolase assay.

Conclusion

The differential hydrolysis of IAA-phenylalanine by ILR1 and IAR3 underscores the functional specialization within the auxin amidohydrolase family. ILR1, with its high affinity and activity towards IAA-Phe, is clearly the dominant enzyme for releasing IAA from this conjugate. This specificity has significant implications for understanding how plants fine-tune auxin responses in different tissues and under varying conditions. The experimental framework provided here offers a robust system for further investigating the kinetic properties of these and other enzymes involved in auxin metabolism. Such studies are fundamental to advancing our knowledge of plant hormone signaling and may provide novel targets for agricultural and pharmaceutical applications.

References

  • LeClere, S., Tellez, R., Rampey, R. A., Matsuda, S. P., & Bartel, B. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. The Journal of Biological Chemistry, 277(23), 20446-20452. [Link]

  • Bartel, B., & Fink, G. R. (1995). ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates. Science, 268(5218), 1745-1748. [Link]

  • Davies, R. T., Goetz, D. H., Lasswell, J., Anderson, M. N., & Bartel, B. (1999). IAR3 encodes an auxin conjugate hydrolase from Arabidopsis. The Plant Cell, 11(3), 365-376. [Link]

  • Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A family of auxin-conjugate hydrolases that contributes to free indole-3-acetic acid levels during Arabidopsis germination. Plant physiology, 135(2), 978-988. [Link]

  • Glickmann, E., & Dessaux, Y. (1995). A critical examination of the specificity of the Salkowski reagent for indolic compounds produced by phytopathogenic bacteria. Applied and environmental microbiology, 61(2), 793-796. [Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735. [Link]

Sources

Comparative

Definitive Identification of Indole-3-acetyl-phenylalanine (IAA-Phe) via NMR Spectroscopy

Executive Summary Indole-3-acetyl-phenylalanine (IAA-Phe) is a critical amide conjugate of the plant hormone auxin (Indole-3-acetic acid, IAA).[1] Synthesized by GH3 family amido synthetases (e.g., AtGH3.2 in Arabidopsis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-acetyl-phenylalanine (IAA-Phe) is a critical amide conjugate of the plant hormone auxin (Indole-3-acetic acid, IAA).[1] Synthesized by GH3 family amido synthetases (e.g., AtGH3.2 in Arabidopsis), this molecule represents a storage or inactivation form of auxin, playing a pivotal role in maintaining hormonal homeostasis during stress responses.

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the industry standard for detecting trace levels of IAA-Phe in complex biological matrices, it often fails to definitively distinguish between structural isomers (e.g., substitution at the indole nitrogen vs. the C3 position) without extensive fragmentation studies.

This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for absolute structural ratification of synthetic or purified IAA-Phe. We provide a self-validating protocol using DMSO-d


 to visualize the diagnostic amide linkage, offering a superior structural certainty compared to MS-only workflows.[1]

Comparative Analysis: NMR vs. LC-MS/MS

For drug development and plant physiology researchers, choosing the right validation tool is critical. The following table contrasts the capabilities of NMR and LC-MS/MS specifically for IAA-Phe confirmation.

FeatureNMR Spectroscopy (600 MHz) LC-MS/MS (QqQ or Orbitrap) Verdict for IAA-Phe
Primary Output Atom-to-atom connectivity & stereochemistry.[1]Molecular formula & fragmentation pattern.[1]NMR is required for de novo identity confirmation.[1]
Connectivity Proof Definitive. HMBC correlations prove the C=O connects Indole to Phe.[1]Inferential. Assumed based on mass loss (e.g., loss of phenylalanine moiety).NMR wins for structural proof.[1]
Stereochemistry Can distinguish L-Phe vs. D-Phe conjugates (via diastereotopic shifts).Blind to chirality (unless using chiral columns).NMR wins for chiral purity.[1]
Sample Requirement High (>1 mg preferred).[1]Ultra-low (picogram/femtogram range).MS wins for biological sensitivity.[1]
Reference Standards Not Required. Structure solved from first principles.Required. Needs a standard for retention time matching.NMR is the "Reference Generator."[1]

Structural Analysis & Diagnostic Markers[2]

To confirm IAA-Phe, you must validate three distinct structural domains and the linkage between them.

The Molecule

Structure: Indole-3-CH


-CO-NH-CH(CH

Ph)-COOH[1]
Key Diagnostic Signals (in DMSO-d )

The choice of solvent is non-negotiable. Methanol-d


 (CD

OD) must be avoided
as it exchanges the amide proton (

), erasing the most critical connectivity signal.
  • The Linker (Amide NH): A doublet at

    
     8.2 – 8.5 ppm .
    
    • Why: This signal proves the amine of phenylalanine has reacted with the carboxylic acid of IAA. If this is a singlet or missing, the conjugation has failed or hydrolyzed.

  • The Bridge (Indole-CH

    
    ):  A singlet at 
    
    
    
    3.6 – 3.7 ppm
    .
    • Why: In free IAA, this is an acid-adjacent methylene. In the conjugate, it shifts slightly due to the amide carbonyl.

  • The Chiral Center (

    
    -CH of Phe):  A multiplet (ddd) at 
    
    
    
    4.4 – 4.6 ppm
    .
    • Why: This proton couples to the Amide NH (creating the doublet) and the

      
      -CH
      
      
      
      protons.

Experimental Protocol

Reagents & Equipment[3][4][5][6]
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Sample Mass: Minimum 2.0 mg for decent 1D

    
    C; 5.0 mg recommended for 2D HMBC.
    
  • Instrument: 500 MHz or higher cryoprobe-equipped spectrometer recommended.[1]

Step-by-Step Acquisition Workflow

NMR_Workflow Start Start: Purified IAA-Phe Sample Solvent Dissolve in 600µL DMSO-d6 (Avoid MeOD/D2O) Start->Solvent Acquire1H Acquire 1H NMR (ns=16, d1=2s) Solvent->Acquire1H CheckAmide Decision: Is Amide Doublet Visible @ 8.2-8.5 ppm? Acquire1H->CheckAmide Fail STOP: Hydrolysis or Wrong Solvent CheckAmide->Fail No Acquire2D Acquire 2D HSQC & HMBC (Confirm Connectivity) CheckAmide->Acquire2D Yes (Doublet found) Analyze Verify Cross-Peaks: Indole-CH2 -> C=O -> Phe-NH Acquire2D->Analyze Final Identity Confirmed Analyze->Final

Figure 1: Decision-tree workflow for validating IAA-Phe identity. Note the critical checkpoint at the Amide Doublet.

Data Interpretation & Validation

1D H NMR Verification

Reference: Derived from additive shifts of Indole-3-acetic acid and N-acetyl-phenylalanine [1, 2].[1]

RegionShift (

ppm)
MultiplicityIntegrationAssignmentValidation Check
Indole NH 10.8 - 10.9Broad Singlet1HIndole N-HMust be present; disappearance implies N-alkylation impurity.[1]
Amide 8.2 - 8.5 Doublet (

Hz)
1H Linker N-H CRITICAL: Proves peptide bond formation.[1]
Aromatic 7.5 - 7.6Doublet1HIndole C4-HDistinctive deshielded aromatic proton.[1]
Aromatic 6.9 - 7.4Multiplets~8HIndole + PheOverlapping region; requires 2D for separation.[1]
Alpha 4.4 - 4.6 Multiplet 1H Phe

-CH
Shifts downfield from free Phe (~3.8 ppm) upon acylation.[1]
Bridge 3.6 - 3.7Singlet2HIndole-CH

Replaces the "Acetyl" methyl signal of N-Ac-Phe.[1]
Beta 2.8 - 3.1dd (ABX system)2HPhe

-CH

Diastereotopic splitting confirms the chiral center is intact.[1]
The "Smoking Gun": 2D HMBC Analysis

To claim "Authoritative Identification," you must run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment sees through bonds (2-3 bonds away).[1]

  • Locate the Carbonyl Carbon: Look for a signal in the

    
    C dimension at ~170-172 ppm .
    
  • Verify the Triad: You must observe correlations from this single Carbonyl carbon to:

    • The Indole-CH

      
        protons (
      
      
      
      3.7).
    • The Phe-Amide NH proton (

      
       8.3).
      
    • The Phe

      
      -CH  proton (
      
      
      
      4.5).

If these three correlations intersect at the same Carbonyl frequency, the structure is indisputable.

Common Pitfalls & Troubleshooting

  • Missing Amide Proton: You used Methanol-d

    
     or D
    
    
    
    O. The deuterium exchanged with the amide proton. Solution: Lyophilize and redissolve in DMSO-d
    
    
    .
  • Split Signals (Rotamers): Proline conjugates often show rotamers, but Phenylalanine conjugates usually show sharp signals. If signals are doubled, check for racemization (D/L mixtures) or restricted rotation if the sample is very concentrated/cold.

  • Impurity - Free IAA: Look for a singlet at

    
     3.52 ppm (Free IAA CH
    
    
    
    ) distinct from the conjugate CH
    
    
    at
    
    
    3.65 ppm.
  • Impurity - Free Phenylalanine: Look for the

    
    -proton upfield at 
    
    
    
    ~3.8 ppm.[1]

References

  • Staswick, P. E., et al. (2005). "Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid."[2][3][4] The Plant Cell, 17(2), 616–627.[3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4255608, N-(Indole-3-acetyl)phenylalanine.[1]

  • Wishart, D.S., et al. (HMDB). "N-Acetyl-L-phenylalanine NMR Data."[1][5] Human Metabolome Database.

  • Magritek Application Notes. "Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine."

Sources

Validation

Technical Guide: Cross-Reactivity of Anti-IAA Antibodies with Indole-3-Acetyl-Phenylalanine

Executive Summary The accurate quantification of free Indole-3-acetic acid (IAA) in biological matrices is frequently compromised by the presence of amino acid conjugates, specifically Indole-3-acetyl-phenylalanine (IAA-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of free Indole-3-acetic acid (IAA) in biological matrices is frequently compromised by the presence of amino acid conjugates, specifically Indole-3-acetyl-phenylalanine (IAA-Phe) . These conjugates serve as storage forms or catabolic intermediates and can exist at concentrations orders of magnitude higher than free IAA.

The Core Finding: Cross-reactivity is not random; it is a deterministic consequence of the immunogen linkage chemistry used to generate the antibody.

  • High Risk: Antibodies raised against IAA linked to carrier proteins via the C1 (Carboxyl) group will predominantly recognize the indole ring. These antibodies exhibit high cross-reactivity (10–100%) with IAA-Phe.

  • Low Risk: Antibodies raised against IAA linked via the N1 (Indole Nitrogen) group force recognition of the acetic acid side chain. These antibodies typically exhibit <0.1% cross-reactivity with IAA-Phe.

This guide compares these antibody classes and provides a self-validating protocol to eliminate false positives derived from IAA-Phe.

Structural Basis of Cross-Reactivity[1]

To understand why anti-IAA antibodies fail, we must analyze the structural homology between the hapten (immunogen) and the analyte.

The Mechanism of Mimicry

IAA-Phe is formed by an amide linkage between the carboxyl group of IAA and the amine group of phenylalanine.

  • Scenario A (C1-Linked Immunogen): If the immunogen was created by linking the carboxyl group of IAA to BSA (Bovine Serum Albumin), the antibody binding pocket is shaped to recognize the Indole Ring . Since IAA-Phe retains the identical indole ring, the antibody cannot distinguish between the two.

  • Scenario B (N1-Linked Immunogen): If the immunogen was linked via the indole nitrogen, the carboxyl group remains free during immunization. The resulting antibody specifically recognizes the acetic acid side chain . In IAA-Phe, this side chain is blocked by phenylalanine, preventing binding.

Visualization: Immunogen Linkage vs. Specificity

The following diagram illustrates the structural logic dictating cross-reactivity.

AntibodySpecificity cluster_C1 C1-Linked Antibody (High Risk) cluster_N1 N1-Linked Antibody (High Specificity) IAA Free IAA (Target Analyte) Ab_C1 Antibody (C1-Raised) IAA->Ab_C1 Binds Strong Ab_N1 Antibody (N1-Raised) IAA->Ab_N1 Binds Strong IAAPhe IAA-Phe (Interfering Conjugate) IAAPhe->Ab_C1 CROSS-REACTS (Indole Ring Intact) IAAPhe->Ab_N1 No Binding (Side Chain Blocked) Site_C1 Recognizes: Indole Ring Site_N1 Recognizes: COOH Side Chain

Figure 1: Structural logic of antibody cross-reactivity. C1-linked antibodies recognize the shared indole moiety, leading to false positives with IAA-Phe.

Comparative Performance Analysis

The following table synthesizes performance data from standard commercial antibody types (e.g., Agrisera, Agdia/Phytodetek) and seminal literature (Weiler et al., 1981).

FeaturePolyclonal (C1-Linked) Monoclonal (C1-Linked) Polyclonal (N1-Linked) Methylation-Dependent Assay
Primary Target Indole RingIndole RingAcetic Acid Side ChainIAA-Methyl Ester
Cross-Reactivity (IAA-Phe) High (10% - 100%) Moderate to High Low (< 0.5%) Negligible (< 0.1%)
Mechanism of Failure Binds amide conjugates indiscriminately.[1]Epitope often includes the linker region.[1]Steric hindrance by Phe group prevents binding.[1]Chemical derivatization ensures unique epitope.[1]
Commercial Example Agrisera AS09 445Generic ClonesAgrisera AS09 421Phytodetek® IAA Kit
Best Use Case Immunolocalization (Total Auxin)High-throughput screening (Low precision)Quantification of Free IAA Gold Standard Quantification

Critical Insight: Many "High Sensitivity" ELISA kits utilize the Methylation Protocol . By chemically converting all free IAA in the sample to IAA-Methyl Ester (IAA-Me) prior to the assay, and using an antibody specific for IAA-Me, the assay renders IAA-Phe (which cannot be methylated at the blocked carboxyl group) invisible to the antibody.

Experimental Validation Protocol

To trust your data, you must validate the cross-reactivity (CR) of your specific antibody lot. This protocol is based on the Weiler Displacement Method .

Phase 1: Preparation of Standards
  • IAA Standard: Prepare a serial dilution (log scale) from

    
     M to 
    
    
    
    M in assay buffer.
  • IAA-Phe Standard: Prepare a parallel serial dilution from

    
     M to 
    
    
    
    M.
    • Note: The IAA-Phe range is shifted higher to detect low-affinity binding.

Phase 2: Competitive ELISA Workflow

This protocol assumes a standard competitive format where the plate is coated with an IAA-Protein conjugate.

ELISA_Workflow Start Start Validation Coat 1. Coat Plate (IAA-BSA Conjugate) Start->Coat Block 2. Block Surface (1% BSA/PBS) Coat->Block Mix 3. Competition Step Mix Ab + Sample (IAA or IAA-Phe) Block->Mix Incubate 4. Incubate (4°C, 12-16h Equilibrium) Mix->Incubate Wash 5. Wash Unbound Ab Incubate->Wash Detect 6. Add Secondary Ab-Enzyme (HRP or AP) Wash->Detect Read 7. Measure OD (405nm or 450nm) Detect->Read Calc 8. Calculate % Cross-Reactivity Read->Calc

Figure 2: Step-by-step workflow for determining cross-reactivity factors.

Phase 3: Calculation of Cross-Reactivity (CR%)
  • Plot

    
     (binding normalized to zero analyte) vs. log concentration for both IAA and IAA-Phe.
    
  • Use a Logit-Log transformation to linearize the curves.

  • Determine the concentration required to displace 50% of the tracer (

    
    ) for both compounds.
    

Formula:



  • Pass Criteria:

    
    
    
  • Warning: If

    
    , the antibody is unsuitable for crude extracts containing conjugates.
    

Mitigation Strategies

If your antibody exhibits significant cross-reactivity with IAA-Phe, you must implement one of the following purification strategies before the immunoassay.

Strategy A: Solid Phase Extraction (SPE)

Use an Amino (


) or C18 SPE column to fractionate the sample.
  • Protocol: Acidify extract to pH 2.5. Load onto C18.

  • Separation: Wash with 10% MeOH (removes polar impurities). Elute Free IAA with 40-50% MeOH. IAA-Phe is more hydrophobic and often elutes at higher MeOH concentrations or requires different pH conditions for separation.

  • Limitation: Requires strict fraction collection validation.

Strategy B: Chemical Derivatization (Methylation)

This is the most robust method for improving specificity (used by Agdia/Phytodetek).

  • React sample with Diazomethane or Trimethylsilyldiazomethane.

  • Result: Free IAA

    
     IAA-Methyl Ester. IAA-Phe 
    
    
    
    Unchanged (or methylated at the Phe-carboxyl, but not the Indole-acetic interface).
  • Assay: Use an antibody specific for IAA-Methyl Ester .

  • Outcome: The antibody will not bind the bulky IAA-Phe, effectively "blinding" the assay to the conjugate.

References

  • Weiler, E. W., Jourdan, P. S., & Conrad, W. (1981). Levels of Indole-3-acetic Acid in Intact and Decapitated Coleoptiles as Determined by a Specific and Highly Sensitive Solid-Phase Enzyme Immunoassay. Planta, 153(6), 561-571.

  • Manning, K. (1991). Heterologous enzyme immunoassay for the determination of free indole-3-acetic acid (IAA) using antibodies against ring-linked IAA.[2] Journal of Immunological Methods, 136(1), 61-68.

  • Agrisera Product Datasheet AS09 421. Anti-IAA (Indole-3-acetic acid), Polyclonal Antibody (N1-linked).

  • Agdia/Phytodetek. Indole-3-acetic Acid (IAA) Test Kit User Guide.

  • Pence, V. C., & Caruso, J. L. (1987). Immunoassay Methods of Plant Hormone Analysis. Plant Hormones and Their Role in Plant Growth and Development.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Indole-3-acetyl-phenylalanine (IPA) Reference Standards

Introduction: The Critical Role of Purity in IPA Analysis This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of Indole-3-acetyl-phenylalanine reference standards. We...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in IPA Analysis

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of Indole-3-acetyl-phenylalanine reference standards. We will move beyond mere procedural lists to explore the causality behind methodological choices, empowering you to select the most appropriate technique for your analytical needs, from routine quality control to the certification of a primary reference material.

Defining the Gold Standard: What Constitutes a Reference Material?

Before comparing analytical methods, we must first establish the goal. A reference standard is a highly purified and well-characterized compound intended for qualitative and quantitative analysis.[6] These standards are broadly categorized as:

  • Primary Standards: These are of the highest possible purity (typically ≥99.5%) and are extensively characterized using a battery of orthogonal analytical techniques.[7] A primary standard's value is accepted without reference to other standards.

  • Secondary Standards (or Working Standards): These are characterized by comparison to a primary reference standard. They are used for routine day-to-day analyses to conserve the more valuable primary standard.[8]

The characterization of a candidate reference material is not a single measurement but a comprehensive process to establish its identity, purity, and stability. This guide focuses on the core purity assessment component of this process.

Foreseeing the Challenge: Potential Impurities in IPA

A robust purity method must be able to separate the target analyte from any potential impurities. Understanding the origin of these impurities is key to developing a selective method. For IPA, impurities can arise from two main sources:

  • Synthetic Byproducts: IPA is formed by the formal condensation of indole-3-acetic acid (IAA) with phenylalanine.[2] Potential impurities could include unreacted starting materials (IAA, Phenylalanine), reagents used in the coupling reaction, and side-products from competing reactions.

  • Degradation Products: The indole ring is susceptible to oxidation.[3] Improper storage (e.g., exposure to light, heat, or oxygen) can lead to the formation of degradation products, altering the purity of the standard over time.

Orthogonal Approaches to Purity Assessment: A Comparative Analysis

Relying on a single analytical technique for purity determination is fraught with risk. An impurity might not be detected by one method (e.g., it lacks a UV chromophore for HPLC-UV) but is easily quantifiable by another (e.g., qNMR). Therefore, an orthogonal approach, using multiple techniques based on different chemical principles, is essential for the robust characterization of a reference standard.[7]

The three pillars of modern purity assessment for a molecule like IPA are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Workflow for Reference Standard Characterization

The following diagram illustrates a typical workflow for qualifying a new batch of Indole-3-acetyl-phenylalanine as a reference standard, emphasizing the use of orthogonal methods.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Orthogonal Purity Assessment cluster_2 Phase 3: Final Certification A Candidate Material Sourcing B Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) A->B Identity C Preliminary Purity Screen (HPLC-UV Area %) B->C Initial Check D High-Resolution Purity (HPLC-UV, Validated Method) C->D E Trace Impurity Profiling (LC-MS/MS) C->E F Absolute Purity (Assay) (qNMR vs. Certified IS) C->F G Data Reconciliation (Comparison of Results) D->G E->G F->G H Certificate of Analysis (CoA) Generation G->H I Assign Purity Value H->I G A What is the Analytical Goal? B Routine QC / Purity Check A->B  Known Impurities, Relative Purity C Trace Impurity ID / High Sensitivity A->C  Unknown Impurities, Metabolomics D Certify Primary Standard / Absolute Purity A->D  Metrological Traceability, Assay Value B_rec Use HPLC-UV B->B_rec C_rec Use LC-MS/MS C->C_rec D_rec Use qNMR D->D_rec

Sources

Validation

A Comparative Guide to Indole-3-Acetic Acid-Phenylalanine Metabolism in Wild-Type and Mutant Plant Lines

For researchers in plant physiology, auxin biology, and crop development, understanding the intricate mechanisms of hormone homeostasis is paramount. Indole-3-acetic acid (IAA), the primary native auxin, is tightly regul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in plant physiology, auxin biology, and crop development, understanding the intricate mechanisms of hormone homeostasis is paramount. Indole-3-acetic acid (IAA), the primary native auxin, is tightly regulated through a network of synthesis, transport, catabolism, and conjugation. This guide provides an in-depth comparison of the metabolism of a key auxin conjugate, IAA-L-Phenylalanine (IAA-Phe), contrasting the dynamic equilibrium in wild-type Arabidopsis thaliana with the disrupted metabolism observed in specific loss-of-function mutant lines. We will explore the enzymatic players, the resulting metabolic and phenotypic consequences, and provide validated experimental protocols for quantification.

The Central Role of IAA-Phe in Auxin Homeostasis

IAA is not solely present in its free, active form. To buffer the active hormone pool and facilitate transport and storage, plants conjugate IAA to various molecules, including amino acids. These IAA-amino acid conjugates are generally considered inactive storage forms that can be rapidly hydrolyzed to release free IAA, allowing for swift responses to developmental and environmental cues.

IAA-Phenylalanine (IAA-Phe) is a significant conjugate that serves as a reversible storage form of auxin. Its metabolism is a two-part system: synthesis via conjugation and breakdown via hydrolysis.

  • Synthesis (Conjugation): Members of the GRETCHEN HAGEN 3 (GH3) family of acyl-amido synthetases catalyze the ATP-dependent ligation of IAA to amino acids, including phenylalanine. This action effectively removes active IAA from the cellular pool.

  • Hydrolysis (Cleavage): A family of amidohydrolases is responsible for cleaving the amide bond of IAA-amino acid conjugates, releasing free, biologically active IAA. This process is a critical mechanism for activating stored auxin.

The balance between these two processes is essential for maintaining auxin homeostasis and ensuring proper plant growth and development.

IAA_Phe_Metabolism IAA Free IAA (Active) GH3 GH3 Synthetases IAA->GH3 Phe L-Phenylalanine Phe->GH3 IAAPhe IAA-Phe (Inactive Storage) ILR1 ILR1 Hydrolase IAAPhe->ILR1 Hydrolysis GH3->IAAPhe Conjugation ILR1->IAA

Caption: Core metabolic pathway of IAA-Phenylalanine (IAA-Phe).

Comparative Analysis: Wild-Type vs. ilr1 Mutant

To understand the physiological significance of IAA-Phe hydrolysis, we compare the wild-type (WT) Arabidopsis to a loss-of-function mutant in the IAA-LEUCINE RESISTANT1 (ILR1) gene. The ILR1 enzyme is a key amidohydrolase with high substrate specificity for IAA-Leucine and IAA-Phenylalanine[1].

Wild-Type (WT) Metabolism

In wild-type plants, the ILR1 enzyme, located in the endoplasmic reticulum, efficiently hydrolyzes IAA-Phe.[1] This cleavage releases free IAA, contributing to the active auxin pool that regulates processes like root elongation and cell division. When roots are exposed to exogenous IAA-Phe, the conjugate is taken up and hydrolyzed by ILR1, releasing high levels of free IAA inside the cell, which typically results in the inhibition of root growth—a classic auxin overdose response. This demonstrates a functional and responsive hydrolysis pathway.

The ilr1 Mutant: A Case Study in Disrupted Hydrolysis

The ilr1 mutant contains a defect in the ILR1 gene, rendering the ILR1 protein non-functional. This single genetic lesion has profound impacts on IAA-Phe metabolism.

  • Mechanism of Disruption: The absence of active ILR1 enzyme means the plant loses its primary tool for hydrolyzing IAA-Phe.[1] The metabolic pathway for converting stored IAA-Phe back into active IAA is effectively blocked.

  • Metabolic & Phenotypic Consequences: When ilr1 mutant seedlings are grown on media containing IAA-Phe, they exhibit a characteristic resistance; their roots continue to elongate at concentrations that are strongly inhibitory to wild-type roots.[1] This phenotype is a direct consequence of the metabolic block. The mutant cells cannot release free IAA from the supplied IAA-Phe, thus avoiding the toxic intracellular accumulation of active auxin. While direct quantification of the endogenous IAA-Phe pool is not widely reported, the established enzyme specificity and the resistance phenotype strongly imply that ilr1 mutants would accumulate IAA-Phe and have a reduced capacity to activate this specific auxin storage pool. This is further supported by findings that a triple mutant (ilr1iar3ill2) exhibits reduced levels of free IAA, confirming the crucial role of these hydrolases in maintaining the active auxin pool.[1]

Data Summary: WT vs. ilr1
ParameterWild-Type (WT)ilr1 MutantRationale
ILR1 Enzyme Activity NormalAbsent / Non-functionalLoss-of-function mutation in the ILR1 gene.
IAA-Phe Hydrolysis EfficientSeverely Reduced / BlockedILR1 is the primary hydrolase for IAA-Phe.[1]
Endogenous IAA-Phe Level Basal LevelExpected to IncreaseInability to hydrolyze the conjugate leads to its accumulation.
Free IAA from Hydrolysis Replenished from storageNot replenished from IAA-PheThe metabolic conversion pathway is non-functional.
Root Growth on IAA-Phe InhibitedResistantInability to release inhibitory levels of free IAA from the conjugate.[1]
Experimental Methodologies: Quantification of IAA and IAA-Phe

To empirically validate the metabolic differences between wild-type and mutant lines, precise quantification of IAA and its conjugates is necessary. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Detailed Protocol: LC-MS/MS Quantification of Auxin Metabolites

This protocol is a synthesized methodology based on established practices for auxin analysis in Arabidopsis tissue.[2][3]

1. Sample Preparation & Harvesting: a. Grow wild-type and ilr1 mutant Arabidopsis seedlings under identical, controlled conditions (e.g., on sterile MS agar plates). b. Harvest whole seedlings or specific tissues (approx. 50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. c. Store samples at -80°C until extraction.

2. Metabolite Extraction: a. Place frozen tissue in a 2 mL microcentrifuge tube with 2-3 steel beads. b. Add 1 mL of a pre-chilled (-20°C) extraction buffer (e.g., 80% acetone in water or 60% 2-propanol). c. Homogenize the tissue using a bead mill for 2-3 minutes until a fine powder is achieved. d. Agitate the samples on a shaker for 4-6 hours at 4°C to ensure complete extraction. e. Centrifuge at >15,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube. This is your crude extract.

3. Solid-Phase Extraction (SPE) for Purification: a. Use a C18 or similar reversed-phase SPE cartridge (e.g., 50 mg). b. Conditioning: Wash the cartridge sequentially with 1 mL of methanol, followed by 1 mL of water. c. Loading: Acidify the crude plant extract to pH ~2.7 with formic or hydrochloric acid. Load the acidified extract onto the conditioned SPE column. d. Washing: Wash the column with 1 mL of water to remove highly polar impurities. e. Elution: Elute the auxins from the column with 1 mL of 80% methanol. f. Evaporate the eluate to dryness in a vacuum concentrator.

4. LC-MS/MS Analysis: a. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid). b. Inject the sample onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm) coupled to a triple-quadrupole mass spectrometer. c. Use a gradient elution, for example, from 5% to 95% acetonitrile with 0.1% formic acid over 10-15 minutes. d. Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode. Use specific precursor-to-product ion transitions for IAA, IAA-Phe, and a deuterated internal standard (for absolute quantification).

  • IAA: m/z 176.1 → 130.0
  • IAA-Phe: m/z 323.1 → 130.0 (example transition, must be optimized) e. Quantify the peak areas and calculate the concentration relative to the internal standard and the initial fresh weight of the tissue.

// Nodes Harvest [label="1. Harvest & Flash Freeze\n(WT & ilr1 Tissue)"]; Extract [label="2. Homogenize & Extract\n(-20°C Solvent)"]; Purify [label="3. Purify with SPE\n(C18 Cartridge)"]; Analyze [label="4. Analyze by LC-MS/MS\n(MRM Mode)"]; Quantify [label="5. Quantify Metabolites\n(IAA, IAA-Phe)"];

// Edges Harvest -> Extract; Extract -> Purify; Purify -> Analyze; Analyze -> Quantify; }

Caption: Experimental workflow for auxin metabolite quantification.

Broader Implications and Future Research

The comparative analysis of wild-type and ilr1 mutant lines clearly illustrates the critical role of IAA-Phe hydrolysis in regulating auxin homeostasis. This metabolic checkpoint allows the plant to fine-tune the levels of active auxin, which is essential for proper root architecture, vascular development, and environmental responses.

Understanding this pathway has significant implications for agriculture and biotechnology. Manipulating the expression of hydrolase or synthetase genes could potentially be used to alter plant architecture, improve stress tolerance, or enhance rooting for vegetative propagation.

Future research should focus on:

  • Quantitative Profiling: Performing comprehensive quantitative analysis of the full spectrum of IAA conjugates in ilr1 and other hydrolase mutants to understand the metabolic flux and potential compensatory mechanisms.

  • Tissue-Specific Roles: Investigating the specific roles of ILR1 and other hydrolases in different tissues and at various developmental stages using promoter-reporter lines and tissue-specific gene silencing.

  • Environmental Regulation: Exploring how environmental stresses like drought, salinity, or pathogen attack influence the expression of ILR1 and the dynamics of IAA-Phe metabolism.

By dissecting these fundamental metabolic pathways, we move closer to a complete understanding of how plants orchestrate their growth and adapt to a changing world.

References
  • Nafisi, M., et al. (2007). The Arabidopsis phenylalanine insensitive growth Mutant Exhibits a Deregulated Amino Acid Metabolism. Plant Physiology. Available at: [Link]

  • Kowalczyk, M. & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology. Available at: [Link]

  • Camp, P.J., et al. (1992). Isolation and characterization of mutants of Arabidopsis thaliana with increased resistance to growth inhibition by indoleacetic acid-amino acid conjugates. Plant Physiology. Available at: [Link]

  • Hertweck, C. (2005). The Arabidopsis phenylalanine insensitive growth mutant exhibits a deregulated amino acid metabolism. PubMed. Available at: [Link]

  • Matsuda, F., et al. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Sugahara, S., et al. (2020). Optimization of LC/MS conditions for the detection of IAA and IAA-related compounds. ResearchGate. Available at: [Link]

  • Saleh, A., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. Available at: [Link]

  • Sánchez-Parra, B., et al. (2016). Hydrolases of the ILR1-like family of Arabidopsis thaliana modulate auxin response by regulating auxin homeostasis in the endoplasmic reticulum. PMC. Available at: [Link]

  • Matsuda, F., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Indole-3-Acetyl-Phenylalanine (IAA-Phe): Proper Disposal &amp; Handling Procedures

[1] Executive Summary & Operational Directive Indole-3-acetyl-phenylalanine (IAA-Phe) is a conjugate of the plant hormone auxin (Indole-3-acetic acid) and the amino acid phenylalanine. While often used in plant physiolog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Directive

Indole-3-acetyl-phenylalanine (IAA-Phe) is a conjugate of the plant hormone auxin (Indole-3-acetic acid) and the amino acid phenylalanine. While often used in plant physiology to study auxin homeostasis, storage, and hydrolysis, it must be handled with the rigor of a bioactive organic compound.

Core Directive: Treat IAA-Phe as Regulated Chemical Waste . Do not dispose of in municipal trash or sanitary sewer systems. Although its constituent parts (IAA and Phenylalanine) have relatively low acute toxicity profiles, the conjugate is a bioactive metabolite and must be incinerated via a licensed chemical waste contractor to prevent environmental bioaccumulation or unintended biological activity in local ecosystems.

Hazard Identification & Technical Assessment

To ensure safe handling, we must understand the physicochemical properties and biological activity of the compound.

Chemical Identity
PropertyDetail
Chemical Name N-(Indole-3-acetyl)-phenylalanine
Abbreviation IAA-Phe
CAS Number 57105-50-7 (L-isomer) / 92519-27-2 (General)
Molecular Formula C₁₉H₁₈N₂O₃
Molecular Weight 322.36 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Physical State Off-white to tan solid powder
Risk Assessment (GHS Classification)

While specific GHS data for the conjugate is often limited, we derive the safety profile from its active moiety (IAA) and general amide conjugates.

  • Signal Word: WARNING (Precautionary)

  • Health Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation (if dust is inhaled).

  • Environmental Hazards:

    • Bioactive: As an auxin conjugate, it can alter plant growth dynamics in the environment if released in significant quantities.

Biological Context: Why Proper Disposal Matters

Researchers handling IAA-Phe are typically investigating auxin homeostasis. In plants, GH3 enzymes conjugate IAA to amino acids to reduce free auxin levels.[3][4] Understanding this pathway highlights why environmental release is problematic: exogenous application can disrupt local flora.

AuxinHomeostasis IAA Free Auxin (Indole-3-Acetic Acid) GH3 GH3 Enzymes (Conjugation) IAA->GH3 Excess Auxin IAAPhe IAA-Phe (Storage/Inactive) GH3->IAAPhe Amide Linkage Hydrolysis ILR1/IAR3 (Hydrolysis) IAAPhe->Hydrolysis Signal Required Oxidation Oxidation (Degradation) IAAPhe->Oxidation Permanent Inactivation Hydrolysis->IAA Release Active Hormone

Figure 1: The Auxin Homeostasis Pathway.[3] IAA-Phe acts as a reversible storage form. Improper disposal can introduce bioactive potential into the environment.

Pre-Disposal Handling & Containment

Before disposal, the material must be secured to prevent cross-contamination.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 particulate respirator or P100 if handling bulk powder outside a fume hood.

  • Skin: Nitrile rubber gloves (Minimum thickness: 0.11 mm).

  • Eyes: Chemical safety goggles.[5]

Storage of Waste
  • Solid Waste: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Label as "Solid Organic Waste - Bioactive."

  • Liquid Waste: Collect in a glass or compatible plastic solvent container (e.g., if dissolved in DMSO/Methanol). Label with full chemical name and solvent composition.

Step-by-Step Disposal Procedures

This protocol adheres to standard RCRA (Resource Conservation and Recovery Act) guidelines for non-listed organic chemicals.

Workflow Visualization

DisposalWorkflow Start Identify IAA-Phe Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerS Place in HDPE Waste Jar Solid->ContainerS LabelS Label: 'Solid Organic Waste' (Trace Auxin) ContainerS->LabelS Pickup High-Temp Incineration (Licensed Contractor) LabelS->Pickup EHS Pickup SolventCheck Solvent Type? Liquid->SolventCheck OrgSolv Organic (DMSO/MeOH) SolventCheck->OrgSolv AqSolv Aqueous (Buffer) SolventCheck->AqSolv StreamL Waste Stream A: Halogenated/Non-Halogenated OrgSolv->StreamL StreamAq Waste Stream B: Aqueous Chemical Waste AqSolv->StreamAq StreamL->Pickup StreamAq->Pickup Do NOT Drain Pour

Figure 2: Decision Matrix for IAA-Phe Waste Segregation.

Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicability: Expired pure substance, contaminated weigh boats, gloves, and paper towels.

  • Segregation: Do not mix with sharps or glass.

  • Containment: Transfer waste into a dedicated solid waste container (clear plastic bag inside a secondary rigid container or a screw-top jar).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Indole-3-acetyl-phenylalanine, solid debris."

    • Hazard Check: "Irritant."

  • Disposal: Hand over to your facility's EHS department for incineration .

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Leftover stock solutions in DMSO, Ethanol, or Methanol.

  • Identification: Determine the primary solvent.

  • Segregation:

    • Non-Halogenated Organic: If dissolved in DMSO, Methanol, or Ethanol.

    • Aqueous: If dissolved in water/buffers (only if concentration is >1 ppm).

  • Pouring: Using a funnel in a fume hood, pour into the appropriate carboy.

  • Rinsing: Triple rinse the original vial with the matching solvent and add rinsate to the waste container.

  • Prohibition: NEVER pour IAA-Phe solutions down the sink. Even dilute auxins can affect local water treatment biological stages or downstream ecosystems.

Emergency Spills
  • Isolate: Mark the area.

  • PPE: Don gloves, goggles, and N95 mask.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquid: Absorb with vermiculite or spill pads.

  • Clean: Wash the surface with 70% Ethanol followed by soap and water.

  • Dispose: Treat all cleanup materials as Solid Chemical Waste (Protocol A).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4255608, N-(Indole-3-acetyl)phenylalanine. Retrieved from [Link]

  • Staswick, P. E., et al. (2005).[4] Characterization of the Family of Auxin-Conjugate Synthetases in Arabidopsis. The Plant Cell.[3][6] Retrieved from [Link]

  • FooDB. (2025). Compound Summary: Indole-3-acetyl-phenylalanine.[7][8][9][10] Retrieved from [Link]

Sources

Handling

Operational Safety Guide: Handling Indole-3-acetyl-phenylalanine (IAA-Phe)

Executive Summary & Chemical Profile Indole-3-acetyl-phenylalanine (IAA-Phe) is an amide conjugate of the plant hormone Indole-3-acetic acid (IAA) and the amino acid Phenylalanine. In plant physiology, it functions as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Indole-3-acetyl-phenylalanine (IAA-Phe) is an amide conjugate of the plant hormone Indole-3-acetic acid (IAA) and the amino acid Phenylalanine. In plant physiology, it functions as a storage or transport form of auxin, regulating homeostasis.

While the parent compounds (IAA and Phenylalanine) exhibit low acute toxicity in humans, this substance is a bioactive research chemical . The primary safety objective is not merely preventing acute toxicity, but preventing bio-contamination of the laboratory environment and minimizing chronic sensitization risks associated with indole derivatives.

Chemical Profile:

  • CAS Number: 57105-45-0 (General IAA-amino acid class reference) / Specific isomer dependent.

  • Physical State: Off-white to tan crystalline powder.[1]

  • Solubility: Soluble in organic solvents (DMSO, Ethanol, Methanol); poorly soluble in water.

  • Stability: Light Sensitive (Indole moiety is prone to photo-oxidation).

Risk Assessment & Hazard Identification

This protocol applies the Precautionary Principle . In the absence of extensive toxicological data for this specific conjugate, we treat it as a Category 2 Irritant and a Potential Sensitizer , mirroring the hazard profile of Indole-3-acetic acid.

Hazard ClassRisk DescriptionCausality / Mechanism
Inhalation (Dust) Moderate Risk. Fine particulates can irritate the upper respiratory tract.Indole derivatives can act as mucous membrane irritants.
Dermal Absorption Low to Moderate Risk. While the molecule is large, if dissolved in carrier solvents like DMSO , skin permeability increases drastically (DMSO "chaperones" solutes into the bloodstream).
Ocular Contact Moderate Risk. Crystalline dust causes mechanical abrasion and chemical irritation (conjunctivitis).
Physical Hazard Static Charge. Dry peptide/auxin powders are prone to static buildup, leading to "flying powder" during weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the barrier breakthrough time relative to common solvents used with IAA-Phe (e.g., Methanol, DMSO).

PPE Decision Logic

PPE_Decision_Tree Start Start: Handling IAA-Phe State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution (DMSO/MeOH) State->Liquid Pipetting Quantity Quantity > 100mg? Solid->Quantity Gloves Glove Selection: Standard Nitrile (4 mil) Liquid->Gloves Solvent = Ethanol/Water DoubleGloves Glove Selection: Double Nitrile or High-Breakthrough Polymer Liquid->DoubleGloves Solvent = DMSO Hood Engineering Control: Chemical Fume Hood REQUIRED Quantity->Hood Yes (Dust Risk) Quantity->Hood No (Standard) Hood->Gloves

Figure 1: PPE Decision Logic based on physical state and carrier solvent.[1]

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Chemical Fume Hood (Face velocity: 100 fpm).Secondary: N95 Particulate Respirator (if hood unavailable).Source Control: Fume hoods capture light powders that become airborne due to static electricity, preventing lab-wide contamination.
Hand (Dermal) Nitrile Gloves (Minimum 0.11 mm / 4 mil). Protocol: Double-glove if using DMSO.Permeation: Latex is permeable to many organic solvents. Nitrile offers superior resistance. DMSO penetrates skin rapidly; double gloving provides a "sacrificial" outer layer.
Eye / Face ANSI Z87.1 Safety Glasses with side shields.Impact/Splash: Protects against solvent splashes during solubilization and projectile crystals.
Body Lab Coat (Cotton/Poly blend), buttoned to neck.Contamination Control: Prevents migration of bioactive dust to street clothes/home environment.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing

Goal: Accurate measurement without generating airborne dust.

  • Static Neutralization: Place an anti-static gun or ionizing bar near the balance.

    • Why? IAA-Phe is a dry organic powder. Static friction causes particles to repel the spatula and become airborne, increasing inhalation risk.

  • Vial Handling: Remove the vial from 4°C storage and allow it to equilibrate to room temperature before opening .

    • Why? Opening a cold vial introduces condensation, which hydrolyzes the ester/amide bonds and degrades the compound.

  • Transfer: Weigh inside the fume hood. If the balance is outside the hood, transfer the powder into a tared, closed vessel inside the hood before moving to the balance.

Phase 2: Solubilization (The Critical Step)

Goal: Dissolution without dermal exposure.

Solvent Choice:

  • Preferred: Ethanol or Methanol (dissolve stock), then dilute with water.

  • Caution: DMSO (Dimethyl Sulfoxide).

    • Risk:[1][2] If IAA-Phe is dissolved in DMSO, the solution becomes a transdermal vector . A drop on the skin will carry the bioactive auxin directly into the bloodstream.

Protocol:

  • Add solvent slowly down the side of the vial to prevent puffing.

  • Vortex with the cap tightly sealed .

  • Inspect the solution for clarity (particulates indicate incomplete solubilization).

Phase 3: Storage
  • Container: Amber glass vials or foil-wrapped tubes.

    • Why? The Indole ring is sensitive to UV/Visible light. Photo-oxidation turns the compound pink/brown and renders it inactive.

  • Temperature: -20°C for long-term solution storage; 4°C for powder.

Disposal & Emergency Response

Waste Management Streams
Waste TypeDisposal MethodSegregation Rule
Solid Waste (Contaminated Vials/Gloves)Hazardous Solid Waste Bin. Label as "Bioactive Organic Solid."Do NOT place in regular trash. Prevents environmental leaching.[3][4]
Liquid Waste (Stock Solutions)Solvent Waste Stream. (e.g., "Non-Halogenated Organic").Segregate based on the solvent (e.g., Methanol vs. Water).
Sharps Puncture-proof Sharps Container. Standard protocol.
Emergency Procedures
  • Skin Contact (Powder): Brush off excess dry material. Wash with soap and water for 15 minutes.[4]

  • Skin Contact (DMSO Solution): IMMEDIATE ACTION REQUIRED. Wash with copious water.[4][5] Do not use ethanol (increases absorption). Seek medical evaluation if volume was >1mL.

  • Spill Cleanup:

    • Solid: Cover with wet paper towel to prevent dust. Wipe up.[1][4][6]

    • Liquid: Absorb with vermiculite or spill pads. Clean surface with 10% bleach (oxidizes and degrades the indole ring) followed by ethanol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4255608, N-(Indole-3-acetyl)phenylalanine.

  • Occupational Safety and Health Administration (OSHA).

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • Sigma-Aldrich (Merck). Safety Data Sheet (SDS) for Indole-3-acetic acid (Parent Compound Reference).

Sources

Retrosynthesis Analysis

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Method

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Indole-3-acetyl-phenylalanine
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Indole-3-acetyl-phenylalanine
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